molecular formula C8H10N2O2S B1584074 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate CAS No. 55749-30-9

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Cat. No.: B1584074
CAS No.: 55749-30-9
M. Wt: 198.24 g/mol
InChI Key: ZISGTWODACVVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
The exact mass of the compound Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100732. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-5-3-6(2)10-8(9-5)13-4-7(11)12/h3H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISGTWODACVVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204307
Record name Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55749-30-9
Record name 2-[(4,6-Dimethyl-2-pyrimidinyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55749-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((4,6-Dimethyl-2-pyrimidinyl)thio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055749309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 55749-30-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, (4,6-dimethylpyrimidin-2-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4,6-dimethylpyrimidin-2-yl)thio]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((4,6-DIMETHYL-2-PYRIMIDINYL)THIO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SVT590VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanism of action of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] This guide delves into the hypothesized mechanism of action of a specific derivative, this compound. While direct studies on this molecule are not extensively available, by analyzing its structural features and drawing parallels with well-researched analogous compounds, we can propose a scientifically grounded hypothesis for its biological activity. This document will serve as a technical resource, providing not only a theoretical framework for its mechanism but also detailed experimental protocols for validation.

Molecular Structure: A Triad of Functionality

The biological activity of this compound is likely dictated by the interplay of its three key structural components:

  • The 4,6-dimethylpyrimidine Ring: This aromatic heterocycle is a common pharmacophore. The methyl groups at positions 4 and 6 can influence the molecule's lipophilicity and steric interactions with biological targets.

  • The 2-Thioether Linkage: The sulfur atom at the C2 position is a critical feature. Thioether derivatives of pyrimidines are known to be potent inhibitors of various enzymes.[5][6] This linkage provides a flexible covalent bond that can orient the carboxymethyl group in various positions within an enzyme's active site.

  • The Carboxymethyl Group: The carboxylic acid moiety introduces a negative charge at physiological pH. This functional group is crucial for forming ionic bonds or hydrogen bonds with amino acid residues in the active sites of enzymes, potentially acting as a key anchoring point.

Hypothesized Mechanism of Action: Targeted Enzyme Inhibition

Based on the extensive literature on pyrimidine derivatives, the most probable mechanism of action for this compound is enzyme inhibition . The specific enzymes targeted are likely those with a binding pocket that can accommodate the dimethylpyrimidine core and favorably interact with the carboxymethylthio side chain.

Several classes of enzymes are potential targets for pyrimidine-based inhibitors:

  • Protein Kinases: Many pyrimidine derivatives are potent kinase inhibitors. For instance, certain 2-thiopyrimidine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 1 (CDK-1), a key regulator of the cell cycle.[7][8]

  • Cyclooxygenases (COX): The anti-inflammatory properties of some pyrimidines are attributed to their ability to inhibit COX enzymes, which are involved in prostaglandin synthesis.[9]

  • Enzymes in Nucleotide Metabolism: Given the structural similarity of the pyrimidine core to nucleobases, enzymes involved in nucleic acid synthesis, such as thymidylate synthase, are plausible targets.[1]

  • HIV Reverse Transcriptase: Pyrimidine thioethers have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6]

The presence of the carboxymethyl group suggests that the target enzyme likely has a positively charged residue (e.g., arginine or lysine) in its active site, which can form a strong ionic interaction with the carboxylate.

Potential Signaling Pathway Involvement

Assuming the compound acts as a kinase inhibitor, it could modulate a variety of signaling pathways crucial for cell growth, proliferation, and survival. The diagram below illustrates a generic kinase signaling cascade that could be disrupted.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factor inhibitor 2-(Carboxymethylthio)-4,6- dimethylpyrimidine monohydrate inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Hypothesized inhibition of a kinase signaling pathway.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis of enzyme inhibition, a series of biochemical and cell-based assays are required.

Experimental Workflow

The following diagram outlines the logical flow of experiments to elucidate the mechanism of action.

G start Hypothesis: Enzyme Inhibition enzyme_assay Biochemical Assay: Enzyme Inhibition Kinetics start->enzyme_assay cell_assay Cell-Based Assay: Cytotoxicity/Viability (MTT) start->cell_assay ic50 Determine IC50 Value enzyme_assay->ic50 downstream Assess Downstream Cellular Effects cell_assay->downstream mechanism Elucidate Inhibition Type (e.g., Competitive) ic50->mechanism conclusion Conclusion on Mechanism of Action mechanism->conclusion downstream->conclusion

Caption: Experimental workflow for mechanism of action studies.

Detailed Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a selected protein kinase (e.g., CDK-1).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK-1/CycB)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Multimode plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Setup (in a 384-well plate):

    • Add 2.5 µL of the diluted test compound or control to each well.

    • Add 2.5 µL of the enzyme solution (prepared in kinase buffer) to each well and mix gently.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add 5 µL of a solution containing the substrate peptide and ATP (at its Km concentration) to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Detailed Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of the compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).

Objective: To determine the cytotoxic effect of the compound on cultured cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The quantitative data from the inhibition assays should be summarized in a clear and concise table.

CompoundTarget EnzymeIC50 (nM)Inhibition Type
This compounde.g., CDK-1[Result][Result]
Reference Inhibitore.g., CDK-1[Result][Known]

Conclusion

While the precise molecular target of this compound remains to be definitively identified, a strong hypothesis based on its structural features and the established activities of related pyrimidine derivatives points towards a mechanism of action centered on enzyme inhibition. The carboxymethylthio moiety is likely a key determinant of its inhibitory potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis, elucidating the specific enzyme targets, and paving the way for further development of this and related compounds as potential therapeutic agents.

References

An Investigator's Technical Guide to the Biochemical Properties of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Derivatives of pyrimidine have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents, making them a fertile ground for drug discovery.[2][3][4] This guide focuses on a specific, yet under-explored derivative: 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate . The introduction of a carboxymethylthio group to the 4,6-dimethylpyrimidine core presents an intriguing modification that could unlock novel biochemical properties.

This document is structured not as a review of existing data, but as a comprehensive investigative roadmap for researchers, scientists, and drug development professionals. It provides a logical, in-depth framework for the synthesis, characterization, and systematic biochemical evaluation of this compound, grounded in established methodologies for analogous heterocyclic systems. Our approach emphasizes not just the "how," but the "why," fostering a deep understanding of the experimental choices and their implications.

Synthesis and Physicochemical Characterization: Establishing a Foundation

A robust biochemical investigation begins with the unambiguous synthesis and characterization of the target compound. The proposed synthetic route and analytical workflow are designed to ensure high purity and structural confirmation.

Proposed Synthesis

The synthesis of this compound can be approached through a modification of established methods for S-substituted pyrimidines.[5] A common and effective strategy involves the reaction of a pyrimidine-2-thiol with a suitable halo-acetic acid derivative.

Proposed Synthetic Scheme:

A plausible synthesis route starts with the condensation of acetylacetone and thiourea to form 4,6-dimethylpyrimidine-2-thiol.[5][6] This intermediate is then reacted with chloroacetic acid in an alkaline medium to yield the desired product.

G cluster_0 Step 1: Formation of Pyrimidine-2-thiol cluster_1 Step 2: S-Alkylation Acetylacetone Acetylacetone Intermediate 4,6-Dimethylpyrimidine-2-thiol Acetylacetone->Intermediate + Thiourea (Acid Catalyst) Thiourea Thiourea Thiourea->Intermediate Intermediate_ref 4,6-Dimethylpyrimidine-2-thiol Final_Product 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate Intermediate_ref->Final_Product + Chloroacetic Acid (Base) Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Final_Product

Figure 1: Proposed two-step synthesis of the target compound.
Physicochemical Characterization Protocol

To confirm the identity, structure, and purity of the synthesized compound, a multi-faceted analytical approach is essential.

Step-by-Step Characterization Workflow:

  • Purification: The crude product should be purified by recrystallization. A possible solvent system could be aqueous ethanol.

  • Melting Point Determination: The melting point provides a preliminary indication of purity. For reference, the anhydrous form has a reported melting point of 128-131 °C.[7]

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: To identify characteristic functional groups. Expected peaks would include C=N stretching in the pyrimidine ring, C=O stretching of the carboxylic acid, and S-C stretching.[3][8]

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure. The proton NMR should show characteristic signals for the methyl groups on the pyrimidine ring, the methylene protons of the carboxymethylthio group, and the pyrimidine ring proton.[3][4] The carbon NMR will confirm the number and type of carbon atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. The expected molecular weight for the anhydrous form is 198.24 g/mol .[7]

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound, aiming for >95% for use in biological assays.

Table 1: Summary of Physicochemical Characterization Data

ParameterExpected Value/ObservationReference
Molecular FormulaC₈H₁₀N₂O₂S[7]
Molecular Weight198.24 g/mol (anhydrous)[7]
Melting Point128-131 °C (anhydrous)[7]
AppearanceWhite Crystalline Powder[9]
¹H NMRSignals for methyl, methylene, and pyrimidine protons[4]
¹³C NMRResonances for all 8 carbon atoms[3]
FT-IRPeaks for C=O, C=N, S-C bonds[8]

Biochemical Screening: Unveiling Biological Activity

The thioamide and carboxymethyl functionalities suggest a range of potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects, as these are common properties of pyrimidine derivatives.[1][3][10] A tiered screening approach is recommended.

G cluster_tier1 cluster_tier2 cluster_tier3 Start Synthesized & Characterized Compound Tier1 Tier 1: Primary Screening Start->Tier1 Antioxidant Antioxidant Assays (DPPH, Lipid Peroxidation) Tier1->Antioxidant Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer & Normal Cell Lines) Tier1->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (LOX Inhibition) Tier1->Anti_inflammatory Tier2 Tier 2: Secondary Assays & Mechanistic Studies Dose_response Dose-Response & IC50 Determination Tier2->Dose_response Enzyme_kinetics Enzyme Kinetics (e.g., Tyrosinase, Kinases) Tier2->Enzyme_kinetics Cell_cycle Cell Cycle Analysis Tier2->Cell_cycle Apoptosis Apoptosis Assays (Annexin V) Tier2->Apoptosis Tier3 Tier 3: In-depth Mechanistic & Preclinical Evaluation Pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) Tier3->Pathway_analysis In_vivo In Vivo Model Studies Tier3->In_vivo Antioxidant->Tier2 If Active Cytotoxicity->Tier2 If Active Anti_inflammatory->Tier2 If Active Dose_response->Tier3 Promising Results Enzyme_kinetics->Tier3 Promising Results Cell_cycle->Tier3 Promising Results Apoptosis->Tier3 Promising Results

Figure 2: Tiered experimental workflow for biochemical evaluation.
Tier 1: Primary Screening

Many pyrimidine derivatives exhibit antioxidant properties.[3] The presence of a sulfur atom may contribute to radical scavenging activity.

Protocol: DPPH Radical Scavenging Assay

  • Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Ascorbic acid is used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

This assay is crucial to determine if the compound has potential as an anticancer agent and to assess its general toxicity to cells.[11]

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and a normal cell line (e.g., HaCaT keratinocytes) in 96-well plates and allow them to adhere overnight.[3]

  • Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Lipoxygenase (LOX) inhibition is a common indicator of anti-inflammatory potential.[3]

Protocol: Lipoxygenase Inhibition Assay

  • Enzyme Preparation: Prepare a solution of lipoxygenase in a suitable buffer.

  • Reaction Mixture: In a cuvette, mix the enzyme solution with the test compound at various concentrations and incubate for a few minutes.

  • Substrate Addition: Add the substrate (e.g., linoleic acid) to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculation: Determine the percentage of inhibition by comparing the reaction rate with and without the inhibitor.

Tier 2: Mechanistic Elucidation

If promising activity is observed in Tier 1, the next step is to delve deeper into the mechanism of action.

Table 2: Proposed Tier 2 Assays Based on Primary Screening Outcomes

Primary OutcomeProposed Secondary AssayRationale
High Cytotoxicity in Cancer Cells Cell Cycle Analysis (Flow Cytometry)To determine if the compound induces cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)To investigate if cell death occurs via apoptosis.
Potent LOX Inhibition Enzyme Kinetic StudiesTo determine the mode of inhibition (e.g., competitive, non-competitive).[4]
Broad Spectrum Activity Kinase Inhibition ProfilingPyrimidine derivatives are known kinase inhibitors.[12]

Hypothetical Mechanism of Action and Signaling Pathway

Based on the known activities of similar pyrimidine derivatives, a plausible mechanism of action for an anticancer effect could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the SHP2 pathway.[13]

G cluster_shp2 SHP2-Mediated Activation RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates Grb2 Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Grb2 Dephosphorylates docking sites for Grb2 Compound 2-(Carboxymethylthio)-4,6- dimethylpyrimidine Compound->SHP2 Inhibits

Figure 3: Hypothetical inhibition of the SHP2 signaling pathway.

This proposed pathway provides a testable hypothesis. If the compound shows anticancer activity, downstream effects such as decreased phosphorylation of ERK could be investigated using techniques like Western blotting.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the comprehensive biochemical evaluation of this compound. By following this roadmap, researchers can systematically uncover its biological activities, elucidate its mechanism of action, and determine its potential as a lead compound for drug development. The versatility of the pyrimidine core, combined with the unique thio-carboxymethyl substitution, makes this a compound of significant interest, warranting thorough investigation.

References

An In-depth Technical Guide to 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate, a heterocyclic compound with potential applications in various scientific fields. Drawing from established synthetic methodologies and the known biological activities of related pyrimidine derivatives, this document offers researchers, scientists, and drug development professionals a detailed exploration of its synthesis, physicochemical properties, and prospective areas of investigation.

Introduction: The Pyrimidine Scaffold and its Significance

Pyrimidine and its derivatives are fundamental building blocks in medicinal chemistry and chemical biology.[1][2] This nitrogen-containing heterocyclic ring is a core component of nucleobases in DNA and RNA, highlighting its intrinsic biological relevance. The diverse physiological activities exhibited by pyrimidine-based compounds have led to their widespread use in medicine as antimicrobial, antiviral, and anticancer agents.[2] The introduction of a thioether linkage and a carboxylic acid moiety to the 4,6-dimethylpyrimidine scaffold, as seen in 2-(Carboxymethylthio)-4,6-dimethylpyrimidine, offers a unique combination of functional groups that can modulate its chemical and biological properties. This guide will delve into the synthesis and potential utility of this specific derivative.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the known and predicted properties of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and its monohydrate form.

PropertyValueSource
IUPAC Name 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid monohydrateInferred from structure
Synonyms This compound, ((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid monohydrateCommercial Suppliers
CAS Number 55749-30-9 (for the anhydrous form)Commercial Suppliers
Molecular Formula C₈H₁₀N₂O₂S · H₂OCommercial Suppliers
Molecular Weight 214.24 g/mol (anhydrous), 232.25 g/mol (monohydrate)Calculated
Predicted pKa 2.92 ± 0.10[3]
Predicted Boiling Point 389.9 ± 44.0 °C[3]
Predicted Density 1.45 ± 0.1 g/cm³[3]

Synthesis of this compound

The synthesis of the target compound is a two-step process, commencing with the formation of the pyrimidine thiol backbone, followed by S-alkylation to introduce the carboxymethylthio group.

Step 1: Synthesis of the Precursor, 4,6-Dimethylpyrimidine-2-thiol

The foundational precursor for the target molecule is 4,6-dimethylpyrimidine-2-thiol. This is synthesized via a well-established cyclocondensation reaction between acetylacetone and thiourea.[1] This reaction is a classic example of pyrimidine ring formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in ethanol.

  • Acidification: To this solution, add concentrated hydrochloric acid.

  • Addition of Acetylacetone: Slowly add acetylacetone to the acidified solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4,6-dimethylpyrimidine-2-thiol hydrochloride, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Acetylacetone Acetylacetone Reaction Reaction Acetylacetone->Reaction Thiourea Thiourea Thiourea->Reaction Solvent Ethanol Solvent->Reaction Catalyst HCl (acid catalyst) Catalyst->Reaction Heat Reflux Heat->Reaction Product 4,6-Dimethylpyrimidine-2-thiol Hydrochloride Reaction->Product Cyclocondensation

Figure 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol.

Step 2: S-Alkylation to Yield 2-(Carboxymethylthio)-4,6-dimethylpyrimidine

The second step involves the nucleophilic substitution of the thiol group with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. This S-alkylation reaction is a common method for functionalizing thiopyrimidines.[4]

  • Reaction Setup: In a suitable solvent such as methanol or dimethylformamide (DMF), dissolve 4,6-dimethylpyrimidine-2-thiol.

  • Base Addition: Add a base, such as sodium methoxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate anion.[4]

  • Addition of Haloacetic Acid: Slowly add a solution of chloroacetic acid or bromoacetic acid to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress using TLC.

  • Workup and Isolation: Once the reaction is complete, neutralize the mixture with an appropriate acid. The product may precipitate out of the solution or can be extracted using a suitable organic solvent.

  • Purification and Hydration: The crude product can be purified by recrystallization. The use of an aqueous solvent system during recrystallization can lead to the formation of the monohydrate.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiol 4,6-Dimethylpyrimidine-2-thiol Reaction Reaction Thiol->Reaction Haloacetic_Acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic_Acid->Reaction Solvent Methanol or DMF Solvent->Reaction Base Base (e.g., NaOMe, K₂CO₃) Base->Reaction Product 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Reaction->Product S-Alkylation

Figure 2: S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol.

Potential Applications and Biological Activity

While specific biological studies on this compound are not extensively reported in the public domain, the broader class of 2-thio-containing pyrimidines exhibits a wide range of biological activities.[5][6] This suggests several promising avenues for future research into the title compound.

Plant Growth Regulation

A study by Yengoyan et al. (2021) demonstrated that S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol possess pronounced plant growth-stimulating activity.[1] This suggests that this compound could be investigated as a potential plant growth regulator. The carboxylic acid moiety may enhance its solubility and uptake by plants.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives are well-known for their antimicrobial and antifungal properties.[2] The presence of the thioether linkage in the target molecule could contribute to its potential as an antimicrobial agent. Further screening against a panel of bacteria and fungi is warranted.

Anticancer and Antiviral Potential

The pyrimidine scaffold is a key component in many anticancer and antiviral drugs.[2] The functional groups present in this compound could allow it to interact with various biological targets, making it a candidate for anticancer and antiviral screening.

Enzyme Inhibition

The structural similarity of the carboxymethylthio group to certain biological substrates suggests that this compound could act as an enzyme inhibitor. For instance, haloacetic acids, which are structurally related to the carboxymethyl moiety, are known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[7]

Analytical Characterization

For a comprehensive understanding and quality control of this compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the different proton and carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C-S bond.

  • Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared against the theoretical values for the monohydrate.

  • Melting Point: The melting point is a crucial physical property for assessing the purity of the compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a scaffold that is prevalent in biologically active molecules. While specific research on this particular derivative is limited, the known activities of related compounds suggest its potential in agriculture and medicine. Future research should focus on the full characterization of this compound, a thorough investigation of its biological activities through in vitro and in vivo screening, and structure-activity relationship (SAR) studies to optimize its potential therapeutic or agricultural applications.

References

Discovery and history of pyrimidine derivatives in pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Application of Pyrimidine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring system is a fundamental heterocyclic scaffold that has played a pivotal role in the development of a vast array of therapeutic agents.[1][2] From the early sedatives to modern-day anticancer and antiviral drugs, the versatility of the pyrimidine core has been a constant source of innovation in medicinal chemistry.[3][4] This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives in pharmacology, designed for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries that established pyrimidines as a "privileged scaffold," examine the evolution of their synthetic chemistry, and detail the mechanisms of action that underpin their diverse therapeutic effects. Through a blend of historical context, technical protocols, and mechanistic insights, this guide aims to provide a deep understanding of the enduring legacy and future potential of pyrimidine-based pharmaceuticals.

The Dawn of Pyrimidine Chemistry: From Nucleobases to Barbiturates

The story of pyrimidine in pharmacology begins not with a targeted drug discovery program, but with the fundamental exploration of biological molecules. The pyrimidine ring system is widespread in nature, most notably as the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[5][6] This inherent biological relevance laid the groundwork for future pharmacological investigations.

While pyrimidine derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine was achieved in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid.[7] However, it was the systematic study by Pinner, beginning in 1884, that truly initiated the field of pyrimidine chemistry. Pinner was the first to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines and even proposed the name "pyrimidin" in 1885.[7] The parent pyrimidine compound was finally synthesized in 1900 by Gabriel and Colman.[7]

The first major pharmacological breakthrough for pyrimidine derivatives came with the development of the barbiturates. In 1864, Adolf von Baeyer synthesized barbituric acid, the parent compound of barbiturates, though the process was later refined by the French chemist Edouard Grimaux in 1879.[8][9] These early discoveries paved the way for the widespread development of barbiturate derivatives. From the 1920s to the mid-1950s, barbiturates were the primary drugs used as sedatives and hypnotics.[8] The first commercially successful barbiturate, barbital (marketed as Veronal), was introduced in 1904 by Emil Fischer and Josef von Mering.[10][11] This marked the beginning of an era where numerous barbiturate derivatives were synthesized, with over 2,500 developed and about 50 used clinically.[9][12]

G cluster_0 Early Discoveries cluster_1 Therapeutic Applications Pyrimidine Ring System Pyrimidine Ring System Barbituric Acid Synthesis (1864) Barbituric Acid Synthesis (1864) Pyrimidine Ring System->Barbituric Acid Synthesis (1864) Von Baeyer Barbital (Veronal) (1904) Barbital (Veronal) (1904) Barbituric Acid Synthesis (1864)->Barbital (Veronal) (1904) Fischer & von Mering Sedatives & Hypnotics Sedatives & Hypnotics Barbital (Veronal) (1904)->Sedatives & Hypnotics Anesthetics Anesthetics Barbital (Veronal) (1904)->Anesthetics Anticonvulsants Anticonvulsants Barbital (Veronal) (1904)->Anticonvulsants

The Anticancer Revolution: 5-Fluorouracil and Beyond

A pivotal moment in the history of pyrimidine pharmacology was the discovery of 5-fluorouracil (5-FU). In 1954, Abraham Cantarow and Karl Paschkis observed that liver tumors absorbed radioactive uracil more readily than normal liver cells.[13] This finding inspired Charles Heidelberger, who then collaborated with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche to synthesize 5-fluorouracil.[13][14] Their work, published in 1957, demonstrated that 5-FU significantly inhibited tumors in mice.[13][15]

5-FU is a classic example of an antimetabolite, a compound that mimics a natural substrate to interfere with metabolic pathways.[16] Structurally similar to uracil, 5-FU is converted in the body into several active metabolites that disrupt DNA and RNA synthesis, ultimately leading to the death of rapidly dividing cancer cells.[17][18] This discovery opened up a new avenue for cancer chemotherapy, and 5-FU remains a widely used treatment for various cancers, including colorectal, breast, and stomach cancers.[17][19]

The success of 5-FU spurred the development of other pyrimidine-based anticancer agents. These derivatives often target key enzymes involved in DNA synthesis and cell proliferation, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and various kinases.[20]

Drug Year of Discovery/Introduction Mechanism of Action Primary Indications
5-Fluorouracil (5-FU) 1957Inhibition of thymidylate synthase, incorporation into DNA and RNAColorectal, breast, head and neck, gastrointestinal cancers[17]
Cytarabine (Ara-C) 1960sInhibition of DNA polymeraseAcute myeloid leukemia (AML), non-Hodgkin's lymphoma
Gemcitabine 1980sInhibition of ribonucleotide reductase and DNA polymerasePancreatic, non-small cell lung, breast, ovarian cancers
Capecitabine 1990sProdrug of 5-FUMetastatic breast and colorectal cancers

Table 1: Key Pyrimidine-Based Anticancer Drugs

Experimental Protocol: Classical Synthesis of a Pyrimidine Ring

The Biginelli reaction, first reported in 1891, is a classic one-pot, three-component reaction for the synthesis of dihydropyrimidinones, which can be readily oxidized to pyrimidines.[21]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Catalyst (e.g., HCl, KHCO3)[3]

  • Solvent (e.g., ethanol)

Procedure:

  • Combine equimolar amounts of the aldehyde, β-ketoester, and urea in ethanol.

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the dihydropyrimidinone.

  • The dihydropyrimidinone can then be oxidized to the corresponding pyrimidine using an appropriate oxidizing agent (e.g., nitric acid, DDQ).

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Aldehyde Aldehyde One-Pot Condensation One-Pot Condensation Aldehyde->One-Pot Condensation β-Ketoester β-Ketoester β-Ketoester->One-Pot Condensation Urea/Thiourea Urea/Thiourea Urea/Thiourea->One-Pot Condensation Dihydropyrimidinone Dihydropyrimidinone One-Pot Condensation->Dihydropyrimidinone Biginelli Reaction

The Fight Against Viruses: Zidovudine and the Nucleoside Analogs

The discovery of pyrimidine derivatives as potent antiviral agents, particularly against retroviruses, represents another landmark in their pharmacological history. The story of zidovudine (AZT), the first drug approved for the treatment of HIV/AIDS, is a testament to the power of repurposing existing compounds.[22]

AZT was first synthesized in 1964 by Jerome Horwitz as a potential anticancer drug.[23][24] However, it showed little efficacy in initial cancer studies and was subsequently abandoned. In the mid-1980s, with the emergence of the AIDS epidemic, researchers at the National Cancer Institute began screening compounds for anti-HIV activity.[25] In 1984, Marty St. Clair and her team discovered that AZT was a potent inhibitor of HIV replication.[23][24] This led to rapid clinical trials and its approval by the FDA in 1987.[22]

AZT is a nucleoside reverse transcriptase inhibitor (NRTI). It is an analog of thymidine, and once inside a cell, it is phosphorylated to its active triphosphate form. This active form competes with the natural thymidine triphosphate and is incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. However, the azido group at the 3' position of AZT prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[19]

The success of AZT paved the way for the development of a whole class of pyrimidine-based antiviral drugs, including lamivudine and tenofovir, which are used to treat HIV and hepatitis B.[19] These drugs share a similar mechanism of action, acting as chain terminators for viral DNA or RNA synthesis.[19]

G cluster_0 Viral Replication cluster_1 Drug Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Synthesis Chain Termination Chain Termination Reverse Transcriptase->Chain Termination Incorporation of AZT AZT (Zidovudine) AZT (Zidovudine) AZT Triphosphate AZT Triphosphate AZT (Zidovudine)->AZT Triphosphate Phosphorylation AZT Triphosphate->Reverse Transcriptase Inhibition

Modern Synthetic Approaches and Future Directions

The synthesis of pyrimidine derivatives has evolved significantly from the classical condensation reactions. Modern approaches focus on efficiency, diversity, and sustainability.[17] These include:

  • Multicomponent Reactions: These reactions, like the Biginelli reaction, allow for the construction of complex molecules in a single step from three or more starting materials.[3]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[17]

  • Catalyst-Driven Methods: The use of various catalysts, including metal catalysts, allows for more selective and efficient synthesis of pyrimidine derivatives.[17][26]

The future of pyrimidine-based drug discovery remains bright. The versatility of the pyrimidine scaffold allows for the design of compounds that can target a wide range of biological molecules with high specificity.[1][3] Current research is focused on developing novel pyrimidine derivatives with improved efficacy and reduced side effects for the treatment of cancer, viral infections, and other diseases.[5][27][28] The exploration of fused pyrimidine systems is also a promising area of research, as these compounds often exhibit enhanced biological activity.[5][29]

Conclusion

The journey of pyrimidine derivatives in pharmacology is a compelling narrative of scientific curiosity, serendipitous discovery, and rational drug design. From their humble beginnings as components of nucleic acids to their central role in modern medicine, pyrimidines have consistently proven to be a rich source of therapeutic innovation. The continued exploration of their chemical space, coupled with a deeper understanding of their biological targets, will undoubtedly lead to the development of new and improved treatments for a wide range of human diseases.

References

CAS number 55749-30-9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetic Acid (CAS 55749-30-9)

Introduction

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetic acid, registered under CAS number 55749-30-9, is a pyrimidine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure incorporates a reactive carboxylic acid moiety and a dimethylpyrimidine core, which is a common scaffold in biologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and analytical characterization methods. Furthermore, it explores the potential applications of this compound as a precursor for the synthesis of novel molecules with therapeutic or industrial relevance, based on the known activities of structurally related compounds. This document is intended for researchers and professionals in drug discovery and chemical development, offering both foundational knowledge and practical insights into the utilization of this chemical entity.

Chemical Structure and Physicochemical Properties

The chemical identity of the compound with CAS number 55749-30-9 is 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetic acid. It is also known by other names such as 2-(Carboxymethylthio)-4,6-dimethylpyrimidine.[1][2] Some commercial sources supply it as a monohydrate.[2][3][4]

The structure consists of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a thioacetic acid group at position 2. The presence of the thiol linkage and the carboxylic acid group are key to its reactivity and potential for further chemical modification.

Molecular Structure:

References

An In-depth Technical Guide to the Theoretical and Experimental Characterization of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical and experimental investigation of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to their diverse biological activities.[1] This document outlines the synthesis, spectroscopic characterization (FT-IR, FT-Raman, NMR, UV-Vis), and in-depth quantum chemical analysis of the title compound. By leveraging Density Functional Theory (DFT), we explore its molecular geometry, vibrational modes, electronic properties, and reactive sites. Furthermore, this guide details molecular docking protocols to probe its potential as a therapeutic agent, providing a holistic view for researchers, scientists, and drug development professionals.

Introduction

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various synthetic drugs. The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of its physicochemical and biological properties.

The subject of this guide, this compound, combines the pyrimidine scaffold with a carboxymethylthio group. The thioether linkage and the carboxylic acid moiety are known to be important for interacting with biological targets. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the structure-property relationships of such molecules at an electronic level. This guide integrates established experimental techniques with computational methods to provide a robust characterization of the title compound, elucidating its structural features, spectroscopic signatures, and potential for biological interactions.

Synthesis and Crystallization

The synthesis of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine is typically achieved through the nucleophilic substitution of a suitable precursor, 4,6-dimethylpyrimidine-2-thiol, with an appropriate haloacetic acid derivative.

Experimental Protocol: Synthesis
  • Step 1: Preparation of the Thiol Precursor: 4,6-dimethylpyrimidine-2-thiol is synthesized by the condensation reaction of acetylacetone with thiourea in the presence of a base like sodium ethoxide in an ethanol solvent.

  • Step 2: S-Alkylation: The synthesized 4,6-dimethylpyrimidine-2-thiol is then reacted with chloroacetic acid in an alkaline aqueous solution (e.g., using sodium hydroxide). The thiolate anion, a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.

  • Step 3: Acidification and Isolation: The reaction mixture is stirred at room temperature until completion (monitored by TLC). Upon completion, the solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This protonates the carboxylate group, causing the product, 2-(Carboxymethylthio)-4,6-dimethylpyrimidine, to precipitate.

  • Step 4: Purification and Crystallization: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent mixture, such as ethanol-water. Slow evaporation of the solvent at room temperature can yield single crystals of the monohydrate form suitable for X-ray diffraction analysis.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Alkylation cluster_2 Step 3 & 4: Isolation & Purification A Acetylacetone + Thiourea B 4,6-dimethylpyrimidine-2-thiol A->B  NaOEt, EtOH D Reaction Mixture B->D C Chloroacetic Acid C->D  NaOH (aq) E Precipitated Product D->E  Acidification (HCl) F Pure Monohydrate Crystals E->F  Recrystallization (Ethanol/Water)

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Analysis

Spectroscopic analysis is essential for confirming the molecular structure of the synthesized compound. Combining experimental data with theoretical calculations provides a self-validating system for structural elucidation.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the characteristic vibrations of functional groups within the molecule.

Experimental Protocol:

  • FT-IR: The spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹, by preparing a KBr pellet of the sample.

  • FT-Raman: The spectrum is recorded using a Nd:YAG laser operating at 1064 nm, with the sample placed in a capillary tube.

Theoretical Protocol:

  • Quantum chemical calculations are performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to obtain the optimized molecular geometry and compute the harmonic vibrational frequencies.[1]

  • The calculated frequencies are often scaled by a factor (~0.96) to correct for anharmonicity and methodological approximations, allowing for a more accurate comparison with experimental data.

Data Presentation:

Vibrational Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) DFT (cm⁻¹)
O-H stretch (water & acid)~3400-3200-~3350
C-H stretch (aromatic)~3100-3000~3050~3060
C-H stretch (methyl)~2980-2920~2950~2940
C=O stretch (carboxylic acid)~1710~1705~1715
C=N/C=C stretch (pyrimidine)~1600-1450~1580~1590-1460
S-CH₂ stretch~1420~1415~1425
C-S stretch~720~718~725
NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.

Theoretical Protocol:

  • The Gauge-Independent Atomic Orbital (GIAO) method is employed within the DFT framework (B3LYP/6-311++G(d,p)) to calculate the isotropic shielding tensors in the same solvent environment (using a continuum model like PCM).[1] The chemical shifts are then referenced against TMS, calculated at the same level of theory.

Data Presentation:

Atom Assignment Experimental δ (ppm) Calculated δ (ppm)
¹H NMR Pyrimidine-H~6.9~6.8
S-CH₂~3.8~3.7
CH₃~2.4~2.3
COOH~13.0 (broad)-
¹³C NMR C=O~170~171
C2 (C-S)~168~167
C4/C6 (C-CH₃)~165~166
C5~115~114
CH₃~24~23
S-CH₂~35~34
UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Experimental Protocol:

  • The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol) using a UV-Vis spectrophotometer, typically over a range of 200-400 nm.

Theoretical Protocol:

  • Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are performed to predict the electronic absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions.

Data Presentation:

Transition Experimental λmax (nm) Calculated λmax (nm) Oscillator Strength (f)
π → π~240~245> 0.1
n → π~305~310< 0.01

Quantum Chemical Investigations (DFT Studies)

DFT is a powerful tool for investigating the electronic structure and reactivity of molecules.[2] The choice of the B3LYP functional with the 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost for organic molecules.[1][3]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

FMO_Diagram cluster_0 Molecular Orbitals cluster_1 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor E_LUMO E_LUMO LUMO->E_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor E_HOMO E_HOMO HOMO->E_HOMO E_LUMO->E_HOMO   ΔE = Energy Gap   (Reactivity Indicator)

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.[3]

  • Red regions (most negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like the oxygen atoms of the carboxyl group and the nitrogen atoms of the pyrimidine ring.

  • Blue regions (most positive potential): Indicate electron-deficient areas, prone to nucleophilic attack. This is expected around the acidic hydrogen of the carboxyl group.

  • Green regions: Represent neutral potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular charge transfer, hyperconjugation, and delocalization of electron density. It evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Significant E(2) values indicate strong electronic delocalization, which contributes to molecular stability. For instance, interactions like LP(N) → π(C=C) and LP(O) → σ(C-O) are commonly analyzed.

Molecular Docking and Drug-Likeness Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein).[4] This is crucial for structure-based drug design.

Experimental Protocol: Molecular Docking
  • Receptor Preparation: Obtain the 3D crystal structure of a relevant protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and optimize its geometry using DFT. Assign charges and define rotatable bonds.

  • Docking Simulation: Use software like AutoDock or Schrödinger to perform the docking. Define a grid box encompassing the active site of the protein. The software will then explore various conformations and orientations of the ligand within the active site, scoring them based on binding affinity.

  • Analysis: Analyze the top-scoring poses to identify the binding mode, binding energy (kcal/mol), and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Docking_Workflow PDB 1. Select Protein Target (from PDB) PrepProt 3. Prepare Protein (Remove water, add H+) PDB->PrepProt Ligand 2. Prepare Ligand (DFT Optimized) Dock 5. Run Docking Simulation (e.g., AutoDock) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid Grid->Dock Analyze 6. Analyze Results (Binding Energy, Interactions) Dock->Analyze

Caption: A typical workflow for molecular docking studies.

Drug-Likeness and ADMET Prediction

Before extensive synthesis and testing, it is valuable to predict if a compound has drug-like properties.

  • Lipinski's Rule of Five: A rule of thumb to evaluate druglikeness. It assesses molecular weight (<500 Da), logP (<5), H-bond donors (<5), and H-bond acceptors (<10).

  • ADMET Properties: Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties using computational models and web servers (e.g., SwissADME).[2] This helps to identify potential liabilities early in the drug discovery process.

Data Presentation:

Property Predicted Value Acceptable Range
Molecular Weight ( g/mol )212.24< 500
LogP~1.5< 5
H-Bond Donors1< 5
H-Bond Acceptors4< 10
Oral BioavailabilityGood-
Toxicity RiskLow-

Conclusion

This guide has outlined a synergistic approach, combining experimental synthesis and spectroscopy with robust computational methods to thoroughly characterize this compound. The theoretical framework, grounded in DFT, provides deep insights into the molecule's electronic structure, which is correlated with its spectroscopic signatures and potential reactivity. The molecular docking and drug-likeness analyses provide a crucial primary assessment of its therapeutic potential. This integrated methodology represents a powerful, self-validating system for the efficient investigation of novel pyrimidine derivatives in the field of drug discovery and materials science.

References

The Biological Significance of Carboxymethylthio Compounds in Cellular Pathways: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carboxymethylthio (CMT) compounds, formed through the covalent modification of cysteine residues by reactive carbonyl species, are emerging as critical players in a multitude of cellular processes. This technical guide provides an in-depth exploration of the biological significance of CMT compounds, with a particular focus on S-carboxymethyl-L-cysteine (SCMC) and the broader implications of protein carboxymethylation. We will delve into their roles in cellular signaling, particularly the Keap1-Nrf2 antioxidant response pathway, their metabolic fate, and their growing importance as biomarkers in various diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CMT compounds and their potential as therapeutic targets and diagnostic tools.

Introduction: The Genesis and Chemical Nature of Carboxymethylthio Compounds

Carboxymethylthio compounds are characterized by the presence of a carboxymethyl group (-CH₂COOH) attached to a sulfur atom, most commonly the thiol group of a cysteine residue. This modification can occur on free amino acids, such as the formation of S-carboxymethyl-L-cysteine (SCMC), or on cysteine residues within proteins, leading to post-translational modifications.

A primary route for the formation of these compounds is the non-enzymatic reaction of reactive dicarbonyl species, such as glyoxal and methylglyoxal, with the nucleophilic thiol group of cysteine.[1][2] These dicarbonyls are byproducts of normal metabolism, but their levels can be elevated under conditions of hyperglycemia and oxidative stress, linking CMT compound formation to pathologies like diabetes and aging.[3] This process is a facet of the broader phenomenon of advanced glycation end-product (AGE) formation.[2]

The Central Role of S-Carboxymethyl-L-cysteine in Cellular Signaling

S-carboxymethyl-L-cysteine (also known as carbocisteine) is a well-studied CMT compound with established therapeutic applications as a mucoactive agent.[4][5] Beyond its effects on mucus viscosity, SCMC exhibits significant antioxidant and anti-inflammatory properties, primarily through its modulation of the Keap1-Nrf2 signaling pathway.[6][7]

Activation of the Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, including SCMC, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Several studies have demonstrated that SCMC activates Nrf2-mediated gene expression.[6] This activation is thought to be mediated, at least in part, through the PI3K/Akt signaling pathway.[6] Phosphorylation of Akt can lead to the dissociation of the Keap1-Nrf2 complex, promoting Nrf2 stabilization and nuclear accumulation.

Figure 1: SCMC-mediated activation of the Nrf2 pathway.

Protein Carboxymethylation: A Post-Translational Modification with Widespread Implications

Beyond the free amino acid SCMC, the carboxymethylation of cysteine and lysine residues within proteins is a significant post-translational modification (PTM) with profound effects on protein function and cellular homeostasis.

Carboxymethyl-Lysine (CML) as a Marker of Glycoxidative Stress

Nε-(carboxymethyl)lysine (CML) is one of the most well-characterized AGEs and serves as a robust biomarker for cumulative oxidative and carbonyl stress.[7][8] Its formation is accelerated in diabetes and has been implicated in the pathogenesis of diabetic complications, including nephropathy and cardiovascular disease.[4][6][7]

Role in Neurodegenerative Diseases

A growing body of evidence links protein carboxymethylation to neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

  • Alzheimer's Disease: Elevated levels of CML have been found in the brains of Alzheimer's patients, where it co-localizes with amyloid plaques and neurofibrillary tangles.[9] This suggests a role for glycoxidative damage in the progression of the disease. Circulating levels of CML may also serve as a biomarker for disease severity.[10]

  • Parkinson's Disease: In Parkinson's disease, α-synuclein, the primary component of Lewy bodies, can be modified by CML.[11] This modification may promote the aggregation of α-synuclein, contributing to neuronal toxicity.[11] The antioxidant properties of SCMC have been shown to be protective in in vitro models of Parkinson's disease, suggesting a potential therapeutic avenue.[2]

Metabolism of Carboxymethylthio Compounds

The metabolic fate of CMT compounds is crucial for understanding their biological activity and duration of action. SCMC, for instance, undergoes several metabolic transformations, with sulfoxidation being a major pathway.[12] This process, which converts the active sulfide form to an inactive sulfoxide, is subject to genetic polymorphism, leading to significant inter-individual variations in drug efficacy.[1][13] Individuals who are poor metabolizers may experience a more prolonged therapeutic effect.[2]

Carboxymethylthio Compounds as Disease Biomarkers

The stable nature of CMT adducts and their association with disease pathogenesis make them promising biomarkers for diagnosis, prognosis, and monitoring of therapeutic interventions.

BiomarkerDiseaseSample TypeKey FindingsReference(s)
Nε-(carboxymethyl)lysine (CML) Diabetic NephropathySerumSerum CML levels are significantly increased in diabetic patients and correlate with the severity of nephropathy.[7][8]
Diabetic Cardiovascular ComplicationsSerumElevated serum CML is associated with an increased risk of ischemic heart disease in type 2 diabetic patients.[6]
Alzheimer's DiseaseSerum, Extracellular VesiclesSerum CML levels are higher in the early stages of Alzheimer's and negatively correlate with cognitive scores. CML is also found in extracellular vesicles.[10]
S-carboxymethyl-L-cysteine (SCMC) Chronic Obstructive Pulmonary Disease (COPD)N/A (Therapeutic Efficacy)Long-term use of SCMC is associated with a reduction in exacerbation rates in COPD patients, likely due to its antioxidant and anti-inflammatory effects.[3][14][15]

Table 1: Carboxymethylthio Compounds as Disease Biomarkers.

Experimental Protocols for the Study of Carboxymethylthio Compounds

Quantification of S-Carboxymethyl-L-cysteine in Human Plasma by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of SCMC in biological matrices.

I. Sample Preparation

  • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., rosiglitazone).

  • Vortex for 20-30 seconds to ensure thorough mixing.

  • Add 700 µL of methanol to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 15,000 rpm for 5 minutes at 10°C.

  • Transfer 250 µL of the supernatant to a clean tube and dilute with 250 µL of a dilution buffer (e.g., 20:80 v/v methanol:0.5% formic acid).

  • Transfer the final solution to an HPLC vial for analysis.[16][17]

II. LC-MS/MS Conditions

  • Chromatographic Column: Waters Symmetry Shield RP8, 150 x 3.9 mm, 5 µm.

  • Mobile Phase: 40:60 (v/v) methanol and 0.5% formic acid in water.

  • Flow Rate: 500 µL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Positive ion mode.

  • MRM Transitions:

    • SCMC: 180.0 > 89.0

    • Rosiglitazone (IS): 238.1 > 135.1[16][17]

III. Data Analysis

Quantify SCMC concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix. The typical linear range for this method is 50-6000 ng/mL.[16]

Nrf2 Activation Assessment using a Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 in response to potential activators.

I. Cell Culture and Transfection

  • Seed cells (e.g., HepG2) in a 96-well plate.

  • Transfect the cells with a luciferase reporter plasmid containing the Antioxidant Response Element (ARE) and a constitutively expressing Renilla luciferase vector for normalization.[18][19]

II. Compound Treatment and Luciferase Assay

  • After allowing the cells to adhere and recover from transfection, treat them with various concentrations of the test compound (e.g., SCMC) or a known Nrf2 activator (e.g., sulforaphane) as a positive control. Include a vehicle control.

  • Incubate for an appropriate duration (e.g., 16-24 hours).

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[20][21][22]

III. Data Analysis

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.[18]

Western Blot Analysis of Nrf2 and Keap1

This protocol allows for the detection and semi-quantification of Nrf2 and Keap1 protein levels.

I. Cell Lysis and Protein Quantification

  • Treat cells with the compound of interest.

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[23][24]

II. SDS-PAGE and Immunoblotting

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for Nrf2 and Keap1 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][25]

III. Data Analysis

Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-Keap1, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Figure 2: A generalized workflow for Western blot analysis.

Future Perspectives and Drug Development

The growing understanding of the multifaceted roles of carboxymethylthio compounds in cellular physiology and pathology opens up exciting avenues for therapeutic intervention.

  • Targeting the Nrf2 Pathway: The ability of SCMC to activate the Nrf2 pathway highlights the potential for developing novel Nrf2-modulating drugs for diseases characterized by oxidative stress and inflammation.

  • Biomarker Development: Further validation of CML and other CMT adducts as biomarkers in large-scale clinical studies could lead to the development of novel diagnostic and prognostic tools for a range of diseases.

  • Understanding Protein Carboxymethylation: Elucidating the specific protein targets of carboxymethylation and the functional consequences of this modification will provide deeper insights into disease mechanisms and may reveal new drug targets.

Conclusion

Carboxymethylthio compounds represent a class of molecules with profound biological significance. From the therapeutic actions of S-carboxymethyl-L-cysteine to the role of protein carboxymethylation as a marker and potential mediator of disease, these compounds are at the crossroads of metabolism, redox signaling, and cellular pathology. A thorough understanding of their formation, function, and detection is paramount for researchers and clinicians working to unravel the complexities of human health and disease and to develop the next generation of targeted therapies.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Carboxymethylthio)-4,6-dimethylpyrimidine is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a pyrimidine core, a thioether linkage, and a carboxylic acid moiety, suggests a wide range of potential biological activities. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1] The precise elucidation of the molecular structure of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine through advanced spectroscopic techniques is paramount for its rational application in drug design and for ensuring its quality and purity in synthetic protocols.

This comprehensive technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Carboxymethylthio)-4,6-dimethylpyrimidine. While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes established principles of spectroscopic interpretation for pyrimidine derivatives and related functional groups to present a robust, predictive analysis.[2][3] Each section includes a detailed experimental protocol, a summary of expected spectral data, an in-depth interpretation of the spectral features, and illustrative diagrams to facilitate a deeper understanding.

Molecular Structure

The structural framework of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine is foundational to interpreting its spectroscopic data. The key structural features are:

  • A 4,6-dimethylpyrimidine ring : An aromatic six-membered heterocycle with two nitrogen atoms.

  • A carboxymethylthio group at the 2-position of the pyrimidine ring, consisting of a sulfur atom, a methylene group, and a carboxylic acid.

Caption: Molecular structure of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H and ¹³C NMR Data
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₃ (on C4 and C6)~2.4~24
CH₂ (thioacetic acid)~3.8~35
CH (C5 of pyrimidine)~6.8~117
C=O (carboxylic acid)-~171
C4 and C6 (pyrimidine)-~168
C2 (pyrimidine)-~165
COOH~11-13 (broad)-
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, and DMSO-d₆ is often preferred for compounds with carboxylic acid groups to observe the exchangeable proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine is expected to show four distinct signals:

  • Methyl Protons (CH₃): The two methyl groups at positions 4 and 6 of the pyrimidine ring are chemically equivalent and are expected to appear as a sharp singlet at approximately δ 2.4 ppm. This upfield chemical shift is characteristic of methyl groups attached to an aromatic ring.

  • Methylene Protons (CH₂): The methylene protons of the carboxymethylthio group are adjacent to a sulfur atom and a carbonyl group, which are both electron-withdrawing. This will cause a downfield shift, and the signal is predicted to be a singlet around δ 3.8 ppm.

  • Pyrimidine Proton (CH): The single proton at the C5 position of the pyrimidine ring is in an electron-rich environment and is expected to resonate as a singlet at approximately δ 6.8 ppm.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11-13 ppm. The broadness of this signal is due to hydrogen bonding and chemical exchange.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals corresponding to the unique carbon atoms in the molecule:

  • Methyl Carbons (CH₃): The two equivalent methyl carbons are expected to have a signal in the upfield region, around δ 24 ppm.

  • Methylene Carbon (CH₂): The methylene carbon, being attached to the electron-withdrawing sulfur and carbonyl groups, will be shifted downfield to approximately δ 35 ppm.

  • Pyrimidine C5 Carbon: The C5 carbon of the pyrimidine ring is predicted to appear at around δ 117 ppm.

  • Pyrimidine C2, C4, and C6 Carbons: The carbons at positions 2, 4, and 6 of the pyrimidine ring are directly bonded to heteroatoms (nitrogen or sulfur) and are significantly deshielded. Their signals are expected in the downfield region, with C4 and C6 appearing around δ 168 ppm and C2 around δ 165 ppm.

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule and will have a characteristic signal at approximately δ 171 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorption Frequencies
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Aromatic/Aliphatic)Stretching3100-2850
C=O (Carboxylic Acid)Stretching1725-1700
C=N and C=C (Pyrimidine Ring)Stretching1650-1550
C-SStretching700-600
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted into an absorption spectrum via a Fourier transform.

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to specific functional groups.

Interpretation of the IR Spectrum

The IR spectrum of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine is expected to exhibit several characteristic absorption bands:

  • O-H Stretch: A very broad and strong absorption band is predicted in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer due to hydrogen bonding.

  • C-H Stretches: Absorption bands in the 3100-2850 cm⁻¹ region are expected due to the C-H stretching vibrations of the aromatic proton on the pyrimidine ring and the aliphatic protons of the methyl and methylene groups.

  • C=O Stretch: A strong, sharp absorption band between 1725 and 1700 cm⁻¹ is anticipated, corresponding to the C=O stretching vibration of the carboxylic acid.

  • C=N and C=C Stretches: The pyrimidine ring will give rise to a series of absorption bands in the 1650-1550 cm⁻¹ region due to the C=N and C=C stretching vibrations.[4][5]

  • C-S Stretch: A weaker absorption band in the 700-600 cm⁻¹ range is expected for the C-S stretching vibration of the thioether linkage.

Key Functional Groups for IR Spectroscopy cluster_molecule 2-(Carboxymethylthio)-4,6-dimethylpyrimidine cluster_groups Functional Groups and Vibrational Modes mol R-S-CH₂-COOH OH O-H stretch (3300-2500 cm⁻¹) mol->OH Carboxylic Acid CH C-H stretch (3100-2850 cm⁻¹) mol->CH Aromatic/Aliphatic CO C=O stretch (1725-1700 cm⁻¹) mol->CO Carboxylic Acid CN_CC C=N & C=C stretches (1650-1550 cm⁻¹) mol->CN_CC Pyrimidine Ring CS C-S stretch (700-600 cm⁻¹) mol->CS Thioether

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Major Mass Fragments
m/z Proposed Fragment
212[M]⁺ (Molecular Ion)
167[M - COOH]⁺
153[M - CH₂COOH]⁺
124[4,6-dimethylpyrimidine-2-thiol]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable method.

  • Ionization: In ESI, a high voltage is applied to a liquid to create an aerosol. The solvent evaporates, and the analyte molecules become charged. Electron Impact (EI) ionization could also be used if the compound is sufficiently volatile and thermally stable.

  • Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine is expected to provide valuable structural information:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₀N₂O₂S = 214.24 g/mol ). In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 215.

  • Fragmentation Pathways: The fragmentation of the molecular ion can proceed through several pathways, leading to characteristic fragment ions.[1][6]

    • Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), which would result in a fragment ion at m/z 169 for the protonated molecule.

    • Cleavage of the C-S Bond: The bond between the methylene carbon and the sulfur atom can cleave, leading to the loss of the carboxymethyl radical (•CH₂COOH, 59 Da) and the formation of a fragment ion at m/z 155.

    • Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo fragmentation, although it is a relatively stable aromatic system. The specific fragmentation pattern would depend on the ionization energy.

Proposed Mass Spectrometry Fragmentation Pathway M [M+H]⁺ m/z 215 F1 [M+H - H₂O]⁺ m/z 197 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 169 M->F2 - COOH F3 [M+H - CH₂COOH]⁺ m/z 155 M->F3 - CH₂COOH F4 [4,6-dimethylpyrimidine-2-thiol+H]⁺ m/z 155 F2->F4 rearrangement

Caption: A proposed fragmentation pathway for 2-(Carboxymethylthio)-4,6-dimethylpyrimidine in positive ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on established principles and data for related compounds, provides a robust framework for the characterization of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine. The predicted NMR, IR, and MS data offer a detailed electronic and structural map of the molecule. This information is critical for researchers in confirming the identity and purity of synthetic batches, for elucidating reaction mechanisms, and for understanding the structure-activity relationships that are fundamental to modern drug discovery and development. The experimental protocols provided herein represent standard methodologies that can be readily adapted in a laboratory setting to obtain high-quality spectroscopic data.

References

An In-depth Technical Guide to the Crystal Structure of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4][5] This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and physicochemical characterization of pyrimidine compounds, with a specific focus on 2-(carboxymethylthio)-4,6-dimethylpyrimidine monohydrate and its structural analogs. Due to the limited availability of specific crystallographic data for the title compound in publicly accessible databases, this guide will leverage detailed experimental data from closely related, structurally significant pyrimidine derivatives to illustrate the methodologies and analytical depth required for robust drug development programs. We will delve into the nuances of single-crystal X-ray diffraction, spectroscopic analysis, and thermal stability assessments, offering field-proven insights into the experimental choices and data interpretation that drive modern pharmaceutical research.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a privileged scaffold in drug design, present in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[1][2][3][4][5] The functionalization of the pyrimidine core, such as the introduction of a carboxymethylthio group at the 2-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount, as it governs solubility, stability, and bioavailability – critical parameters for any drug candidate. This guide will walk through the essential analytical techniques employed to characterize these vital molecules.

Synthesis and Crystallization

The synthesis of 2-(carboxymethylthio)-4,6-dimethylpyrimidine and its derivatives typically involves a multi-step process. A general and efficient pathway is outlined below. The rationale behind this synthetic route is its reliance on readily available starting materials and robust reaction conditions, ensuring high yields and purity of the final product.

Experimental Protocol: Synthesis of a 2-(Carboxymethylthio)pyrimidine Derivative

This protocol describes a representative synthesis, which can be adapted for this compound.

  • Step 1: Synthesis of the Pyrimidine-2-thiol Precursor.

    • React acetylacetone with thiourea in the presence of a base such as sodium methoxide in a suitable solvent like methanol.

    • The reaction mixture is typically refluxed for several hours to drive the condensation and cyclization to completion.

    • Acidification of the reaction mixture yields the 4,6-dimethylpyrimidine-2-thiol precursor.

  • Step 2: S-Alkylation with a Carboxylic Acid Moiety.

    • The synthesized pyrimidine-2-thiol is then reacted with an appropriate halo-acetic acid derivative (e.g., chloroacetic acid) in the presence of a base (e.g., sodium hydroxide or triethylamine) to facilitate the nucleophilic substitution at the sulfur atom.

    • This reaction is typically carried out at room temperature or with gentle heating.

  • Step 3: Crystallization for X-ray Diffraction.

    • Slow evaporation of a saturated solution of the purified product is a common and effective method for growing single crystals suitable for X-ray diffraction.

    • A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth. Common choices include ethanol, methanol, acetone, and mixtures with water.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Thiol Precursor Synthesis cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Crystallization A Acetylacetone D Reflux A->D B Thiourea B->D C Base (e.g., NaOMe) Methanol C->D E Acidification D->E F 4,6-Dimethylpyrimidine-2-thiol E->F I Stirring F->I G Chloroacetic Acid G->I H Base (e.g., NaOH) H->I J 2-(Carboxymethylthio)-4,6- dimethylpyrimidine I->J K Purified Product J->K L Solvent Evaporation K->L M Single Crystals L->M

Caption: General synthetic and crystallization workflow.

Crystal Structure Analysis: A Case Study of a Structurally Related Pyrimidine Derivative

As a direct crystallographic solution for this compound is not publicly available, we will examine the crystal structure of a closely related analog, 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate, to illustrate the principles of X-ray diffraction analysis.[6] This analog shares the core pyrimidine structure and demonstrates key intermolecular interactions that are likely to be relevant to the title compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray data are collected at a controlled temperature (e.g., 173 K) to minimize thermal vibrations.[6] A monochromatic X-ray source (e.g., Mo Kα radiation) is used.[6]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. Absorption corrections are applied to the data.[6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[6]

Table 1: Crystallographic Data for 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate [6]

ParameterValue
Chemical FormulaC₆H₁₀N₃O₂⁺·C₅H₃O₂S⁻
Formula Weight283.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7335 (3)
b (Å)7.6307 (4)
c (Å)25.0638 (10)
β (°)93.928 (4)
Volume (ų)1284.78 (10)
Z4
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.062
wR(F²)0.186
Structural Insights

In the crystal structure of this analog, the pyrimidinium cation and the carboxylate anion are linked by N—H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.[6] These motifs are further organized into larger assemblies through π–π stacking interactions between the pyrimidine rings.[6] This intricate network of non-covalent interactions is crucial for the stability of the crystal lattice. The presence of a water molecule in the monohydrate form of the title compound would introduce additional hydrogen bonding opportunities, further stabilizing the crystal packing.

Diagram: Intermolecular Interactions

Intermolecular_Interactions cluster_motif R²₂(8) Ring Motif cluster_packing Crystal Packing cluster_hydrate Hydrate Interactions P Pyrimidine Cation A Carboxylate Anion P->A N-H···O Hydrogen Bonds M1 Motif 1 M2 Motif 2 M1->M2 π-π Stacking W Water Molecule Mol Pyrimidine Molecule W->Mol O-H···N/O Hydrogen Bonds

Caption: Key intermolecular interactions in pyrimidine crystals.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For a compound like 2-(carboxymethylthio)-4,6-dimethylpyrimidine, one would expect to see characteristic signals for the methyl protons, the pyrimidine ring proton, and the methylene protons of the carboxymethylthio group.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)
Methyl (CH₃)2.2 - 2.5
Methylene (SCH₂)3.5 - 4.0
Pyrimidine Ring (CH)6.5 - 7.0
Carboxylic Acid (COOH)10 - 13 (broad)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for 2-(carboxymethylthio)-4,6-dimethylpyrimidine would include:

  • O-H stretch: A broad band around 3000 cm⁻¹ for the carboxylic acid.

  • C=O stretch: A strong absorption around 1700 cm⁻¹ for the carbonyl group.

  • C=N and C=C stretches: Bands in the 1600-1400 cm⁻¹ region characteristic of the pyrimidine ring.

  • C-S stretch: A weaker absorption in the 800-600 cm⁻¹ range.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a monohydrate, a TGA thermogram would show an initial weight loss corresponding to the loss of the water molecule, followed by decomposition at higher temperatures.[1][2]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can reveal the melting point, heat of fusion, and any phase transitions.[1][2]

Table 3: Representative Thermal Analysis Data for a Pyrimidine Derivative [1]

AnalysisObservation
TGAOnset of decomposition > 200 °C
DSCSharp endothermic peak corresponding to melting

Conclusion

The comprehensive characterization of pyrimidine derivatives is a critical step in the drug development pipeline. This guide has outlined the key experimental techniques and analytical approaches, using a representative analog to illustrate the depth of information that can be obtained. While a specific crystal structure for this compound remains to be publicly reported, the methodologies detailed herein provide a robust framework for its synthesis, structural elucidation, and physicochemical profiling. The interplay of synthesis, X-ray crystallography, spectroscopy, and thermal analysis provides the detailed molecular understanding necessary to advance promising pyrimidine-based candidates toward clinical applications.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate, a novel pyrimidine derivative. Given the limited specific literature on this compound, this guide establishes a foundational, tiered experimental workflow. The protocols are based on established methodologies for analogous heterocyclic compounds and are designed to assess cytotoxicity, elucidate a potential mechanism of action through enzyme inhibition, and analyze downstream cellular effects on gene expression. This framework is intended for researchers, scientists, and drug development professionals initiating the preclinical evaluation of new chemical entities.

Introduction and Scientific Rationale

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Derivatives of pyrimidine have been investigated for a wide range of applications, including as anticancer, anti-inflammatory, and kinase-modulating agents.[2] The structural features of this compound—a substituted pyrimidine—suggest its potential as a bioactive molecule, possibly interacting with key cellular enzymes or signaling pathways.

This guide presents a logical, three-tiered approach to its initial in vitro evaluation:

  • Tier 1: Cytotoxicity Profiling: To determine the compound's effect on cell viability and establish a working concentration range.

  • Tier 2: Mechanistic Elucidation: To investigate a plausible mechanism of action, such as enzyme inhibition, a common modality for pyrimidine-based drugs.[3]

  • Tier 3: Cellular Response Analysis: To measure the downstream consequences of compound activity on specific gene expression patterns.

This structured workflow ensures that each experimental step builds upon the last, providing a robust and self-validating system for characterizing the compound's biological profile.

Compound Handling and Preparation

2.1 Safety Precautions

Derivatives of pyrimidine require careful handling in a laboratory setting.[4] All procedures should be performed in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Non-negotiable PPE includes chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[5]

  • Ventilation: Ensure the laboratory is well-ventilated before handling the compound.[5]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6] Use non-sparking tools to prevent ignition.[7]

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from heat or ignition sources.[5] Keep containers tightly closed.[7]

  • Disposal: Dispose of waste as hazardous material in accordance with local, state, and federal regulations.[7]

2.2 Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for reproducible results.

  • Solvent Selection: Begin by determining the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving novel organic compounds for in vitro assays.[2] Test solubility by dissolving a small, known amount of the compound.

  • High-Concentration Stock: Prepare a high-concentration primary stock solution, for example, at 10 mM or 50 mM in 100% DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤0.5%.[2]

Tier 1 Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric method to assess cell viability.[2] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8][9] The intensity of the color is directly proportional to the number of living cells.[8]

3.1 Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate B Incubate for 24h (37°C, 5% CO₂) A->B C Treat with Compound (Serial Dilutions) + Vehicle Control B->C D Incubate for 48-72h (37°C, 5% CO₂) C->D E Add MTT Solution (e.g., 5 mg/mL) D->E F Incubate for 4h (37°C, 5% CO₂) E->F G Solubilize Formazan (Add DMSO or SDS-HCl) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate % Viability & IC₅₀) H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

3.2 Detailed Step-by-Step Protocol

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[2]

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM).[2] Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure period, typically 48 to 72 hours.[2][10]

  • MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[2][11]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[2][12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

3.3 Data Presentation: IC₅₀ Values

Summarize the calculated IC₅₀ values in a clear, tabular format.

Cell LineCompound IC₅₀ (µM)Positive Control IC₅₀ (µM) (e.g., Doxorubicin)
MCF-7 (Breast)Hypothetical ValueLiterature Value
A549 (Lung)Hypothetical ValueLiterature Value
HepG2 (Liver)Hypothetical ValueLiterature Value

Tier 2 Protocol: Enzyme Inhibition Assay

An enzyme inhibition assay is a crucial test to determine if a compound can reduce or block the activity of a specific enzyme.[13] This is vital for understanding the compound's mechanism of action, as many drugs function by targeting enzymes.[3][14]

4.1 Principle of Enzyme Inhibition

Enzyme_Inhibition cluster_0 No Inhibitor cluster_1 With Inhibitor E Enzyme ES Enzyme-Substrate Complex E->ES + S Substrate S->ES P Product ES->P Reaction P->E Regenerated I Inhibitor E_I Enzyme EI Enzyme-Inhibitor Complex (Inactive) E_I->EI + S_I Substrate I->EI

Caption: Competitive enzyme inhibition blocks substrate binding.

4.2 Detailed Step-by-Step Protocol

This protocol is a general template and must be adapted for the specific enzyme of interest.

  • Reagent Preparation: Prepare all necessary reagents: purified enzyme, substrate, inhibitor (the test compound), and an optimized buffer solution (e.g., phosphate buffer, pH 7.0-7.5).[13]

  • Enzyme Dilution: Dilute the enzyme in the assay buffer to a concentration that yields a linear reaction rate over a reasonable time frame.[13]

  • Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compound.[13] Allow them to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.[13] Include controls for uninhibited and fully inhibited reactions.[15]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[13]

  • Reaction Monitoring: Monitor the rate of product formation (or substrate depletion) over time using a spectrophotometer or microplate reader.[13] The method of detection (e.g., absorbance, fluorescence) will depend on the specific substrate and product.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[15]

4.3 Data Presentation: Inhibition Constants

Enzyme TargetIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
Hypothetical Kinase 1ValueValuee.g., Competitive
Hypothetical Protease 2ValueValuee.g., Non-competitive

Tier 3 Protocol: Gene Expression Analysis by RT-qPCR

Quantitative real-time reverse transcription PCR (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes.[16] After identifying a potential target or pathway in Tier 2, RT-qPCR can validate the compound's effect on the expression of downstream genes.[17]

5.1 Experimental Workflow: RT-qPCR

qPCR_Workflow A Cell Treatment (Compound vs. Control) B RNA Extraction (Lyse cells, purify RNA) A->B C cDNA Synthesis (Reverse Transcription) B->C D qPCR Reaction Setup (cDNA, Primers, Master Mix) C->D E Real-Time PCR (Amplification & Detection) D->E F Data Analysis (ΔΔCq Method) E->F

Caption: Workflow for gene expression analysis using RT-qPCR.

5.2 Detailed Step-by-Step Protocol

  • Cell Treatment: Treat cells in a 6-well plate with the compound at a relevant concentration (e.g., its IC₅₀ value from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

  • RNA Extraction: Harvest the cells and lyse them using a reagent like TRIzol.[18] Purify the total RNA according to the manufacturer's protocol. Quantify the RNA using a Nanodrop spectrophotometer.[18]

  • cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a first-strand cDNA synthesis kit.[18] This involves a reverse transcriptase enzyme.[17]

  • qPCR Reaction Setup: In a 384-well qPCR plate, prepare the reaction mix for each sample in triplicate.[19] Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (e.g., SYBR Green).[18][19] Include a housekeeping gene (e.g., GAPDH) for normalization and a no-template control (NTC) to check for contamination.[16]

  • Thermal Cycling: Perform the qPCR using a real-time PCR system. A typical program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[16][19]

  • Data Analysis: Analyze the amplification data. The cycle at which the fluorescence signal crosses a threshold is the Cq (or Ct) value.[20] Calculate the relative gene expression using the comparative Cq (ΔΔCq) method, which normalizes the target gene's expression to the housekeeping gene and compares the treated sample to the control.[16]

5.3 Data Presentation: Relative Gene Expression

Target GeneBiological ProcessRelative Expression (Fold Change vs. Control)P-value
Gene XApoptosisHypothetical ValueValue
Gene YCell CycleHypothetical ValueValue
Gene ZInflammationHypothetical ValueValue

References

Applications of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Pyrimidine and its derivatives represent a cornerstone in the development of novel therapeutics, largely due to their integral role as building blocks of nucleic acids.[1] This structural significance has made them a fertile ground for the design of antimetabolites and other agents that interfere with the cellular processes of cancer cells.[2][3] The diverse biological activities of pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, have been extensively documented.[4] Within this broad class of compounds, 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate and its analogs are emerging as molecules of interest in oncological research.

This technical guide provides an in-depth overview of the potential applications of this compound in cancer research. Drawing upon studies of closely related derivatives, this document will elucidate the potential mechanism of action, provide detailed protocols for in vitro evaluation, and discuss the broader implications for drug development professionals.

Mechanism of Action: A Focus on Sirtuin 2 (SIRT2) Inhibition

Recent studies on derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid have identified Sirtuin 2 (SIRT2) as a key molecular target.[1] SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, is predominantly located in the cytoplasm and plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[5]

The role of SIRT2 in cancer is complex and appears to be context-dependent, acting as both a tumor suppressor and an oncogene in different malignancies.[2][5] However, in several cancers, including certain types of breast cancer, the inhibition of SIRT2 has been shown to have potent anticancer effects.[1][6]

The proposed mechanism of action for 2-(Carboxymethylthio)-4,6-dimethylpyrimidine derivatives involves the selective inhibition of SIRT2. By inhibiting SIRT2, these compounds can lead to an increase in the acetylation of various protein targets, including α-tubulin. This hyperacetylation can disrupt microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis.[1]

Furthermore, SIRT2 inhibition has been linked to the destabilization of oncogenic proteins such as c-Myc, a key driver of cell proliferation in many cancers.[7][8] The inhibition of SIRT2 can promote the ubiquitination and subsequent degradation of c-Myc, leading to reduced cancer cell viability.[5]

Diagram: Proposed Mechanism of Action

SIRT2_Inhibition_Pathway Compound 2-(Carboxymethylthio)-4,6- dimethylpyrimidine monohydrate SIRT2 SIRT2 Compound->SIRT2 Inhibits cMyc_Degradation c-Myc Degradation Compound->cMyc_Degradation Promotes aTubulin_Ac Acetylated α-Tubulin SIRT2->aTubulin_Ac Deacetylates cMyc c-Myc SIRT2->cMyc Stabilizes Microtubule_Disruption Microtubule Disruption aTubulin_Ac->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Proliferation_Inhibition Inhibition of Proliferation cMyc->Proliferation_Inhibition Promotes Proliferation cMyc_Degradation->Proliferation_Inhibition

Caption: Proposed mechanism of SIRT2 inhibition.

Experimental Protocols

The following protocols are provided as a guide for the in vitro evaluation of this compound in cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid

This protocol is adapted from the synthesis of similar 2-thiopyrimidine derivatives and serves as a representative method.

Materials:

  • 4,6-dimethylpyrimidine-2-thiol hydrochloride

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Sodium Salt: Dissolve 4,6-dimethylpyrimidine-2-thiol hydrochloride in ethanol. Add a solution of sodium ethoxide in ethanol dropwise while stirring. Continue stirring at room temperature for 1-2 hours to ensure complete formation of the sodium salt.

  • S-alkylation: To the solution from step 1, add ethyl chloroacetate dropwise. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a solution of hydrochloric acid and reflux for an additional 2-3 hours to hydrolyze the ester.

  • Isolation and Purification: Cool the reaction mixture and neutralize with a suitable base. The resulting precipitate, 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid, can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to obtain the purified product.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.

Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and structured format for easy comparison.

Table 1: Representative Cytotoxicity Data for a 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide Derivative

Cell LineCompoundIC50 (µM)Reference
MCF-7 (Breast Cancer)Derivative 28e0.042[1]

Note: The data presented is for a derivative and serves as an example. Actual IC50 values for this compound need to be determined experimentally.

Conclusion and Future Directions

This compound and its derivatives hold promise as a novel class of anticancer agents. The identification of SIRT2 as a potential target provides a strong mechanistic rationale for their activity. The protocols outlined in this guide provide a framework for researchers to investigate the anticancer properties of this compound in various cancer models.

Future research should focus on:

  • Confirming the SIRT2 inhibitory activity of this compound.

  • Expanding the in vitro evaluation to a broader panel of cancer cell lines to determine its spectrum of activity.

  • Investigating the downstream effects of SIRT2 inhibition in more detail, including its impact on cell cycle progression and other signaling pathways.

  • Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

References

Application Note: Characterization of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory potential of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, known to interact with a wide array of enzymatic targets.[1][2][3] This document outlines detailed protocols for the initial characterization of this compound, including inhibitor preparation, determination of half-maximal inhibitory concentration (IC₅₀), and preliminary kinetic analysis, using a representative enzyme system.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous bioactive molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] Many of these biological activities are the result of specific interactions with and inhibition of key enzymes in pathological pathways.[1][6] Compounds containing a 2-thio-substituted pyrimidine moiety, in particular, have demonstrated a broad spectrum of biological effects.[7][8][9]

This compound belongs to this promising class of molecules. Its structural features—a substituted pyrimidine core linked to a carboxymethylthio group—suggest a potential for interaction with enzyme active sites, possibly through chelation or hydrogen bonding. This application note provides a systematic approach to validate and quantify the inhibitory activity of this compound, thereby establishing a foundation for further mechanistic studies and drug development efforts.

Principle of the Assay

The primary method for characterizing an enzyme inhibitor is to measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound.[10][11] The potency of the inhibitor is typically quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[12][13][14] This is determined by performing a dose-response analysis and fitting the data to a sigmoidal curve.[11][13] This guide will use a generic spectrophotometric enzyme assay as a model system, which can be adapted for various specific enzymes.

Materials and Reagents

For the successful execution of the described protocols, the following materials are required. Note that the specific enzyme, substrate, and buffer conditions should be optimized for the target of interest.

  • Test Compound: this compound (MW: 216.25 g/mol , assuming monohydrate)

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade)

  • Enzyme: Purified target enzyme (e.g., Cyclooxygenase-2 (COX-2), Soybean Lipoxygenase (LOX), or a relevant kinase)

  • Substrate: Appropriate substrate for the target enzyme (e.g., Arachidonic Acid for COX-2)

  • Buffer System: Buffer optimized for enzyme activity (e.g., 100 mM Tris-HCl, pH 8.0)[6]

  • Detection Reagents: Reagents to quantify the reaction product (e.g., colorimetric probe)

  • Positive Control: A known inhibitor for the target enzyme (e.g., Celecoxib for COX-2)

  • Hardware:

    • 96-well microplates (UV-transparent or clear flat-bottom)[15]

    • Multichannel pipettes and tips

    • Microplate reader with kinetic measurement capabilities[10]

Experimental Protocols

Preparation of Inhibitor Stock Solutions

Accurate inhibitor concentration is critical for reliable IC₅₀ determination. The following steps ensure proper preparation of the test compound.

  • Primary Stock Solution (10 mM):

    • Weigh out 2.16 mg of this compound.

    • Dissolve the compound in 1.0 mL of 100% DMSO.

    • Vortex thoroughly until fully dissolved. This is your 10 mM primary stock. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Serial Dilutions:

    • Prepare a serial dilution series from the primary stock solution using DMSO.

    • For a typical 10-point dose-response curve, perform 1:3 serial dilutions to cover a wide concentration range (e.g., 10 mM down to 0.5 µM).

    • The final concentration of DMSO in the assay well should be kept constant and low (typically ≤1%) to minimize solvent effects on enzyme activity.

Protocol for IC₅₀ Determination

This protocol describes a typical workflow for determining the IC₅₀ value in a 96-well plate format.[10][16]

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor Dilutions (or DMSO for controls) prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution start_reaction Initiate Reaction with Substrate prep_substrate->start_reaction add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate Enzyme & Inhibitor (e.g., 15 min at 37°C) add_enzyme->pre_incubate pre_incubate->start_reaction read_plate Measure Kinetic Readout (e.g., Absorbance over time) start_reaction->read_plate calc_rate Calculate Initial Reaction Rates (V₀) read_plate->calc_rate plot_curve Plot % Inhibition vs. [Inhibitor] calc_rate->plot_curve calc_ic50 Calculate IC₅₀ via Non-linear Regression plot_curve->calc_ic50 MOA_Workflow cluster_exp Experiment cluster_analysis Analysis vary_s Vary Substrate Concentration [S] measure_v Measure Initial Velocity (V₀) for each [S] and [I] vary_s->measure_v fixed_i Use Fixed Inhibitor Concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) fixed_i->measure_v mm_plot Generate Michaelis-Menten Plots (V₀ vs. [S]) measure_v->mm_plot lb_plot Generate Lineweaver-Burk Plots (1/V₀ vs. 1/[S]) measure_v->lb_plot det_moa Determine MOA from Plot Intersection lb_plot->det_moa calc_ki Calculate Inhibition Constant (Ki) det_moa->calc_ki

References

How to dissolve 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Recommended Protocol for the Dissolution and Use of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate in Cell Culture Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the solubilization, storage, and application of this compound for in vitro cell culture experiments. Due to the limited published data on this specific compound, this protocol is built upon established best practices for pyrimidine-based heterocyclic compounds and general small molecules used in biological research. The core of this protocol is the use of Dimethyl Sulfoxide (DMSO) as a primary solvent to create a high-concentration, sterile stock solution. We present a systematic workflow, including initial solubility testing, preparation of a 10 mM stock solution, and guidelines for safe dilution into aqueous cell culture media to minimize solvent-induced cytotoxicity. Adherence to this guide, including the use of appropriate vehicle controls, will ensure reproducible and reliable experimental outcomes.

Introduction & Scientific Rationale

This compound is a heterocyclic compound featuring a dimethylpyrimidine core. The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are of significant interest in medicinal chemistry and biological research. The molecule's structure, which includes a polar carboxylic acid group and a more nonpolar dimethylpyrimidine core, suggests amphiphilic properties, which can present challenges for direct dissolution in aqueous buffers.

Rationale for Solvent Selection:

Dimethyl Sulfoxide (DMSO) is a superior solvent for preparing high-concentration stock solutions of novel or poorly characterized small molecules for several reasons[1][2]:

  • Broad Solubility: As a highly polar aprotic solvent, DMSO can dissolve a wide array of both polar and non-polar compounds that are sparingly soluble in water[2]. Structurally similar compounds, such as 2-Amino-4,6-dimethylpyrimidine, are known to have slight solubility in DMSO[3].

  • Biocompatibility at Low Concentrations: While pure DMSO is cytotoxic, it is well-tolerated by most cell lines at final concentrations below 0.5% (v/v)[4][5]. Many sensitive primary cells may require even lower concentrations, typically ≤0.1%[5].

  • Stability and Storage: DMSO stock solutions of many compounds are stable for extended periods when stored at -20°C or -80°C, and its low freezing point makes it suitable for cryopreservation[4][6][7].

This protocol, therefore, standardizes the use of cell culture-grade DMSO to create a concentrated, long-term stock, which is then serially diluted into the final culture medium.

Compound Information & Properties

PropertyDataSource
IUPAC Name 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid monohydrate[8]
Synonyms 2-Carboxymethylthio-4,6-dimethylpyrimidine, BAS 01313781[8]
CAS Number 55749-30-9[8][9]
Molecular Formula C₈H₁₀N₂O₂S · H₂O[8][9]
Molecular Weight 216.26 g/mol (Monohydrate) / 198.24 g/mol (Anhydrous)[9]
Physical Appearance Typically a white to off-white crystalline powder.[3]

Note on Molecular Weight: When preparing molar solutions, it is critical to use the molecular weight of the form you have (monohydrate unless specified otherwise by the supplier). All calculations in this protocol assume the use of the monohydrate form (216.26 g/mol ).

Experimental Workflow Overview

The overall process from receiving the powdered compound to treating cells in culture follows a systematic, sterile workflow designed to ensure accuracy and prevent contamination.

G cluster_prep Part A: Stock Solution Preparation cluster_use Part B: Cell Treatment powder 1. Weigh Compound Powder reconstitute 2. Reconstitute in DMSO powder->reconstitute dissolve 3. Ensure Complete Dissolution (Vortex, Sonicate, Warm) reconstitute->dissolve sterilize 4. Sterile Filter (0.2 µm) dissolve->sterilize aliquot 5. Aliquot & Store (-20°C or -80°C) sterilize->aliquot thaw 6. Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute 7. Prepare Working Solution (Dilute in Culture Medium) thaw->dilute treat 8. Treat Cells dilute->treat control Vehicle Control (Medium + DMSO) dilute->control control->treat Treat in Parallel

Caption: Workflow for preparing and using the compound in cell culture.

Detailed Protocols

Protocol 1: Preliminary Solubility Testing (Optional but Recommended)

Before preparing a large batch of stock solution, it is prudent to test the solubility in a small volume to confirm the desired concentration is achievable.

Materials:

  • This compound powder

  • High-purity, sterile DMSO (e.g., cell culture grade)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Accurately weigh approximately 1-2 mg of the compound and place it into a sterile microcentrifuge tube.

  • To test for solubility at 10 mM, add the calculated volume of DMSO. For 1 mg of compound (MW = 216.26), this would be:

    • (1 mg / 216.26 g/mol ) / (10 mmol/L) = 0.000462 L = 46.2 µL

  • Gently vortex the tube for 30-60 seconds to mix[10].

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If particulates remain, sonicate the tube in a water bath for 5-10 minutes[1].

  • If needed, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again[10][11].

  • If the compound is fully dissolved, 10 mM is an appropriate stock concentration. If not, adjust the target concentration downwards and repeat.

Protocol 2: Preparation of a 10 mM Master Stock Solution

This protocol details the steps to prepare a 10 mL master stock solution at 10 mM.

Materials:

  • This compound (MW: 216.26 g/mol )

  • High-purity, sterile DMSO

  • Sterile conical tubes (e.g., 15 mL)

  • Sterile 0.2 µm syringe filter (PTFE membrane recommended for DMSO)

  • Sterile syringes

  • Sterile, single-use cryovials for aliquoting

Procedure:

  • Calculation: To make 10 mL of a 10 mM solution, you need:

    • Mass = Concentration × Volume × Molecular Weight

    • Mass = (0.010 mol/L) × (0.010 L) × (216.26 g/mol ) = 0.02163 g = 21.63 mg

  • Weighing: Carefully weigh 21.63 mg of the compound powder and transfer it to a 15 mL sterile conical tube. To avoid losing powder, ensure it settles at the bottom of the tube[7].

  • Dissolution: Add 10 mL of sterile DMSO to the conical tube. Cap tightly and vortex vigorously until the powder is completely dissolved. Use the methods from Protocol 1 (sonication, gentle warming) if necessary to aid dissolution[1][11].

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.2 µm sterile syringe filter and dispense the solution into a new, sterile conical tube. This step removes any potential microbial contaminants or undissolved micro-particulates[7].

  • Aliquoting: Immediately dispense the sterile stock solution into single-use, properly labeled cryovials (e.g., 50-100 µL aliquots). Preparing multiple small aliquots is critical to prevent degradation from repeated freeze-thaw cycles[1][7][10].

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[4][7]. Protect from light.

G cluster_process Dissolution & Sterilization compound 21.63 mg Compound mix Vortex / Sonicate @ 37°C if needed compound->mix dmso 10 mL DMSO dmso->mix filter Filter through 0.2 µm Syringe Filter mix->filter aliquots Store Aliquots (e.g., 100 x 100 µL) at -80°C filter->aliquots

Caption: Visual protocol for 10 mM stock solution preparation.

Protocol 3: Application in Cell Culture

This protocol describes how to dilute the 10 mM DMSO stock into your cell culture medium for a final working concentration of 10 µM.

Materials:

  • Thawed aliquot of 10 mM stock solution

  • Pre-warmed complete cell culture medium

  • Cells plated in appropriate vessels (e.g., 96-well plate)

Procedure:

  • Thaw: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature[10].

  • Calculate Dilution: The goal is to perform a serial dilution to minimize DMSO shock and ensure accurate concentration. A common final concentration for screening is 10 µM. To achieve this from a 10 mM stock, a 1:1000 dilution is required.

    • Example: To prepare 10 mL of medium containing 10 µM of the compound, add 10 µL of the 10 mM stock to 10 mL of medium.

  • Dilution Step: Add the calculated volume of the stock solution directly to the pre-warmed culture medium. Mix immediately by gentle swirling or pipetting to prevent precipitation of the compound[4]. Do not add the concentrated DMSO stock directly to the cells.

  • Final DMSO Concentration: A 1:1000 dilution results in a final DMSO concentration of 0.1%. This is considered safe for most cell lines[5].

    • Final DMSO % = (Volume of Stock / Total Volume) × 100% = (10 µL / 10,000 µL) × 100% = 0.1%

  • Vehicle Control (Critical): In parallel, prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of culture medium. In this example, add 10 µL of DMSO to 10 mL of medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent[1][4].

  • Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the compound or the vehicle control medium.

  • Incubation: Incubate the cells for the desired experimental duration.

Quality Control & Best Practices

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. Single-use aliquots are mandatory for reproducible results[1][7][10].

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are present, try to redissolve by warming to 37°C and vortexing. If it does not redissolve, the stock should be discarded[11].

  • pH Check: DMSO is neutral, but adding a compound, especially one with a carboxylic acid group, could slightly alter the pH of your final medium. For sensitive assays, it is good practice to check that the final pH of the medium is within the optimal range for your cells.

  • DMSO Toxicity: Always determine the maximum tolerable DMSO concentration for your specific cell line. A dose-response curve with DMSO alone (e.g., 0.05% to 1.0%) can establish a safe working limit[5].

References

Application Notes and Protocols for the Quantification of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Carboxymethylthio)-4,6-dimethylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core, a thioether linkage, and a carboxylic acid functional group. While not a widely commercialized pharmaceutical, its structural motifs are common in medicinal chemistry and drug development. Pyrimidine derivatives are known for a wide range of biological activities, including antiviral and anticancer properties.[1] The thioether and carboxylic acid moieties can influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate quantification of this and similar molecules is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control.

This document provides detailed application notes and protocols for the quantification of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine in research and development settings. The methodologies are based on established analytical principles for structurally related compounds, given the limited specific literature on this exact molecule. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Chemical Properties of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine
PropertyValueSource
Molecular FormulaC9H12N2O2S[2]
Molecular Weight212.27 g/mol [2]
Predicted pKa4.24 ± 0.10[2]
Predicted Boiling Point400.4 ± 33.0 °C[2]
Predicted Density1.27 ± 0.1 g/cm³[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the analysis of pyrimidine derivatives.[1] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this compound.[1][3] The pyrimidine ring contains a chromophore that allows for sensitive detection using a UV-Vis spectrophotometer.

Principle

The compound is separated from other components in a sample mixture based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase. The carboxylic acid group's ionization can be controlled by adjusting the mobile phase pH, which in turn affects the compound's retention time. Detection is achieved by monitoring the absorbance of the eluent at a wavelength where the compound exhibits maximum absorbance.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid or phosphoric acid (analytical grade).[3]

  • Ultrapure water.

  • Standard of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine (of known purity).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV scan of a standard solution (typically in the range of 254-280 nm for pyrimidine derivatives).

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • The sample preparation will depend on the matrix (e.g., plasma, formulation). A generic protein precipitation protocol for plasma is provided below:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the HPLC system.

5. Method Validation:

  • The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be <15% (<20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC Separation (C18 Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detection HPLC_System->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Extraction (e.g., SPE) Internal_Std Internal Standard Spiking Extraction->Internal_Std LC_Separation LC Separation Internal_Std->LC_Separation ESI_Source Electrospray Ionization LC_Separation->ESI_Source Q1 Q1: Precursor Ion Selection ESI_Source->Q1 Q2 Q2: Fragmentation Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 MRM_Data MRM Data Acquisition Q3->MRM_Data Quantification Quantification vs. Internal Std MRM_Data->Quantification

References

The Versatility of Pyrimidine Derivatives in Agricultural Innovation: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrimidine ring, a heterocyclic aromatic compound, stands as a cornerstone in the development of modern agrochemicals. Its inherent chemical stability and the capacity for diverse substitutions have enabled the creation of a vast portfolio of derivatives with potent biological activities.[1][2] This guide provides an in-depth exploration of the application of pyrimidine derivatives in agricultural research and development, offering detailed protocols and field-proven insights for researchers, scientists, and professionals in the agrochemical industry. We will delve into their roles as fungicides, herbicides, insecticides, and plant growth regulators, elucidating their mechanisms of action and providing practical methodologies for their evaluation.

Section 1: Pyrimidine Derivatives as Fungicides

Pyrimidine derivatives have emerged as a crucial class of fungicides, combating a wide range of phytopathogenic fungi that threaten crop yields.[3] Their efficacy stems from various mechanisms of action, with the anilinopyrimidines being a prominent subgroup.

Mechanism of Action: The Anilinopyrimidine Example

Anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, primarily function by inhibiting the biosynthesis of the essential amino acid methionine in fungi.[3][4] This disruption of protein synthesis and the secretion of hydrolytic enzymes necessary for infection ultimately leads to the cessation of fungal growth and pathogenesis.[4] Recent studies also suggest that their mode of action may be linked to mitochondrial function.

Diagram: Proposed Mechanism of Anilinopyrimidine Fungicides

cluster_fungal_cell Fungal Cell Anilinopyrimidine Anilinopyrimidine Methionine_Biosynthesis Methionine Biosynthesis Pathway Anilinopyrimidine->Methionine_Biosynthesis Inhibits Anilinopyrimidine->Methionine_Biosynthesis Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Required for Hydrolytic_Enzymes Secretion of Hydrolytic Enzymes Protein_Synthesis->Hydrolytic_Enzymes Infection_Process Infection Process Hydrolytic_Enzymes->Infection_Process

Caption: Inhibition of methionine biosynthesis by anilinopyrimidines.

Protocol: In Vitro Antifungal Efficacy Testing (Poisoned Food Technique)

This protocol outlines a standardized method to evaluate the in vitro antifungal activity of pyrimidine derivatives against a panel of common phytopathogenic fungi.[5][6]

Objective: To determine the concentration at which a pyrimidine derivative inhibits the mycelial growth of target fungi.

Materials:

  • Test pyrimidine derivatives

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri plates (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum)[7][8][9][10]

  • Commercial fungicide (e.g., Pyrimethanil) as a positive control

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the pyrimidine derivatives in DMSO to create stock solutions of a known concentration (e.g., 10,000 µg/mL).

  • Poisoned Media Preparation:

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). For example, to prepare 100 mL of PDA with a final concentration of 50 µg/mL, add 0.5 mL of a 10,000 µg/mL stock solution.

    • Prepare a control plate with PDA and an equivalent amount of DMSO without any test compound.

    • Prepare a positive control plate with a known commercial fungicide at its recommended concentration.

    • Pour approximately 20 mL of the poisoned and control media into sterile Petri plates and allow them to solidify.[11]

  • Inoculation:

    • From the periphery of an actively growing fungal culture, cut a mycelial disc using a sterile cork borer.[5]

    • Aseptically place one mycelial disc in the center of each prepared PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (typically 25-28°C) for a period of 5-7 days, or until the mycelial growth in the control plate has reached the edge of the plate.[5]

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

      • C = Average diameter of the fungal colony in the control plate

      • T = Average diameter of the fungal colony in the treated plate

    • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the logarithm of the compound concentration.

Table 1: Representative Phytopathogenic Fungi for Screening

Fungal SpeciesCommon Disease Caused
Botrytis cinereaGray mold
Fusarium graminearumFusarium head blight
Rhizoctonia solaniSheath blight, root rot
Sclerotinia sclerotiorumWhite mold
Magnaporthe oryzaeRice blast

Section 2: Pyrimidine Derivatives as Herbicides

The structural diversity of pyrimidine derivatives has led to the development of potent herbicides with various modes of action. A significant class of pyrimidine-based herbicides are the sulfonylureas.

Mechanism of Action: Sulfonylurea Herbicides

Sulfonylurea herbicides, which contain a pyrimidine ring in their structure, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing plant death.[5]

Diagram: Mechanism of Action of Sulfonylurea Herbicides

cluster_plant_cell Plant Cell Sulfonylurea_Herbicide Sulfonylurea_Herbicide ALS_Enzyme Acetolactate Synthase (ALS) Sulfonylurea_Herbicide->ALS_Enzyme Inhibits Sulfonylurea_Herbicide->ALS_Enzyme Amino_Acid_Biosynthesis Branched-Chain Amino Acid Biosynthesis (Val, Leu, Ile) ALS_Enzyme->Amino_Acid_Biosynthesis Catalyzes Protein_Synthesis_Cell_Division Protein Synthesis & Cell Division Amino_Acid_Biosynthesis->Protein_Synthesis_Cell_Division Plant_Growth Plant Growth Protein_Synthesis_Cell_Division->Plant_Growth

Caption: Inhibition of ALS by sulfonylurea herbicides.

Protocol: Greenhouse Herbicide Efficacy Screening

This protocol details a whole-plant bioassay to assess the herbicidal efficacy of pyrimidine derivatives in a controlled greenhouse environment.[1][12][13][14]

Objective: To evaluate the pre- and post-emergence herbicidal activity of test compounds on selected weed species.

Materials:

  • Test pyrimidine derivatives

  • Acetone and surfactant (e.g., Tween 20)

  • Pots or trays filled with a standard potting mix

  • Seeds of common weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass), Lolium spp. (ryegrass), Abutilon theophrasti (velvetleaf))

  • Greenhouse with controlled temperature, humidity, and lighting

  • Precision bench sprayer

  • Commercial herbicide with a similar mode of action as a positive control

Procedure:

  • Planting:

    • Fill pots or trays with potting mix and sow the seeds of the selected weed species at a uniform depth.

    • Water the pots and place them in the greenhouse under optimal conditions for germination and growth.

  • Pre-emergence Application:

    • Within 24 hours of planting, apply the test compounds to the soil surface.

    • Prepare a solution of the test compound in a mixture of acetone and water with a surfactant.

    • Apply the solution uniformly using a precision bench sprayer at various application rates (e.g., 10, 50, 100, 200 g a.i./ha).

    • Include an untreated control (sprayed with the solvent-surfactant mixture only) and a positive control.

  • Post-emergence Application:

    • Allow the weeds to grow to the 2-4 leaf stage.

    • Apply the test compounds as described for the pre-emergence application directly to the foliage of the weeds.

  • Evaluation:

    • After a specified period (typically 14-21 days after treatment), visually assess the herbicidal effects.

    • Evaluate parameters such as:

      • Percent control: A visual rating from 0% (no effect) to 100% (complete kill).

      • Phytotoxicity symptoms: Note any chlorosis, necrosis, stunting, or malformation.

      • Biomass reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the reduction in biomass compared to the untreated control.

  • Data Analysis:

    • Calculate the GR50 value (the application rate that causes a 50% reduction in plant growth or biomass) for each compound and weed species.

Table 2: Standard Weed Species for Herbicide Screening

Weed SpeciesType
Amaranthus retroflexus (Redroot Pigweed)Dicot
Abutilon theophrasti (Velvetleaf)Dicot
Echinochloa crus-galli (Barnyardgrass)Monocot
Lolium spp. (Ryegrass)Monocot

Section 3: Pyrimidine Derivatives as Insecticides

The versatility of the pyrimidine scaffold has also been exploited in the development of insecticides. These compounds can act on various molecular targets within insects.

Mechanism of Action: Diverse Targets

Pyrimidine-based insecticides exhibit a range of mechanisms of action. Some, like the diamide insecticides, target the ryanodine receptor, leading to uncontrolled release of calcium and muscle paralysis.[7][15][16][17][18] Others function as insect growth regulators, interfering with processes like chitin synthesis.[19][20]

Diagram: Insecticide Application Workflow

Start Start Compound_Prep Prepare Test Compound Solutions Start->Compound_Prep Insect_Rearing Rear Healthy Insect Population Start->Insect_Rearing Bioassay_Selection Select Appropriate Bioassay Compound_Prep->Bioassay_Selection Insect_Rearing->Bioassay_Selection Contact_Toxicity Contact Toxicity Bioassay Bioassay_Selection->Contact_Toxicity Systemic_Activity Systemic Activity Bioassay Bioassay_Selection->Systemic_Activity Application Apply Compound Contact_Toxicity->Application Systemic_Activity->Application Incubation Incubate under Controlled Conditions Application->Incubation Mortality_Assessment Assess Insect Mortality Incubation->Mortality_Assessment Data_Analysis Analyze Data (LC50) Mortality_Assessment->Data_Analysis End End Data_Analysis->End

Caption: General workflow for insecticide efficacy testing.

Protocol: Insecticidal Bioassays

The choice of bioassay depends on the target insect and the expected mode of action of the pyrimidine derivative.[21][22]

This method is suitable for assessing the toxicity of a compound upon direct contact with the insect.[23]

Objective: To determine the lethal concentration (LC50) of a pyrimidine derivative for a target insect pest.

Materials:

  • Test pyrimidine derivatives

  • Acetone and a suitable surfactant

  • Fresh, untreated leaves of a host plant

  • Target insects (e.g., aphids, caterpillars, beetles)[24][25][26]

  • Petri dishes or ventilated containers

  • Fine brush

Procedure:

  • Solution Preparation: Prepare a series of concentrations of the test compound in an acetone-water solution containing a surfactant.

  • Leaf Treatment: Dip the host plant leaves into the test solutions for a few seconds and allow them to air dry. A control group of leaves should be dipped in the solvent-surfactant solution only.

  • Insect Exposure: Place the treated leaves into Petri dishes or ventilated containers. Carefully transfer a known number of insects (e.g., 10-20) onto each treated leaf using a fine brush.

  • Incubation: Maintain the containers at a controlled temperature and humidity suitable for the insect species.

  • Mortality Assessment: After 24, 48, and 72 hours, record the number of dead insects. An insect is considered dead if it is unable to move when gently prodded with a brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value using probit analysis.

This method evaluates the ability of a compound to be absorbed by the plant and translocated, thereby controlling insects that feed on the plant.[21]

Objective: To assess the systemic insecticidal activity of a pyrimidine derivative.

Materials:

  • Test pyrimidine derivatives

  • Potted host plants

  • Target insects (sucking insects like aphids or whiteflies are ideal)

  • Cages to enclose the plants

Procedure:

  • Soil Drench Application: Apply a known amount of the test compound solution to the soil of the potted plants.

  • Translocation Period: Allow a period of time (e.g., 2-3 days) for the compound to be absorbed by the roots and translocated throughout the plant.

  • Insect Infestation: Introduce a known number of target insects onto the treated plants and enclose them in cages.

  • Incubation and Assessment: After a set period (e.g., 3-7 days), count the number of live and dead insects on the plants.

  • Data Analysis: Calculate the percentage mortality and compare it to control plants that received only water.

Table 3: Common Insect Pests for Screening

Insect PestFeeding Type
Myzus persicae (Green Peach Aphid)Sucking
Plutella xylostella (Diamondback Moth)Chewing (larvae)
Leptinotarsa decemlineata (Colorado Potato Beetle)Chewing
Bemisia tabaci (Silverleaf Whitefly)Sucking

Section 4: Pyrimidine Derivatives as Plant Growth Regulators

Certain pyrimidine derivatives have shown promise as plant growth regulators, exhibiting auxin- and cytokinin-like activities.[13][23][27] They can influence various physiological processes in plants, including root and shoot growth.[21]

Protocol: In Vitro Plant Growth Regulation Bioassay

This protocol describes a simple in vitro method to screen pyrimidine derivatives for their plant growth-regulating properties.[28][29][30]

Objective: To evaluate the effect of pyrimidine derivatives on the root and shoot growth of seedlings.

Materials:

  • Test pyrimidine derivatives

  • Murashige and Skoog (MS) basal medium

  • Agar

  • Sterile Petri dishes or culture vessels

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or tomato)

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare MS medium containing different concentrations of the test pyrimidine derivative (e.g., 0.01, 0.1, 1, 10 µM). A control medium without the test compound should also be prepared.

  • Seed Sterilization and Plating: Surface sterilize the seeds and aseptically place them on the surface of the prepared agar medium in Petri dishes.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Data Collection: After a set period of growth (e.g., 7-14 days), carefully remove the seedlings from the agar.

  • Measurement: Measure the length of the primary root and the shoot of each seedling.

  • Data Analysis: Compare the root and shoot lengths of the seedlings grown on the medium containing the test compounds to those of the control seedlings. Statistically analyze the data to determine if the observed differences are significant.

Section 5: Analysis of Pyrimidine Derivatives in Agricultural Samples

The development and registration of any new agrochemical require robust analytical methods to determine its residues in various environmental and agricultural matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for this purpose.[3][4][27]

Protocol: QuEChERS Method for Residue Analysis

This protocol provides a general outline of the QuEChERS method for the extraction and cleanup of pyrimidine derivative residues from a fruit or vegetable matrix prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][31][32]

Objective: To extract and purify pyrimidine derivative residues from a complex matrix for quantitative analysis.

Materials:

  • Homogenized sample (e.g., tomato, grape)[33]

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO4), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO4, NaCl).

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at high speed to separate the organic and aqueous layers.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a 2 mL centrifuge tube containing the d-SPE sorbents (e.g., MgSO4 and PSA). The choice of sorbent depends on the matrix; for example, C18 may be added for samples with high-fat content.

    • Vortex for 30 seconds.

    • Centrifuge to pellet the sorbents.

  • Analysis:

    • The cleaned-up extract is now ready for analysis by LC-MS/MS.

    • Develop an LC-MS/MS method with optimized parameters for the specific pyrimidine derivative of interest, including the selection of precursor and product ions for multiple reaction monitoring (MRM).[20][34]

Table 4: Typical LC-MS/MS Parameters for Pyrimidine Analysis

ParameterTypical Setting
LC Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile/methanol with formic acid or ammonium formate
Ionization Mode Electrospray Ionization (ESI), positive or negative
Detection Mode Multiple Reaction Monitoring (MRM)

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful source of innovation in agricultural chemistry. The diverse biological activities of its derivatives, coupled with their amenability to chemical modification, ensure their continued importance in the development of new and effective solutions for crop protection and enhancement. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full potential of this versatile class of compounds. Through rigorous and standardized testing, we can continue to develop pyrimidine-based agrochemicals that are not only effective but also meet the stringent safety and environmental standards of modern agriculture.

References

Application Notes & Protocols: A Researcher's Guide to the Preclinical Evaluation of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Future Promise of Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry and oncology, forming the backbone of numerous therapeutic agents that have revolutionized cancer treatment.[1] From classic antimetabolites like 5-Fluorouracil and Gemcitabine, which disrupt DNA synthesis in rapidly dividing cancer cells, to modern targeted therapies inhibiting specific kinases, pyrimidine derivatives exhibit a remarkable breadth of biological activity.[2][3][4] Their structural versatility allows for fine-tuning of pharmacological properties, making them a fertile ground for the discovery of novel anticancer agents.[5]

The journey from a promising synthesized compound to a viable clinical candidate is a rigorous, multi-stage process demanding a meticulously planned experimental design.[6][7] This guide provides a comprehensive framework for the preclinical evaluation of novel pyrimidine compounds, outlining detailed protocols for in vitro and in vivo testing. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to generate robust, reproducible, and translatable data for informed decision-making in the drug development pipeline.[8]

Part 1: In Vitro Efficacy & Mechanistic Elucidation

The initial phase of testing aims to establish the compound's potency, selectivity, and mechanism of action at the cellular level. This is a critical filtering stage where "go" or "no-go" decisions are made before committing to more complex and resource-intensive in vivo studies.[8]

Primary Objective: Determining Cytotoxicity and Potency

The first essential question is whether the compound can effectively kill cancer cells. The half-maximal inhibitory concentration (IC50) is the most common metric for potency, representing the concentration of a drug that is required for 50% inhibition in vitro.[8]

Key Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability.[9] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[8][10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the pyrimidine compound in the appropriate cell culture medium. The concentration range should be broad enough to generate a full dose-response curve (e.g., 0.01 µM to 100 µM).[8]

  • Incubation: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" wells as a negative control and a known chemotherapy drug as a positive control. Incubate for 48 to 72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Presentation: Cytotoxicity Profile

Compound IDCell LineIC50 (µM) ± SDSelectivity Index (SI)*
PY-001HCT-116 (Colon)3.6 ± 0.410.3
PY-001MCF-7 (Breast)5.1 ± 0.77.3
PY-001A549 (Lung)8.2 ± 1.14.5
PY-001MRC-5 (Normal Fibroblast)37.1 ± 3.5-
DoxorubicinHCT-116 (Colon)3.3 ± 0.31.1

*Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI (>3) is desirable, indicating selectivity for cancer cells.[11]

Secondary Objective: Unraveling the Mechanism of Action

Once a compound shows promising cytotoxicity, the next step is to understand how it works. This involves investigating its effects on core cellular processes like cell cycle progression and programmed cell death (apoptosis).

Signaling Pathway Visualization

Many pyrimidine compounds function as antimetabolites, directly interfering with DNA synthesis, a process essential for rapidly proliferating cancer cells.[3][9]

Pyrimidine_MoA cluster_pathway De Novo Pyrimidine Synthesis Pathway CAD CAD Enzyme Complex DHODH DHODH CAD->DHODH ... UMPS UMPS DHODH->UMPS ... RNR Ribonucleotide Reductase (RNR) UMPS->RNR UDP -> dUDP TS Thymidylate Synthase (TS) RNR->TS dUMP DNA_Synth DNA Synthesis & Cell Proliferation TS->DNA_Synth dTMP -> dTTP Apoptosis Apoptosis DNA_Synth->Apoptosis Compound Pyrimidine Compound (e.g., 5-FU, Gemcitabine) Compound->RNR Compound->TS

Caption: Inhibition of key enzymes in the pyrimidine synthesis pathway by antimetabolite compounds.

Key Protocol: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V is a protein that binds to PS, and when conjugated to a fluorochrome (like FITC), it identifies apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it stains the DNA.[8]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect all cells, including those floating in the medium (as apoptotic cells often detach). Wash with cold PBS.[8]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Incubate the mixture for 15 minutes in the dark at room temperature.[8]

  • Data Acquisition: Add 400 µL of binding buffer and analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Viable cells.

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V-/PI+): Necrotic cells.

Data Presentation: Induction of Apoptosis

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
PY-001 (1x IC50)45.8 ± 3.535.1 ± 2.819.1 ± 1.9
PY-001 (2x IC50)15.3 ± 2.248.9 ± 3.135.8 ± 2.5

Note: Data are presented as the mean ± SD from three independent experiments.[10]

Part 2: In Vivo Efficacy & Preclinical Validation

After a compound demonstrates promising in vitro activity and a well-defined mechanism, its efficacy and safety must be evaluated in a living organism.[6] Animal models provide critical insights into a compound's pharmacokinetic profile, in vivo anti-tumor activity, and potential toxicities.[6][12]

The Preclinical Workflow

The transition from bench to bedside involves a structured, multi-step evaluation process.

InVivo_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_final Candidate Selection A Compound Synthesis & Library Generation B Cytotoxicity Assays (IC50 Determination) A->B C Mechanistic Studies (Apoptosis, Cell Cycle) B->C D Animal Model Selection (e.g., Xenograft) C->D Promising Candidate E Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies D->E F Efficacy Study (Tumor Growth Inhibition) E->F G Toxicity Assessment F->G H Lead Optimization G->H Efficacious & Safe I IND-Enabling Studies H->I

Caption: General workflow for the preclinical evaluation of pyrimidine compounds.

Animal Model Selection

The choice of animal model is critical for the clinical relevance of the study.[6]

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice). These are useful for assessing the direct anti-tumor activity of a compound on human cancers.[6]

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating therapies that may involve the immune system.[6]

Key Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a general procedure to evaluate the anti-tumor activity of a pyrimidine compound in a mouse xenograft model.[13]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million HCT-116 cells) into the flank of immunodeficient mice.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, PY-001 at 25 mg/kg, PY-001 at 50 mg/kg).

  • Drug Administration: Administer the compound and vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 21 days).[13]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Statistically analyze differences in tumor volume and survival.

Pharmacokinetics and Safety
  • Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.[6][12] This information is crucial for establishing an effective dosing regimen.[6]

  • Toxicity Assessment: A thorough evaluation of the compound's safety profile is required by regulatory bodies like the FDA.[12] This includes monitoring for weight loss, changes in behavior, and performing histological analysis of major organs at the end of the study.

Data Presentation: In Vivo Efficacy

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Body Weight Change (%)
Vehicle Controlp.o., daily1650 ± 210-+2.5
PY-001 (25 mg/kg)p.o., daily825 ± 15050%-1.8
PY-001 (50 mg/kg)p.o., daily410 ± 9575%-4.5
Positive Controli.p., 3x/week515 ± 11069%-8.2

Conclusion

The preclinical evaluation of pyrimidine compounds is a systematic process that builds a comprehensive data package, moving from broad cytotoxicity screening to nuanced mechanistic studies and finally to whole-animal efficacy and safety validation. By employing the robust protocols and logical workflows outlined in this guide, researchers can effectively identify and characterize promising therapeutic candidates, increasing the likelihood of successful translation into clinical development and, ultimately, new treatments for patients.

References

Application Notes and Protocols: 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of a Substituted Pyrimidine in Targeted Therapy

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its inherent drug-like properties and versatile synthetic accessibility have led to the development of a wide array of biologically active molecules, including anticancer and antiviral drugs.[1] This document provides a comprehensive guide to the application of a specific pyrimidine derivative, 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate , in drug discovery pipelines.

Recent research has illuminated the potential of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2).[2][3] SIRT2, a NAD+-dependent deacetylase, has emerged as a compelling therapeutic target due to its pivotal roles in cell cycle regulation, autophagy, and inflammatory responses.[2][4] Dysregulation of SIRT2 activity is implicated in the pathogenesis of various human diseases, including cancer and neurodegenerative disorders.[5][6][7][8][9] The inhibition of SIRT2 is a promising strategy for therapeutic intervention, and the core structure of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine serves as a key building block for developing such inhibitors.[2]

These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's properties, synthesis, and application in relevant in vitro assays. The protocols provided herein are intended to be self-validating, with explanations of the underlying scientific principles to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in drug discovery, influencing everything from solubility and stability to bioavailability.[10]

Compound Profile
PropertyValueSource
Chemical Name This compoundP&S Chemicals[3]
CAS Number 55749-30-9P&S Chemicals[3]
Molecular Formula C₈H₁₀N₂O₂S · H₂OP&S Chemicals[3]
Molecular Weight 216.26 g/mol Calculated
Appearance Off-white crystalline powderChemicalBook[6]
Melting Point 128-131 °CChemicalBook[6]
Boiling Point (Predicted) 378.5±30.0 °CChemicalBook[6]
pKa (Predicted) 2.86±0.10ChemicalBook[6]
Solubility and Stability

The solubility and stability of pyrimidine derivatives can be influenced by the nature of the solvent and the compound's structure.[11] For laboratory use, it is recommended to prepare stock solutions in a suitable organic solvent such as DMSO. The stability of related 2-sulfonylpyrimidine derivatives can be affected by pH, with some compounds showing hydrolysis over time in aqueous buffers.[12] It is advisable to prepare fresh solutions for biological assays and store stock solutions at -20°C or -80°C for long-term use. The thioether linkage in this compound is generally more stable than a sulfonyl linkage.[12]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][13][14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[3][13] Avoid contact with skin and eyes.[13][14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][15][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its derivatives in a drug discovery context.

Protocol 1: Synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives

This protocol is adapted from the synthesis of related acetamide derivatives and provides a general method for preparing potential SIRT2 inhibitors from the parent compound.[8][9][17][18]

Workflow for Synthesis of SIRT2 Inhibitor Precursors

G cluster_0 Synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives start Start: 2-(Carboxymethylthio)-4,6-dimethylpyrimidine step1 Amide Coupling Reaction (e.g., with aniline derivatives) start->step1 Reagents: - Aniline derivative - Coupling agents (e.g., EDC, HOBt) - Solvent (e.g., DMF) step2 Reaction Work-up (Extraction and washing) step1->step2 step3 Purification (e.g., Column chromatography) step2->step3 end Final Product: 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative step3->end

Caption: A generalized workflow for the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives.

Materials:

  • 2-(Carboxymethylthio)-4,6-dimethylpyrimidine

  • Substituted anilines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(Carboxymethylthio)-4,6-dimethylpyrimidine (1 equivalent) in DMF.

  • Addition of Reagents: Add the desired substituted aniline (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is based on commercially available SIRT2 inhibitor screening kits and can be used to determine the inhibitory activity of the synthesized compounds.[11][19][20]

Workflow for SIRT2 Inhibition Assay

G cluster_1 SIRT2 Fluorometric Inhibition Assay start Prepare Reagents: - SIRT2 Enzyme - Fluorogenic Substrate - NAD+ - Test Compound step1 Incubate SIRT2 with Test Compound start->step1 step2 Initiate Reaction with Substrate and NAD+ step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop Reaction and Develop Signal step3->step4 end Measure Fluorescence (Ex/Em ~360/460 nm) step4->end

Caption: A generalized workflow for a fluorometric SIRT2 inhibition assay.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue adjacent to a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

  • Test compounds dissolved in DMSO

  • Nicotinamide (a known SIRT inhibitor, for positive control)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of SIRT2 enzyme, substrate, and NAD+ in assay buffer according to the supplier's instructions. Prepare serial dilutions of the test compounds in assay buffer (final DMSO concentration should be ≤1%).

  • Assay Plate Setup:

    • Enzyme Control (100% activity): Add assay buffer to wells.

    • Inhibitor Control: Add a known SIRT2 inhibitor (e.g., nicotinamide) to wells.

    • Test Compound: Add the serially diluted test compounds to wells.

  • Enzyme Addition: Add the SIRT2 enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add a mixture of the fluorogenic substrate and NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development: Add the developer solution to each well and incubate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (typically around 360 nm excitation and 460 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and is commonly used to screen for the cytotoxic effects of potential anticancer compounds.[5][6][19]

Workflow for MTT Cytotoxicity Assay

G cluster_2 MTT Assay for Cytotoxicity start Seed Cancer Cells in 96-well Plate step1 Treat Cells with Test Compound start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate to Allow Formazan Formation step3->step4 step5 Solubilize Formazan Crystals with DMSO step4->step5 end Measure Absorbance at 570 nm step5->end

Caption: A generalized workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, as derivatives have shown activity against this line[2])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutics, particularly SIRT2 inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis of derivative libraries and their subsequent biological evaluation. The identification of potent and selective SIRT2 inhibitors from this chemical scaffold could have significant implications for the treatment of cancer and neurodegenerative diseases. Further studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as in vivo efficacy and safety profiling of lead compounds.

References

In-Depth Technical Guide for 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate: From Benchtop to Biological Assay

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate (CAS No. 55749-30-9). Adherence to these guidelines is critical for ensuring the compound's integrity, obtaining reproducible experimental results, and maintaining a safe laboratory environment.

Compound Profile and Physicochemical Properties

This compound is a pyrimidine derivative with a molecular formula of C₈H₁₀N₂O₂S · H₂O and a molecular weight of 216.26 g/mol .[1][2] Its structure, featuring a carboxylic acid group and a thioether linkage to a dimethylpyrimidine core, makes it a subject of interest in various research fields, including agrochemicals and medicinal chemistry.[3][4][5]

PropertyValueSource(s)
CAS Number 55749-30-9[1][2]
Molecular Formula C₈H₁₀N₂O₂S · H₂O[1][2]
Molecular Weight 216.26 g/mol [1]
Appearance Off-white crystalline powder[1]
Melting Point 128-131 °C[1]
Boiling Point 378.5±30.0 °C (Predicted)[1]

Safe Handling and Personal Protective Equipment (PPE)

2.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][7]

2.2. Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6][7]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6][7]

2.3. General Hygiene Practices:

  • Avoid contact with skin and eyes.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is crucial to maintain the stability and purity of this compound.

3.1. Long-Term Storage:

  • For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Some sources suggest that for analogous pyrimidine derivatives, storage at -20°C can ensure stability for extended periods (≥ 4 years).[8]

3.2. Short-Term Storage:

  • For routine use, the compound can be stored at room temperature in a desiccator to protect it from moisture.

3.3. Stability Considerations:

  • Moisture: As a monohydrate, the compound's water content is integral to its crystalline structure. However, excess moisture should be avoided.

  • Light: While specific data on the photostability of this compound is limited, it is good practice to store it protected from light, as some thioether compounds can be light-sensitive.[8]

  • pH: The stability of pyrimidine derivatives can be pH-dependent. The presence of the carboxylic acid group suggests that the compound's solubility and stability may vary in acidic or basic solutions.[9]

G cluster_storage Storage Decision Workflow start Receive Compound duration Storage Duration? start->duration long_term Long-Term (> 6 months) duration->long_term Long short_term Short-Term (< 6 months) duration->short_term Short store_frozen Store at -20°C in a tightly sealed container long_term->store_frozen store_rt Store at Room Temperature in a desiccator short_term->store_rt protect_light Protect from Light store_frozen->protect_light store_rt->protect_light

Caption: Decision workflow for appropriate storage of the compound.

Solubility and Solution Preparation

Accurate preparation of solutions is fundamental for reliable experimental outcomes. Due to the lack of quantitative solubility data, a preliminary solubility test is recommended.

4.1. Recommended Solvents:

  • Organic Solvents: Based on the properties of similar compounds, Dimethyl sulfoxide (DMSO) and ethanol are likely to be effective solvents.[8][10]

  • Aqueous Solutions: The compound's water solubility may be limited. The presence of the carboxylic acid group suggests that its solubility in aqueous buffers will be pH-dependent, likely increasing at higher pH due to deprotonation.

4.2. Protocol for Preparing a Stock Solution (e.g., in DMSO):

  • Weighing: Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

G cluster_solution Stock Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -20°C aliquot->store

References

Application Note: A Comprehensive Guide to the Synthesis and Screening of 2-Thio-Containing Pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents. The introduction of a sulfur atom at the C2 position, creating 2-thio-containing pyrimidines like 2-thiouracil, significantly enhances the chemical diversity and biological activity of this scaffold. These compounds exhibit a vast range of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and biological screening of novel 2-thio-containing pyrimidine derivatives. We present field-proven protocols, explain the rationale behind key experimental choices, and offer a strategic framework for their evaluation as potential drug candidates.

Introduction: The 2-Thiopyrimidine Scaffold

Pyrimidine and its fused derivatives are of paramount importance in bioorganic and medicinal chemistry.[4] The structural modification of the pyrimidine nucleus is a well-established strategy in drug discovery. Replacing the C2-carbonyl oxygen with a sulfur atom yields the 2-thiopyrimidine core, a "privileged scaffold" that can interact with a wide array of biological targets.[5] This modification alters the electronic properties and hydrogen bonding capabilities of the molecule, often leading to enhanced potency and novel mechanisms of action.

The versatility of the 2-thiopyrimidine core has led to the development of compounds with diverse therapeutic applications:

  • Anticancer Agents: Many derivatives have shown potent cytotoxicity against various cancer cell lines, including leukemia, breast, and colon cancer, by targeting key signaling pathways like STAT3/STAT5a or receptor tyrosine kinases like VEGFR-2.[6][7][8]

  • Anti-inflammatory and Analgesic Agents: Certain 2-thiopyrimidines exhibit significant anti-inflammatory and analgesic properties, with some acting as COX-2 inhibitors.[9][10]

  • Antiviral and Antimicrobial Agents: The scaffold is also a promising starting point for developing agents against viral and microbial infections.[1][4]

This guide provides robust synthetic methodologies to generate a library of diverse 2-thiopyrimidine derivatives and outlines a strategic workflow for their subsequent biological evaluation.

Synthetic Strategies and Protocols

The generation of a diverse chemical library is fundamental to a successful screening campaign. Several reliable methods exist for the synthesis of the 2-thiopyrimidine core. The choice of method depends on the desired substitution pattern and the available starting materials. The most common approaches involve multicomponent condensation reactions.[1][5]

Diagram 1: Key Synthetic Routes to 2-Thiopyrimidines

G cluster_0 Route A: Biginelli-like Condensation cluster_1 Route B: Chalcone Cyclization A1 β-Dicarbonyl Compound A_Product Dihydropyrimidine-2-thione (DHPM) A1->A_Product One-Pot Acid Catalysis A2 Aldehyde A2->A_Product One-Pot Acid Catalysis A3 Thiourea A3->A_Product One-Pot Acid Catalysis B1 Aromatic Aldehyde B_Intermediate Chalcone (α,β-Unsaturated Ketone) B1->B_Intermediate B2 Aromatic Ketone B2->B_Intermediate Claisen-Schmidt Condensation B_Product Tetrahydropyrimidine-2-thione B_Intermediate->B_Product B3 Thiourea B3->B_Product Base-Catalyzed Cyclization

Caption: Common synthetic pathways for constructing the 2-thiopyrimidine core.

Protocol: Synthesis via Chalcone Cyclization

This two-step method is highly effective for producing 4,6-diaryl-substituted thiopyrimidines. The first step is a Claisen-Schmidt condensation to form a chalcone, which is then cyclized with thiourea.[4][11]

Step 1: Synthesis of Chalcone Intermediate (e.g., 1,3-diphenylprop-2-en-1-one)

  • Setup: In a 100 mL round-bottom flask, dissolve sodium hydroxide (0.02 mol) in ethanol (20 mL) with stirring.

  • Reagent Addition: To this solution, add the substituted acetophenone (0.02 mol) followed by the aromatic aldehyde (0.02 mol).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and neutralize with a dilute acid (e.g., 1M HCl).

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thione

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (0.02 mol) and thiourea (0.02 mol) in ethanol.

  • Catalyst Addition: Add a solution of sodium hydroxide (0.02 mol) in ethanol.

  • Reaction: Heat the mixture under reflux for 16-18 hours. Monitor the reaction by TLC.[4]

  • Work-up: After cooling, pour the reaction mixture into a beaker and neutralize with acid.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol to yield the pure 2-thiopyrimidine derivative.

Causality Note: The use of a base in Step 1 facilitates the deprotonation of the ketone to form an enolate, which is essential for the Claisen-Schmidt condensation. In Step 2, the basic medium promotes the Michael addition of thiourea to the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Protocol: Derivatization via Chlorosulfonation

This protocol allows for the functionalization of a pre-existing 2-thiouracil ring, enabling the synthesis of sulfonamide derivatives which often exhibit potent biological activity.[5][12]

Step 1: Synthesis of 2-Thiouracil-5-sulfonyl chloride

  • Setup: In a fume hood, cool an excess of chlorosulfonic acid in a flask to 0°C using an ice bath.

  • Reagent Addition: Add 2-thiouracil portion-wise to the cooled acid with vigorous stirring. Caution: This reaction is highly exothermic and releases HCl gas.

  • Reaction: Slowly heat the mixture to 120°C and maintain for 2 hours.[5]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Isolation: The sulfonyl chloride intermediate will precipitate. Filter the solid, wash with copious amounts of cold water, and dry under vacuum. This intermediate is often used immediately in the next step due to its reactivity.

Step 2: Synthesis of the 2-Thiouracil-5-sulfonamide

  • Setup: Dissolve the 2-thiouracil-5-sulfonyl chloride intermediate (0.01 mol) in an appropriate solvent like absolute ethanol (30 mL).

  • Reagent Addition: Add the desired primary or secondary amine (e.g., p-anisidine, 0.01 mol) and a catalytic amount of pyridine.[5]

  • Reaction: Heat the mixture under reflux for 8-10 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Compound Purification and Characterization

The integrity of biological screening data is wholly dependent on the purity and confirmed identity of the synthesized compounds. This section outlines the self-validating workflow for ensuring compound quality.

Diagram 2: Workflow for Compound Characterization

G cluster_char Structural Characterization Crude Crude Product Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Pure Pure Compound (>95% Purity) Purify->Pure NMR NMR (¹H, ¹³C) Pure->NMR Analysis MS Mass Spec (HRMS) Pure->MS Analysis FTIR FT-IR Pure->FTIR Analysis EA Elemental Analysis (CHN) Pure->EA Analysis

Caption: Standard workflow for the purification and structural elucidation of synthesized compounds.

Purification Techniques
  • Recrystallization: The primary method for purifying solid crystalline products. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: Used for non-crystalline solids, oils, or for separating mixtures when recrystallization is ineffective. Silica gel is the most common stationary phase.

Characterization Protocols

Protocol: NMR Sample Preparation [5]

  • Weigh approximately 5-10 mg of the purified, dry compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Thiouracil derivatives often show good solubility in DMSO-d₆.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Place the sample in the NMR spectrometer for analysis.

Technique Purpose Expected Data for a Representative Thiopyrimidine
¹H NMR Confirms the proton framework and substitution pattern.Aromatic protons (δ 7-8 ppm), Aliphatic protons (δ 1-4 ppm), N-H protons (often broad, δ >10 ppm).
¹³C NMR Confirms the carbon skeleton.C=S carbon (δ 175-200 ppm), Aromatic carbons (δ 110-150 ppm), C=O carbon (if present, δ 160-180 ppm).
HRMS (ESI) Confirms the exact molecular weight and elemental formula.[M+H]⁺ or [M-H]⁻ peak corresponding to the calculated exact mass.
FT-IR Identifies key functional groups.N-H stretch (~3200 cm⁻¹), C=O stretch (~1650 cm⁻¹), C=S stretch (~1200 cm⁻¹).
Elemental Analysis Confirms the percentage composition of C, H, N, S.[9]Experimental values should be within ±0.4% of the calculated values.

Biological Screening Strategy

Once a library of pure, characterized compounds is established, a systematic biological screening process is required to identify promising hits. A tiered or cascaded approach is most efficient.

Diagram 3: Biological Screening Cascade

G Lib Synthesized Compound Library P_Assay Primary Assay (e.g., Cell Viability - MTT) Single High Concentration Lib->P_Assay Hits Initial 'Hits' (>50% Inhibition) P_Assay->Hits Dose Dose-Response Assay Determine IC₅₀ Values Hits->Dose Potent Potent Compounds (Low μM IC₅₀) Dose->Potent S_Assay Secondary / Mechanistic Assay (e.g., Kinase Inhibition, Western Blot) Potent->S_Assay Lead Validated Lead Candidate S_Assay->Lead

Caption: A typical workflow for identifying lead compounds from a chemical library.

Protocol: Primary Anticancer Screening (MTT Assay)

This colorimetric assay measures cell metabolic activity and is a reliable indicator of cell viability, proliferation, and cytotoxicity. It is widely used for primary high-throughput screening.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized thiopyrimidine derivatives in DMSO. Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM for a primary screen). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Secondary and Confirmatory Assays

Hits from the primary screen must be validated and their mechanism of action investigated.

  • Dose-Response and IC₅₀ Determination: Hits are tested across a range of concentrations (e.g., 0.01 to 100 µM) to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Target-Based Assays: If the compounds were designed to inhibit a specific enzyme, such as VEGFR-2 or STAT3, a direct enzymatic or binding assay should be performed to confirm on-target activity.[7][8]

  • Selectivity Profiling: Promising compounds should be tested against normal, non-cancerous cell lines (e.g., WI-38 fibroblasts) to assess their cancer-specific cytotoxicity and determine a selectivity index.[12]

Data Presentation for SAR Analysis

The ultimate goal of screening a library is to establish a Structure-Activity Relationship (SAR), which guides the next cycle of drug design. Data should be summarized in a clear, tabular format.

Compound ID R¹ Substituent R² Substituent IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. Normal Cells Selectivity Index
TP-01 H4-Cl-Ph8.5>100>11.8
TP-02 H4-OCH₃-Ph25.2>100>4.0
TP-03 CH₃4-Cl-Ph5.185.016.7
TP-04 CH₃4-OCH₃-Ph15.892.05.8

Data is hypothetical for illustrative purposes.

This table allows for easy comparison, revealing trends such as "a chloro-substituent at the R² position is more favorable for activity than a methoxy group" or "methylation at R¹ enhances potency." This information is critical for designing the next generation of more potent and selective compounds.

Conclusion

2-Thio-containing pyrimidines are a highly valuable and versatile class of heterocyclic compounds with immense potential in drug discovery. Their synthesis is readily achievable through robust and scalable chemical reactions. By following a systematic workflow of synthesis, rigorous purification and characterization, and a tiered biological screening approach, researchers can efficiently identify and optimize novel lead candidates. The protocols and strategies outlined in this guide provide a solid foundation for laboratories seeking to explore the rich medicinal chemistry of this important scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in optimizing the synthesis of pyrimidine derivatives. The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Achieving high yields in its synthesis is paramount for efficient drug discovery and development pipelines.

This guide moves beyond simple protocol recitation. It is structured to provide deep, actionable insights into overcoming common synthetic challenges, grounded in mechanistic understanding and field-proven experience. Here, you will find a blend of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to address specific issues you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge for Success

This section addresses common queries related to pyrimidine synthesis, providing concise answers and directing you to more detailed sections within this guide.

Q1: My pyrimidine synthesis reaction is resulting in a low yield. What are the most critical parameters I should investigate first?

A1: Low yields in pyrimidine synthesis can often be traced back to a few critical parameters. Start by systematically evaluating your reaction conditions , including temperature and reaction time, as non-optimal settings can lead to incomplete reactions or product degradation.[3][4] Next, scrutinize your catalyst system ; both the type (e.g., Brønsted vs. Lewis acid) and its concentration are crucial for efficiency.[5] Finally, the choice of solvent can dramatically impact reactant solubility and reaction rates.[5][6]

Q2: I'm observing unexpected side-products in my reaction mixture. What are the common culprits in popular pyrimidine syntheses like the Biginelli and Pinner reactions?

A2: In the Biginelli reaction , a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP), which arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (from urea decomposition at high temperatures).[7] Another potential side-product is an N-acylurea.[7][8] For the Pinner reaction , side reactions can include self-condensation of the 1,3-dicarbonyl compound and hydrolysis of the amidine starting material.[7]

Q3: How can I effectively monitor the progress of my pyrimidine synthesis?

A3: The two most common and effective techniques for monitoring reaction progress are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[9] TLC is a rapid and cost-effective qualitative method ideal for initial screening and tracking the disappearance of starting materials.[9] HPLC provides quantitative analysis of reaction conversion and purity.[9] For complex reaction mixtures, HPLC coupled with mass spectrometry (HPLC-MS) can be invaluable for identifying products and byproducts.[10][11]

Q4: Purification of my pyrimidine derivative is proving difficult. What strategies can I employ, especially for highly polar compounds?

A4: The purification of pyrimidine derivatives, particularly polar ones, can be challenging due to issues like poor retention in reverse-phase chromatography and difficulty in crystallization.[12] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[12] Optimizing reverse-phase HPLC by using polar-endcapped columns or adjusting the mobile phase pH to suppress ionization can also improve separation.[12] Recrystallization remains a powerful purification technique, and careful selection of the solvent is key to success.[7][12]

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during pyrimidine synthesis.

Guide 1: Addressing Low Reaction Yields

Low yields are a frequent frustration in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.

Problem: The overall yield of the desired pyrimidine derivative is consistently low.

Low_Yield_Troubleshooting cluster_conditions Reaction Conditions cluster_catalyst Catalyst cluster_reagents Reagents cluster_workup Purification start Low Yield Observed check_conditions Review Reaction Conditions check_catalyst Evaluate Catalyst System check_reagents Assess Reagent Quality & Stoichiometry check_workup Analyze Work-up & Purification temp_time Optimize Temperature & Time check_conditions->temp_time Sub-optimal? solvent Screen Different Solvents check_conditions->solvent Solubility issues? catalyst_type Screen Catalyst Type (Lewis vs. Brønsted) check_catalyst->catalyst_type Inefficient? catalyst_loading Optimize Catalyst Loading check_catalyst->catalyst_loading Too high/low? reagent_purity Verify Reagent Purity (NMR, etc.) check_reagents->reagent_purity Impure? stoichiometry Adjust Reactant Ratios check_reagents->stoichiometry Incorrect ratio? extraction Optimize Extraction pH & Solvents check_workup->extraction Product loss? chromatography Refine Chromatography Conditions check_workup->chromatography Poor separation? end Yield Improved temp_time->end solvent->end catalyst_type->end catalyst_loading->end reagent_purity->end stoichiometry->end extraction->end chromatography->end

Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Cause: The reaction may not be reaching completion due to insufficient temperature or time. Conversely, excessive heat or prolonged reaction times can lead to the degradation of starting materials or products.[4]

    • Solution: Monitor the reaction progress closely using TLC or HPLC to establish the optimal reaction time and temperature.[7][8] For instance, some Biginelli reactions show optimal yields at 100°C.[4]

  • Inefficient Catalyst System:

    • Cause: The chosen catalyst may not be active enough, or the concentration may be too low or too high. Both Brønsted and Lewis acids can catalyze reactions like the Biginelli, and their effectiveness can be substrate-dependent.[4][13]

    • Solution: Screen a variety of catalysts (e.g., HCl, Yb(OTf)3, InCl3) and optimize the catalyst loading.[14] Ensure reusable catalysts are properly activated.[7]

  • Poor Reagent Quality or Incorrect Stoichiometry:

    • Cause: Impurities in starting materials can inhibit the reaction.[7][8] Incorrect molar ratios of reactants can lead to the incomplete conversion of the limiting reagent.[3]

    • Solution: Verify the purity of all reagents before use. Carefully calculate and measure the stoichiometry of your reactants. In some cases, using a slight excess of one reagent (e.g., urea in the Biginelli reaction) can drive the reaction to completion.[6]

  • Solvent Effects:

    • Cause: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates. A poor choice of solvent can hinder the reaction rate.

    • Solution: While ethanol is a common solvent, exploring others like methanol, acetonitrile, or even solvent-free conditions can lead to significant improvements in yield.[6][7] The polarity of the solvent can be a key factor.[5]

Guide 2: Managing Side Reactions in the Biginelli Condensation

The Biginelli reaction, while powerful, is susceptible to side reactions that can complicate purification and reduce yields.

Problem: Formation of a fluorescent byproduct or difficulty in purifying the desired dihydropyrimidinone (DHPM).

Biginelli_Side_Reactions start Biginelli Reaction Initiated pathway_choice Reaction Pathway start->pathway_choice biginelli_path Desired Biginelli Pathway pathway_choice->biginelli_path Favorable Conditions (Lower Temp, Catalyst Choice) hantzsch_path Competing Hantzsch Pathway pathway_choice->hantzsch_path High Temperature n_acylurea_path N-Acylurea Formation pathway_choice->n_acylurea_path Sub-optimal Stoichiometry product Dihydropyrimidinone (DHPM) biginelli_path->product dhp_byproduct 1,4-Dihydropyridine (DHP) hantzsch_path->dhp_byproduct n_acylurea_byproduct N-Acylurea n_acylurea_path->n_acylurea_byproduct

Caption: Competing reaction pathways in the Biginelli synthesis.

Potential Causes & Solutions:

  • Formation of Hantzsch-type Dihydropyridines (DHPs):

    • Cause: This byproduct is favored at higher reaction temperatures, where urea can decompose to ammonia, initiating the competing Hantzsch synthesis.[7]

    • Solution: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[7] The choice of catalyst can also influence the selectivity between the two pathways.[7]

  • Formation of N-Acylurea Byproducts:

    • Cause: These byproducts arise from a competing reaction between the β-ketoester and urea.[8]

    • Solution: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can suppress the formation of N-acylureas.[7] Purification can often be achieved through recrystallization with a carefully selected solvent.[7]

  • Unreacted Starting Materials:

    • Cause: Low conversion can be due to an inactive catalyst, suboptimal reaction conditions, or impure reactants.[7][8]

    • Solution: Ensure your catalyst is active and consider increasing the catalyst loading or switching to a more potent one.[5] Increase the reaction time and/or temperature moderately while monitoring with TLC.[7][8] Confirm the purity of all starting materials.[7][8]

Part 3: Optimized Experimental Protocols

These protocols are provided as a starting point. Remember that optimization for your specific substrates is often necessary.

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst.

  • Add the solvent and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure DHPM.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling of Halogenated Pyrimidines

Microwave irradiation can significantly reduce reaction times and improve yields in Suzuki coupling reactions.[15]

Materials:

  • Halogenated pyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%)[15]

  • Base (e.g., K₂CO₃, 3.0 eq)[15]

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)[15]

Procedure:

  • To a 10 mL microwave reactor vial, add the halogenated pyrimidine, boronic acid, palladium catalyst, and base.[15]

  • Add the degassed solvent mixture.[15]

  • Seal the vial and place it in the microwave reactor.[15]

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.[15]

  • After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.[15]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[15]

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[15]

Suzuki_Workflow prep Prepare Reagents in Microwave Vial irradiate Microwave Irradiation (e.g., 100°C, 15 min) prep->irradiate extract Work-up: Extraction with Ethyl Acetate irradiate->extract purify Purification: Column Chromatography extract->purify product Pure Substituted Pyrimidine purify->product

References

Troubleshooting low solubility of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Introduction: The Challenge of Solubility

This compound is a heterocyclic compound whose utility in experimental settings can be hampered by its characteristically low solubility in aqueous media. This guide provides researchers, scientists, and drug development professionals with a systematic, first-principles approach to overcoming this challenge. We will delve into the chemical rationale behind its poor solubility and provide validated, step-by-step protocols to achieve successful dissolution for your experiments. Pyrimidine derivatives are crucial in medicinal chemistry, but poor aqueous solubility can severely limit bioavailability and lead to unreliable results in biological assays.[1]

Section 1: Understanding the "Why" - Core Chemical Principles

The key to troubleshooting the solubility of this molecule lies in understanding its structure. The compound consists of three main components: a pyrimidine core, two methyl groups, and a carboxymethylthio side chain. This last group, (-S-CH₂-COOH), is the primary determinant of the compound's solubility behavior.

The carboxylic acid group (-COOH) is a weak acid. Its state of ionization is entirely dependent on the pH of the surrounding solvent.[2][3]

  • In Acidic to Neutral Conditions (Low pH): The carboxylic acid group remains protonated (R-COOH). In this uncharged, neutral state, the molecule is less polar and exhibits significantly lower solubility in polar solvents like water.

  • In Basic/Alkaline Conditions (High pH): As the pH increases above the acid dissociation constant (pKa) of the carboxylic acid, the proton is donated, forming the highly polar carboxylate anion (R-COO⁻). This charged species interacts far more favorably with water molecules, leading to a dramatic increase in solubility.[4][5][6]

The pKa of a typical carboxylic acid is in the range of 3-5. To ensure complete deprotonation and maximize solubility, the pH of the solvent should be adjusted to be at least 1.5 to 2 units above the compound's pKa.[2]

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) low_ph_node R-COOH (Protonated Form) low_solubility Poor Aqueous Solubility low_ph_node->low_solubility high_ph_node R-COO⁻ (Deprotonated Form) low_ph_node->high_ph_node   Increase pH (Add Base) high_ph_node->low_ph_node   Decrease pH (Add Acid)    high_solubility High Aqueous Solubility high_ph_node->high_solubility

Fig 1. Effect of pH on the ionization and solubility of the carboxylic acid group.

Section 2: Frequently Asked Questions (FAQs)

Q1: I've added the compound to my neutral buffer (e.g., PBS pH 7.4) and it formed a cloudy suspension. What is the first thing I should do?

The first and most critical step is to modify the pH. The cloudy suspension indicates that you are below the compound's solubility limit at that pH. The carboxylic acid is likely not fully deprotonated at pH 7.4. You should begin the pH Adjustment protocol (see Section 3) by slowly adding a dilute base to increase the pH and facilitate dissolution.

Q2: Will heating the solution improve solubility?

Yes, for most compounds, solubility increases with temperature.[7][8] Gently warming the solution (e.g., in a 37-50°C water bath) can increase the rate of dissolution and the saturation point. However, this should be done with caution, as excessive heat can degrade some compounds. It is often used in conjunction with pH adjustment.

Q3: Can I use organic co-solvents like DMSO or ethanol to dissolve the compound first?

This is a very common and effective strategy, particularly for creating concentrated stock solutions.[5][9] The compound will likely be much more soluble in organic solvents like DMSO, DMF, or ethanol. The standard workflow is to dissolve the compound in a minimal amount of 100% DMSO and then dilute this stock solution into your final aqueous buffer.

Important Caveat: Be mindful of the final concentration of the organic solvent in your assay. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1.0%. High co-solvent concentrations can also cause the compound to precipitate out of the aqueous solution, a phenomenon known as "crashing out."[1]

Q4: What role does the "monohydrate" form play in solubility?

The term "monohydrate" indicates that one molecule of water is incorporated into the crystal lattice structure for every molecule of the compound. While this affects the formula weight (which must be accounted for when preparing solutions of a specific molarity), it typically has a minor effect on the equilibrium solubility compared to the overwhelming influence of pH. It may slightly alter the initial dissolution kinetics (the speed at which it dissolves), but it does not change the fundamental need to deprotonate the carboxylic acid.

Section 3: Step-by-Step Troubleshooting Protocols

Protocol 1: Systematic pH Adjustment for Aqueous Solutions

This method is the most direct way to solubilize the compound in an aqueous buffer by converting it to its more soluble salt form.

Objective: To dissolve the compound by increasing the pH of the solution.

Materials:

  • This compound powder

  • Target aqueous buffer (e.g., Tris, HEPES)

  • 0.1 M NaOH or 0.1 M KOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a Slurry: Add the desired mass of the compound to a volume of your chosen buffer that is slightly less than your final target volume (e.g., 8-9 mL for a final volume of 10 mL). It will likely form a suspension.

  • Monitor pH: Place the beaker on a stir plate with a stir bar and insert the pH meter probe. Record the initial pH of the slurry.

  • Titrate with Base: Begin adding the 0.1 M NaOH solution dropwise (e.g., 5-10 µL at a time) to the stirring suspension.

  • Observe Dissolution: As the base is added, the pH will rise. Watch the suspension closely. You should observe the solid particles begin to dissolve as the pH increases.

  • Target pH: Continue adding base until all the solid has dissolved, resulting in a clear solution. Record the final pH. This pH is the minimum required for solubility at this concentration. For experimental consistency, it is advisable to work at a pH slightly above this value (e.g., 0.2-0.5 pH units higher).

  • Volume Adjustment: Add the remaining buffer to reach your final desired volume and concentration.

Common Biological Buffers Useful pH Range
HEPES6.8 - 8.2
Tris7.5 - 9.0
CHES8.6 - 10.0
CAPS9.7 - 11.1

Table 1: A selection of common biological buffers. Choose a buffer system whose range comfortably includes the target pH required for dissolution.

Protocol 2: Utilizing Co-solvents for Stock Solutions

This method is ideal for preparing high-concentration stock solutions that will be diluted into aqueous media for experiments.

Objective: To dissolve the compound in an organic solvent before dilution.

Materials:

  • This compound powder

  • Anhydrous organic solvent (e.g., DMSO, DMF, Ethanol)

  • Vortex mixer

  • Aqueous buffer for final dilution

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a suitable vial (e.g., a microcentrifuge tube or glass vial).

  • Add Co-solvent: Add a small, precise volume of the organic co-solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-100 mM).

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear stock solution.

  • Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous experimental buffer.

  • Precipitation Check: After diluting to the final concentration, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the final concentration is too high for that percentage of co-solvent, and you may need to combine this approach with pH adjustment of the final buffer.

Common Co-solvents Properties
DMSOHigh dissolving power, miscible with water, use <0.5% in cell assays.
Ethanol (EtOH)Miscible with water, less toxic than DMSO, lower dissolving power.
DMFHigh dissolving power, miscible with water, toxic.

Table 2: Common co-solvents for preparing stock solutions.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when encountering solubility issues with this compound.

G start Start: Low Solubility Encountered prep_slurry 1. Prepare a slurry of the compound in your aqueous buffer. start->prep_slurry strategy Choose Primary Strategy prep_slurry->strategy ph_adjust Strategy A: pH Adjustment strategy->ph_adjust Aqueous System cosolvent Strategy B: Co-Solvent strategy->cosolvent Stock Solution Needed add_base 2. Add dilute base (e.g., 0.1M NaOH) dropwise while stirring and monitoring pH. ph_adjust->add_base is_dissolved_ph Is the solution clear? add_base->is_dissolved_ph success_ph Success! Record final pH and proceed with experiment. is_dissolved_ph->success_ph Yes combine_strat Combine Strategies: Use co-solvent stock and a high-pH final buffer. is_dissolved_ph->combine_strat No prep_stock 2. Prepare a concentrated stock in 100% DMSO. cosolvent->prep_stock dilute_stock 3. Dilute stock into final aqueous buffer. prep_stock->dilute_stock is_dissolved_co Is the final solution clear? dilute_stock->is_dissolved_co success_co Success! Ensure final DMSO % is compatible with assay. is_dissolved_co->success_co Yes is_dissolved_co->combine_strat No (Precipitation)

References

Stability issues of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Overview of Chemical Stability

This compound possesses three key functional groups that dictate its stability profile in solution: a pyrimidine ring , a thioether linkage , and a carboxylic acid . Each of these moieties is susceptible to degradation under specific conditions. The primary pathways of degradation that users may encounter are oxidation of the thioether and pH-dependent hydrolysis or rearrangement of the molecule. Understanding the interplay of factors like pH, temperature, light, and the presence of oxidizing agents is crucial for maintaining the integrity of your solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine is developing a yellow tint over time. What is causing this discoloration?

A1: Root Cause Analysis

A yellow discoloration is a common indicator of oxidative degradation, a frequent issue with thioether-containing compounds.[1][2] The sulfur atom in the thioether linkage is susceptible to oxidation, which typically occurs in two stages: first to a sulfoxide, and then further to a sulfone.[1] This process can be initiated by several factors:

  • Dissolved Oxygen: Aqueous buffers, unless specifically deoxygenated, contain dissolved molecular oxygen that can slowly oxidize the thioether.

  • Reactive Oxygen Species (ROS): Trace amounts of metal ions in your buffer can catalyze the formation of ROS (like H₂O₂), which are potent oxidizing agents.[3][4] While direct oxidation by hydrogen peroxide can be slow (half-lives of hundreds of hours), other ROS like hypochlorite can oxidize thioethers in seconds to minutes.[3][4]

  • Photo-oxidation: Exposure to ambient or UV light can generate free radicals in the solution, accelerating the oxidation process.[5]

The formation of the sulfoxide and sulfone derivatives alters the electronic conjugation of the molecule, leading to a chromophore that absorbs light in the visible spectrum, appearing as a yellow tint.

Mitigation Protocol:

  • Use Deoxygenated Solvents: Prepare buffers and solvents using water that has been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

  • Incorporate Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like sodium ascorbate or glutathione to the stock solution to scavenge ROS.

  • Chelate Metal Ions: Use high-purity water (e.g., Milli-Q) and analytical grade buffer reagents. If metal contamination is suspected, add a chelating agent like EDTA (0.1-0.5 mM) to your buffer.

  • Protect from Light: Store stock solutions in amber vials or wrap clear vials with aluminum foil to prevent photo-oxidation. Store at -20°C or -80°C to slow down all chemical reactions.

Q2: The measured concentration of my compound in solution is decreasing over time, even when stored at 4°C. What degradation pathway is likely responsible?

A2: Root Cause Analysis

A decrease in the parent compound concentration suggests a chemical transformation is occurring. Besides the oxidation mentioned in Q1, pH-dependent hydrolysis is a significant concern for this molecule. The stability of both pyrimidine derivatives and thioesters/thioethers can be influenced by pH.[6][7][8]

  • Acid-Catalyzed Hydrolysis: At low pH, the pyrimidine ring can be susceptible to hydration and subsequent ring-opening reactions.[6] While many pyrimidines are relatively stable, substituted pyrimidines can exhibit varied lability.[7]

  • Base-Catalyzed Hydrolysis: In alkaline conditions (pH > 8), the thioether linkage can be more susceptible to cleavage. More significantly, pyrimidine rings can be degraded by hot alkali, and even at room temperature, high pH can accelerate degradation pathways.[7] The deprotonated carboxylic acid at high pH may also influence intramolecular reactions.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving stability issues.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action Observe Instability Observed (e.g., Color Change, Peak Loss) Cause Potential Cause? Observe->Cause Oxidation Oxidation (Thioether -> Sulfoxide) Cause->Oxidation Yellow Color? New HPLC Peaks? Hydrolysis pH-Dependent Hydrolysis Cause->Hydrolysis pH Extreme? Peak Loss? Photo Photodegradation Cause->Photo Exposed to Light? Action_Oxy Use Degassed Buffers Add Antioxidant Protect from Light Oxidation->Action_Oxy Action_pH Adjust Buffer pH (Target pH 6-7.5) Perform pH Profile Study Hydrolysis->Action_pH Action_Photo Use Amber Vials Work in Low Light Photo->Action_Photo

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: pH Stability Profile

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Prepare fresh solutions of your compound in each buffer at a known concentration (e.g., 100 µM).

  • Immediately analyze a t=0 sample from each solution using a stability-indicating method like HPLC-UV.

  • Store aliquots of each solution at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Analyze samples at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • Plot the percentage of the remaining parent compound against time for each pH. This will reveal the optimal pH range for stability.

Q3: What are the best practices for preparing, storing, and handling solutions of this compound to ensure maximum stability and reproducibility?

A3: Standard Operating Procedure

Adhering to a strict protocol for solution preparation and storage is the most effective way to prevent degradation and ensure consistent experimental results.

Recommended Storage and Handling Conditions:

ParameterRecommendationRationale
Solvent DMSO for high-concentration stock; pH 6.0-7.5 aqueous buffer for working solutions.DMSO is generally non-reactive and suitable for long-term frozen storage. The neutral pH range minimizes both acid and base-catalyzed hydrolysis.[6][7]
Temperature Solid: 2-8°C, desiccated.Stock (DMSO): -80°C.Working (Aqueous): Prepare fresh daily; if short-term storage is needed, use 2-8°C for <24h.Low temperatures dramatically slow the rates of all chemical degradation reactions. The monohydrate form suggests the solid is sensitive to humidity.
Atmosphere Prepare aqueous solutions with deoxygenated buffers. Overlay stock solutions with argon or nitrogen before sealing and freezing.Minimizes the concentration of dissolved oxygen, a key driver of thioether oxidation.[3]
Light Handle solid and solutions under subdued light. Store all solutions in amber glass vials.Prevents photolytic reactions that can generate radicals and lead to degradation.[5]

Hypothetical Degradation Pathway:

The primary degradation pathways are visualized below. The most likely transformations are the oxidation of the thioether to the sulfoxide and subsequently to the sulfone.

G Parent 2-(Carboxymethylthio)-4,6- dimethylpyrimidine (Thioether) Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] (e.g., O₂, ROS, Light) Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Primary oxidative degradation pathway.

By understanding the chemical vulnerabilities of this compound and implementing these rigorous handling and analysis protocols, researchers can ensure the integrity of their experimental reagents, leading to more reliable and reproducible results.

References

Technical Support Center: Purifying 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to navigate the challenges of isolating this compound in high purity. This guide is structured to address common issues through a troubleshooting Q&A format, detailed protocols, and clear visual aids, ensuring you can achieve reliable and reproducible results in your research.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that may arise during the purification of your target compound. The solutions are based on established chemical principles and practical laboratory experience.

Issue 1: The crude product shows multiple spots on TLC, indicating significant impurities.

  • Question: My initial TLC analysis after synthesis shows the starting materials and several unidentified spots along with my product. What is the best way to proceed?

  • Answer: This is a common scenario resulting from incomplete reactions or the formation of side-products.[1] Before attempting purification, it's critical to understand the nature of these impurities.

    • Causality: Side reactions can occur due to non-optimal reaction conditions (temperature, time) or incorrect stoichiometry of reagents.[1] The inherent reactivity of the pyrimidine ring can also lead to byproducts.[1]

    • Recommended Action:

      • Aqueous Work-up: First, perform an aqueous wash to remove any water-soluble reagents or salts. If your compound is acidic (due to the carboxymethyl group), you can use a mild base wash (e.g., saturated sodium bicarbonate solution) to extract it into the aqueous layer, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the aqueous layer to precipitate your product.

      • Reaction Monitoring: For future syntheses, it is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and minimize byproduct formation.[1][2]

      • Purification Strategy: Given the polar nature of the carboxylic acid group, recrystallization is often the most effective first step for purification. If impurities have similar solubility, column chromatography may be necessary.[3]

Issue 2: During recrystallization, the compound "oils out" instead of forming crystals.

  • Question: I dissolved my crude product in a hot solvent, but upon cooling, it formed an oil at the bottom of the flask. How can I induce crystallization?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the crystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. It can also be caused by the presence of impurities that depress the melting point.

    • Causality: The high concentration of solute and impurities can lead to a liquid-liquid phase separation instead of the orderly process of solid crystal lattice formation.

    • Recommended Action:

      • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the hot solvent to decrease the saturation level.

      • Lower the Cooling Temperature Slowly: Allow the solution to cool much more gradually. A slow cooling rate is paramount for forming well-defined crystals.[3]

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.

      • Seed the Solution: If you have a small amount of pure crystal, add a tiny speck to the cooled solution to act as a template for crystallization.

      • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Experiment with a different solvent or a co-solvent system (e.g., ethanol/water, acetone/hexane).

Issue 3: Poor recovery of the product after recrystallization.

  • Question: I successfully obtained pure crystals, but my final yield is very low. What could have gone wrong?

  • Answer: Low recovery is typically due to the product having significant solubility in the cold solvent or using an excessive amount of solvent for dissolution or washing.

    • Causality: The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. If the compound remains partially dissolved even after cooling, it will be lost during filtration.

    • Recommended Action:

      • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small additions.

      • Optimize Cooling: Ensure the solution is thoroughly cooled before filtration. An ice bath can help maximize precipitation.[3]

      • Wash Crystals Judiciously: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[3]

      • Second Crop: Concentrate the mother liquor (the filtrate) and cool it again to try and recover a second, albeit likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward purification method for this compound?

A1: For this compound, which possesses a polar carboxylic acid group and a crystalline nature (melting point 128-131 °C), recrystallization is the preferred initial method.[4] It is efficient at removing impurities with different solubility profiles and is more scalable than chromatography.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal solvent should dissolve your compound completely at its boiling point but sparingly at low temperatures. Given the compound's structure (with both polar and non-polar regions), good starting points are polar protic solvents like water or ethanol, or mixtures such as ethanol/water or acetone/water. Test on a small scale: add a few milligrams of your crude product to a test tube with a small amount of solvent and observe its solubility when cold and after heating.

Q3: My purified product is a pale yellow, but I expect a white solid. How can I remove the color?

A3: Colored impurities can often be removed by treating the hot solution with activated carbon (charcoal) during recrystallization. Add a small amount of charcoal to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal before allowing the solution to cool.[5]

Q4: How can I definitively confirm the purity of my final product?

A4: Purity should be assessed using a combination of methods:

  • Melting Point Analysis: A sharp melting point range that matches the literature value (128-131 °C) is a strong indicator of purity.[4] Impurities typically cause melting point depression and broadening.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC chromatogram indicates high purity.[6]

  • Spectroscopy: Characterization techniques like NMR, MS, and IR spectroscopy can confirm the chemical structure and identify any remaining impurities.[1]

Detailed Experimental Protocol: Recrystallization

This protocol provides a robust, step-by-step method for the purification of this compound.

1. Solvent System Selection:

  • Based on the compound's polarity, an ethanol/water co-solvent system is a promising choice. The compound should be soluble in hot ethanol and less soluble in water.

2. Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol dropwise while stirring and heating until the solid just dissolves.

  • Hot Water Addition: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. Optional: If the solution is colored, this is the point to add a small amount of activated charcoal and perform a hot filtration.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal precipitation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove all traces of solvent.[3]

  • Characterization: Determine the melting point and run an HPLC or TLC to confirm purity.

Data Presentation: Purification Parameter Summary

ParameterRecommended ApproachRationale & Key Considerations
Primary Purification Method RecrystallizationExploits differences in solubility between the product and impurities. Cost-effective and scalable.
Alternative Method Column ChromatographyUse if recrystallization fails to remove impurities with similar solubility.[1] A silica gel column with an ethyl acetate/hexane/acetic acid mobile phase could be effective.
Recrystallization Solvents Ethanol/Water, Acetone/Water, IsopropanolThe compound has both polar (acid) and moderately non-polar (pyrimidine ring) features. Co-solvent systems allow for fine-tuning of solubility.
Purity Analysis Melting Point, HPLC, TLCA sharp melting point matching the literature value is a primary indicator of purity.[4] Chromatography confirms the absence of soluble impurities.[6]
Decolorization Agent Activated Carbon (Charcoal)Adsorbs high molecular weight, colored impurities from the hot solution.[5]

Visualization: Purification Workflow

The following diagram outlines the logical workflow for purifying this compound, from the initial crude product to final characterization.

G crude Crude Product (Post-Synthesis) dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve charcoal 2. Optional: Add Activated Carbon & Hot Filter for Color Removal dissolve->charcoal If solution is colored cool 3. Slow Cooling to Room Temperature dissolve->cool If solution is colorless charcoal->cool ice_bath 4. Cool in Ice Bath to Maximize Precipitation cool->ice_bath oiling_out Troubleshooting: Compound Oils Out? cool->oiling_out filter 5. Isolate Crystals via Vacuum Filtration ice_bath->filter wash 6. Wash with Ice-Cold Solvent filter->wash low_recovery Troubleshooting: Low Recovery? filter->low_recovery dry 7. Dry Crystals Under Vacuum wash->dry pure_product Purified Crystalline Product dry->pure_product characterize Characterization (Melting Point, HPLC, NMR) pure_product->characterize oiling_out->dissolve Re-heat, add more solvent low_recovery->dissolve Use less solvent next time

References

Technical Support Center: Optimization of Reaction Conditions for Pyridopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of pyridopyrimidine inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols to address common challenges encountered during the synthesis of this critical class of molecules. Pyridopyrimidines are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous inhibitors targeting kinases and other enzymes.[1][2][3] Achieving optimal reaction conditions is paramount for efficient synthesis, high purity, and successful downstream applications.

This resource is structured to provide practical, field-proven insights, moving beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: My initial attempts at synthesizing the pyridopyrimidine core via a multi-component reaction (e.g., Biginelli or similar) are resulting in very low yields. What are the most common culprits?

A1: Low yields in multi-component reactions for heterocyclic synthesis are often traced back to a few key factors. Firstly, assess the purity of your starting materials, as impurities can significantly hinder the reaction.[4] Secondly, the choice of catalyst and solvent system is critical. These reactions are often acid-catalyzed, and screening both Brønsted and Lewis acids can identify the optimal choice for your specific substrates.[5][6] Solvent choice can also dramatically impact yields; while polar aprotic solvents like DMF or ethanol are common, solvent-free conditions have also been shown to be effective in some cases.[5] Finally, reaction temperature and time are crucial parameters to optimize. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid product degradation from prolonged reaction times or excessive heat.[5]

Q2: I'm struggling with a Suzuki-Miyaura cross-coupling reaction to functionalize my chloropyrimidine intermediate. What adjustments should I consider to improve conversion?

A2: Suzuki-Miyaura couplings with chloro-heterocycles like chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The most critical factor for success is the catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[7] It is highly recommended to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7] These ligands promote the rate-limiting oxidative addition step. The choice of base is also crucial, with stronger bases like K₃PO₄ or Cs₂CO₃ often being more effective than weaker ones.[8] Additionally, consider using a polar aprotic solvent system, such as 1,4-dioxane/water, and ensure the reaction is run under a strictly inert atmosphere to prevent catalyst deactivation.[1][8] Microwave irradiation can also significantly reduce reaction times and improve yields for these challenging substrates.[1][9]

Q3: My Buchwald-Hartwig amination of a chloropyrimidine is failing or giving significant amounts of hydrodehalogenation byproduct. How can I troubleshoot this?

A3: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of chloropyrimidines is challenging due to the inertness of the C-Cl bond. Low conversion often points to an issue with the catalyst system. Bulky, electron-rich biarylphosphine ligands are essential.[6] Hydrodehalogenation, the replacement of the chlorine with a hydrogen, is a common side reaction that competes with the desired amination. This can be exacerbated by the presence of water, so ensure all reagents and solvents are scrupulously dry.[6] Using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard, but if your substrate is base-sensitive, weaker bases can be used, though this may require a more active catalyst and higher temperatures.[6][10] Catalyst deactivation by the nitrogen atoms of the pyrimidine ring is also a known issue; using a higher catalyst loading (up to 5 mol%) may be necessary.[6]

Q4: How can I effectively monitor the progress of my pyridopyrimidine synthesis?

A4: Robust reaction monitoring is key to optimization. For a qualitative and rapid assessment, Thin-Layer Chromatography (TLC) is an invaluable tool to track the consumption of starting materials and the appearance of the product.[11] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing you to determine conversion rates and purity with high reproducibility.[11] When coupled with Mass Spectrometry (LC-MS), you can also identify the molecular weights of intermediates and byproducts. For a detailed, real-time understanding of the reaction mechanism, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to observe the formation of all species in the reaction mixture.[12]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
Potential Cause Underlying Rationale & Causality Recommended Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is not being generated or is being deactivated. This can be due to poor quality precatalyst, presence of oxygen, or impurities.[6][8]- Use a fresh, high-purity palladium source. Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst for more reliable activation.[6]- Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[8]
Ineffective Ligand For less reactive aryl chlorides, the ligand must be electron-rich and sterically bulky to promote the oxidative addition step and stabilize the active catalytic species.[6][7]- Switch to a more appropriate ligand. For Suzuki, try SPhos, XPhos, or RuPhos.[7]- For Buchwald-Hartwig, bulky biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos are often effective.[6]
Suboptimal Base The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). An inappropriate base can lead to slow reaction rates or side reactions.[6][8]- For Suzuki with heteroaryl halides, screen stronger bases like K₃PO₄ or Cs₂CO₃.[8]- For Buchwald-Hartwig, NaOtBu is generally the most effective, but if side reactions occur, consider K₃PO₄ or Cs₂CO₃ at higher temperatures.[6]
Catalyst Inhibition The nitrogen atoms in the pyrimidine or pyridine rings can coordinate to the palladium center, leading to catalyst deactivation.[7][8]- Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).[6]- Use a ligand that forms a more stable and active complex with palladium.
Protodeboronation (Suzuki) The boronic acid is cleaved by reaction with water and base before it can participate in the catalytic cycle.- Use anhydrous solvents if possible, although some water is often necessary for the base to be effective.[7]- Use a less aggressive base or add the boronic acid portion-wise.
Hydrodehalogenation (Buchwald-Hartwig) A side reaction where the aryl halide is reduced instead of aminated, often promoted by trace water or when reductive elimination is slow.[6]- Ensure all reagents and solvents are rigorously dried.[6]- Use a slight excess of the amine (1.2-1.5 equivalents).[6]
Issue 2: Complex Reaction Mixture and Purification Challenges
Potential Cause Underlying Rationale & Causality Recommended Troubleshooting Steps
Formation of Side Products Competing reaction pathways can lead to a complex mixture of products. For example, in Biginelli reactions, a Hantzsch-type dihydropyridine can form as a byproduct.[13]- Adjust reaction conditions (e.g., lower temperature) to favor the desired pathway.[13]- Change the order of reagent addition.[13]- Use analytical techniques like LC-MS and NMR to identify the structure of major byproducts to inform optimization.[4]
Product Insoluble in Work-up Solvents The synthesized pyridopyrimidine inhibitor may have low solubility in common organic solvents used for extraction.- Screen a wider range of extraction solvents.- Consider a precipitation/filtration work-up instead of extraction.
Product Too Polar for Silica Gel Chromatography Highly functionalized pyridopyrimidines can be very polar, leading to poor mobility on silica gel.[14]- Use a more polar eluent system, such as adding methanol or a small amount of ammonia in methanol to your mobile phase.[14]- Consider using reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).
Product Decomposition on Silica Gel The acidic nature of silica gel can cause degradation of sensitive compounds.[14]- Deactivate the silica gel by treating it with a base like triethylamine before packing the column.[14]- Use an alternative stationary phase like alumina or florisil.[14]
Failure to Crystallize The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.[9][15]- Slowly evaporate the solvent from the solution.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[9]- Try a different solvent or a solvent pair.[9]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a general starting point and may require optimization for specific substrates.[1][9]

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the chloropyrimidine (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.55 mmol, 1.1 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Setup: Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 100-120 °C for 15-30 minutes with stirring.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a general starting point and may require optimization.[16]

  • Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Activation: Add anhydrous, degassed toluene and stir for 10-15 minutes to form the active catalyst.

  • Reagent Addition: Add the chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or crystallization.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of common reactions used in pyridopyrimidine synthesis.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [9]

Catalyst (5 mol%)LigandYield (%)
Pd(PPh₃)₄-65
Pd(dppf)Cl₂-58
Pd(OAc)₂-35
PdCl₂(PPh₃)₂-42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Base and Solvent Screening for Buchwald-Hartwig Amination of 2-chloropyrimidine with Aniline

Base (1.5 equiv)SolventTemperature (°C)Yield (%)
NaOtBuToluene10085
K₃PO₄1,4-Dioxane11065
Cs₂CO₃Toluene11072
LiHMDSTHF6545
Reaction Conditions: 2-chloropyrimidine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), 16h.

Visualizations

General Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagents Verify Starting Material and Reagent Purity start->reagents conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions Purity OK end Optimized Yield reagents->end Impure -> Purify catalyst Optimize Catalyst System (Pd Source, Ligand, Base) conditions->catalyst Conditions Correct conditions->end Deviation Found -> Correct workup Evaluate Work-up and Purification for Losses catalyst->workup side_reactions Investigate Potential Side Reactions (LC-MS) workup->side_reactions side_reactions->end

Caption: A systematic workflow for troubleshooting low-yield reactions.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L_n-R PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Product (Ar-R) PdII_Trans->Product ArX Aryl Halide (Ar-X) ArX->PdII_Aryl Boronic Boronic Acid (R-B(OR)₂) Boronic->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Scale-Up Considerations for Drug Development Professionals

Transitioning a pyridopyrimidine synthesis from the bench to a larger scale introduces new challenges that must be addressed to ensure safety, consistency, and efficiency.

  • Thermal Safety: Many of the reactions involved, particularly those using strong acids, bases, or reactive intermediates like POCl₃, can be highly exothermic.[10][17] A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry is essential to prevent thermal runaway.[10] Strategies to manage exotherms include controlled (semi-batch) addition of reagents, using a solvent to increase thermal mass, and ensuring adequate reactor cooling capacity.[10]

  • Mixing and Mass Transfer: What works in a small, well-stirred flask may not translate directly to a large reactor. Inefficient mixing can lead to localized "hot spots," lower yields, and an increase in side products. The choice of reactor and impeller design is critical to ensure homogeneity.

  • Reagent and Catalyst Sourcing: The purity and physical form of raw materials can vary between suppliers and batches, potentially impacting the reaction outcome.[4] It is crucial to establish robust specifications for all incoming materials. For palladium-catalyzed reactions, the cost of the catalyst becomes a significant factor. Optimization should focus on reducing catalyst loading to the lowest effective level (ppm levels are often targeted in industrial processes).[18]

  • Work-up and Purification: Extraction and chromatography procedures that are straightforward on a lab scale can become cumbersome and inefficient at a larger scale. Developing a robust crystallization or precipitation protocol for product isolation is often a key goal for process development, as it is generally more scalable and cost-effective.

By systematically addressing these FAQs, troubleshooting guides, and protocols, researchers can significantly streamline the optimization process for pyridopyrimidine inhibitors, leading to more efficient and successful synthetic outcomes.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and Other Prolyl 4-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound 2-(Carboxymethylthio)-4,6-dimethylpyrimidine as a potential inhibitor of prolyl 4-hydroxylases (P4Hs). We will compare its hypothesized activity against well-characterized inhibitors in the field, namely Roxadustat, Vadadustat, and Daprodustat. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents targeting oxygen-sensing and collagen biosynthesis pathways.

Introduction to Prolyl 4-Hydroxylases: A Dual-Faceted Therapeutic Target

Prolyl 4-hydroxylases (P4Hs) are a superfamily of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases that play critical roles in diverse physiological and pathological processes. This superfamily is broadly divided into two major subfamilies with distinct functions:

  • Collagen Prolyl-4-Hydroxylases (C-P4Hs): Located in the endoplasmic reticulum, C-P4Hs are essential for the post-translational hydroxylation of proline residues within procollagen chains. This hydroxylation is a prerequisite for the formation of the stable collagen triple helix, the primary structural component of the extracellular matrix.[1][2] Inhibition of C-P4Hs is a promising strategy for the treatment of fibrotic diseases and cancer, where excessive collagen deposition is a hallmark.[1][2]

  • Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase Domain Enzymes (PHDs): These enzymes (PHD1, PHD2, and PHD3) are key regulators of the cellular response to hypoxia.[3] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This modification targets HIF-α for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4] In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a plethora of genes involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and iron metabolism.[4][5] Consequently, PHD inhibitors, by mimicking a hypoxic state, have emerged as a new class of therapeutics for the treatment of anemia associated with chronic kidney disease.[6]

The Investigational Compound: 2-(Carboxymethylthio)-4,6-dimethylpyrimidine

The chemical structure of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine, with its carboxyl group and heterocyclic pyrimidine ring, suggests a potential role as a 2-oxoglutarate mimetic. 2-oxoglutarate is an essential co-substrate for all P4H enzymes, binding to the active site and undergoing decarboxylation during the hydroxylation reaction.[7][8] Compounds that can competitively bind to the 2-OG binding site can act as inhibitors of P4H activity. This guide outlines a series of experiments to test the hypothesis that 2-(Carboxymethylthio)-4,6-dimethylpyrimidine functions as a P4H inhibitor and to compare its efficacy with established clinical-stage PHD inhibitors.

Benchmarking Against Established HIF-Prolyl Hydroxylase Inhibitors

To provide a meaningful evaluation of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine, we will compare its performance against three well-documented PHD inhibitors:

  • Roxadustat (FG-4592): An orally administered HIF-PH inhibitor approved for the treatment of anemia in chronic kidney disease.[3][4] It effectively stimulates erythropoiesis by increasing endogenous EPO production and improving iron metabolism.[5]

  • Vadadustat (AKB-6548): Another oral HIF-PH inhibitor that has been investigated for the treatment of anemia in chronic kidney disease.[9][10]

  • Daprodustat (GSK1278863): An oral HIF-PH inhibitor that has also been developed to manage anemia associated with chronic kidney disease by stimulating endogenous erythropoietin production.[11][12][13]

Comparative Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the benchmark inhibitors against different PHD isoforms. The experimental protocols detailed in this guide are designed to generate comparable data for 2-(Carboxymethylthio)-4,6-dimethylpyrimidine.

InhibitorPHD1 (IC50, nM)PHD2 (IC50, nM)PHD3 (IC50, nM)
Roxadustat-~27-
Vadadustat~15.36~11.83~7.63
Daprodustat~3.5~22.2~5.5

Note: IC50 values can vary depending on the specific assay conditions and should be determined concurrently for all compounds under identical experimental settings for a valid comparison.

Experimental Protocols for Efficacy Comparison

To objectively assess the inhibitory potential of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine, a multi-tiered experimental approach is recommended, progressing from in vitro biochemical assays to cell-based functional assays.

In Vitro Prolyl 4-Hydroxylase Enzyme Activity Assay

This assay directly measures the enzymatic activity of purified P4H isoforms in the presence of varying concentrations of the inhibitor to determine the IC50 value. A common and sensitive method is the Succinate-Glo™ Hydroxylase Assay, which quantifies the amount of succinate produced as a byproduct of the hydroxylation reaction.[14][15]

Principle: The P4H-catalyzed hydroxylation of a proline-containing substrate consumes 2-oxoglutarate and produces succinate. The Succinate-Glo™ assay utilizes a series of enzymatic reactions to convert succinate into ATP, which then drives a luciferase-mediated light-producing reaction. The luminescent signal is directly proportional to the amount of succinate produced and thus to the P4H activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 10 mM HEPES, 10 mM NaCl, pH 7.4).

    • Freshly prepare a solution of FeSO4 (50 µM) in 10 mM HCl.

    • Prepare solutions of recombinant human P4H enzyme (e.g., PHD1, PHD2, or PHD3 at 200 nM), a peptide substrate (e.g., GlyProProGlyOEt at 500 µM), catalase (0.1 mg/mL), ascorbate (2 mM), and α-ketoglutarate (100 µM) in the reaction buffer.[14]

    • Prepare a serial dilution of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and the benchmark inhibitors (Roxadustat, Vadadustat, Daprodustat) in the reaction buffer.

  • Enzymatic Reaction:

    • In a 96-well or 384-well plate, add the inhibitor solutions to the respective wells.

    • Add the P4H enzyme and incubate for 30 minutes on ice to allow for inhibitor binding.

    • Initiate the reaction by adding the mixture of peptide substrate, FeSO4, catalase, ascorbate, and α-ketoglutarate.

    • Incubate the reaction mixture for 1 hour at room temperature.

  • Detection:

    • Stop the enzymatic reaction and proceed with the Succinate-Glo™ Hydroxylase Assay according to the manufacturer's protocol.[14]

    • Briefly, add the Succinate Detection Reagent I and incubate for 60 minutes at room temperature.

    • Add the Succinate Detection Reagent II and incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each P4H isoform.

Cellular Assay: HIF-1α Stabilization via Western Blot

This cell-based assay determines the ability of the inhibitors to stabilize HIF-1α in cultured cells, which is a direct downstream consequence of PHD inhibition.

Principle: Under normoxic conditions, HIF-1α is rapidly degraded. Inhibition of PHDs by the test compounds will prevent this degradation, leading to an accumulation of HIF-1α protein that can be detected by Western blotting.[16][17]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293, Hep3B, or HeLa) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and the benchmark inhibitors for a specified duration (e.g., 4-6 hours) under normoxic conditions. Include a vehicle control (e.g., DMSO). A positive control for hypoxia can be included by treating cells with a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO), or by placing cells in a hypoxic chamber.[16]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To minimize HIF-1α degradation, all steps should be performed on ice.[16][18]

    • For optimal results, consider performing nuclear extraction as stabilized HIF-1α translocates to the nucleus.[16]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.[17]

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel (a 7.5% acrylamide gel is recommended for HIF-1α).[16]

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Quantify the band intensities and normalize the HIF-1α signal to the loading control. Compare the levels of HIF-1α stabilization induced by 2-(Carboxymethylthio)-4,6-dimethylpyrimidine with those of the benchmark inhibitors.

Downstream Functional Assay: VEGF Secretion via ELISA

This assay measures the secretion of Vascular Endothelial Growth Factor (VEGF), a key downstream target gene of HIF-1, to assess the functional consequences of HIF-1α stabilization.

Principle: Increased HIF-1α activity leads to the upregulation of VEGF gene transcription and subsequent protein secretion. The amount of VEGF secreted into the cell culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells as described for the Western blot assay.

    • Treat the cells with the test compounds and benchmarks for a longer duration (e.g., 24 hours) to allow for gene transcription, protein synthesis, and secretion.

  • Sample Collection:

    • Collect the cell culture medium from each well.

    • Centrifuge the medium to remove any detached cells or debris.

  • ELISA Procedure:

    • Perform the VEGF ELISA on the collected cell culture supernatants according to the manufacturer's instructions for a commercially available ELISA kit.[19][21]

    • Briefly, this involves adding the samples to a 96-well plate pre-coated with a VEGF capture antibody, followed by incubation with a detection antibody, an enzyme-conjugated secondary antibody, and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of VEGF in each sample based on a standard curve generated with recombinant VEGF.

    • Compare the dose-dependent increase in VEGF secretion induced by 2-(Carboxymethylthio)-4,6-dimethylpyrimidine with that of the benchmark inhibitors.

Visualizing the Molecular Pathways and Experimental Design

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the HIF-1α signaling pathway and the experimental workflow for inhibitor comparison.

HIF_Pathway cluster_normoxia Normoxia (Sufficient Oxygen) cluster_hypoxia Hypoxia / P4H Inhibition HIF1a_normoxia HIF-1α PHD PHD Enzymes (HIF-P4H) HIF1a_normoxia->PHD O2, α-KG OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL VHL E3 Ligase OH_HIF1a->VHL Ubiquitination Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer PHD_inhibited PHD Enzymes Inhibitor 2-(Carboxymethylthio)-4,6-dimethylpyrimidine or Benchmark Inhibitor Inhibitor->PHD_inhibited Inhibition HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer Nucleus Nucleus HIF1_dimer->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes

Caption: HIF-1α Signaling Pathway Under Normoxia and in the Presence of a P4H Inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays P4H_Assay P4H Enzyme Activity Assay (e.g., Succinate-Glo™) IC50 Determine IC50 Values (Potency & Selectivity vs. Isoforms) P4H_Assay->IC50 Compare_IC50 Compare IC50 with Benchmarks IC50->Compare_IC50 Cell_Culture Culture Appropriate Cell Line (e.g., HEK293, Hep3B) Treatment Treat with 2-(Carboxymethylthio)-4,6-dimethylpyrimidine & Benchmark Inhibitors Cell_Culture->Treatment Western_Blot Western Blot for HIF-1α Stabilization Treatment->Western_Blot ELISA ELISA for VEGF Secretion Treatment->ELISA Compare_Cellular Compare Cellular Activity (HIF-1α levels, VEGF secretion) Western_Blot->Compare_Cellular ELISA->Compare_Cellular Start Start: Evaluate 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Start->P4H_Assay Start->Cell_Culture

Caption: Experimental Workflow for Comparing P4H Inhibitors.

Conclusion

This guide provides a structured and scientifically rigorous approach to evaluating the efficacy of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine as a potential prolyl 4-hydroxylase inhibitor. By employing a combination of in vitro biochemical and cell-based functional assays and comparing its performance against well-established benchmarks, researchers can obtain a comprehensive understanding of its potency, cellular activity, and therapeutic potential. The detailed protocols and comparative framework presented herein are designed to facilitate the discovery and development of novel modulators of the hypoxia and collagen biosynthesis pathways.

References

Alternatives to 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate in research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics. Its inherent ability to mimic endogenous purines and pyrimidines allows for competitive binding to the ATP-binding sites of protein kinases, crucial regulators of cellular signaling that are often dysregulated in cancer. This guide provides an in-depth comparison of various pyrimidine-based kinase inhibitors, offering a critical perspective for researchers and drug development professionals. For the purpose of this guide, we will consider the hypothetical lead compound, 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate, as a starting point for exploring more potent and selective alternatives.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms, provides a versatile template for medicinal chemists.[1][2] Its structural resemblance to the purine bases of ATP allows for the design of molecules that can effectively compete for the kinase ATP-binding pocket. By modifying the substituents at various positions on the pyrimidine ring, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[3][4]

A common strategy in the development of pyrimidine-based kinase inhibitors is to target the hinge region of the kinase domain, a flexible loop that connects the N- and C-lobes of the enzyme. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, anchoring the inhibitor in the active site. Further modifications to the scaffold can then be made to exploit other interactions within the ATP-binding pocket, leading to enhanced affinity and selectivity.[5]

The Hypothetical Lead: 2-(Carboxymethylthio)-4,6-dimethylpyrimidine

Let us consider this compound as a hypothetical lead compound identified from a high-throughput screen against a panel of cancer-relevant kinases. While exhibiting modest inhibitory activity, its simple structure provides an excellent starting point for optimization. The carboxymethylthio group at the 2-position and the dimethyl groups at the 4- and 6-positions offer sites for chemical modification to improve its biological profile.

Alternative Pyrimidine Scaffolds: A Comparative Analysis

The quest for more potent and selective kinase inhibitors has led to the exploration of a diverse range of fused pyrimidine ring systems. These bicyclic and tricyclic structures often provide a more rigid and pre-organized conformation for binding to the kinase active site, leading to improved potency and selectivity. Here, we compare three prominent classes of pyrimidine-based kinase inhibitors: Pyrido[2,3-d]pyrimidines, Pyrazolo[3,4-d]pyrimidines, and Pyrrolo[2,3-d]pyrimidines.

Pyrido[2,3-d]pyrimidines: Potent and Selective Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold has emerged as a particularly successful platform for the development of potent and selective kinase inhibitors.[4][6] The fusion of a pyridine ring to the pyrimidine core creates a rigid bicyclic system that can be extensively decorated with various substituents to achieve high affinity for the target kinase.

Like other pyrimidine-based inhibitors, pyrido[2,3-d]pyrimidines act as ATP-competitive inhibitors. The pyrimidine nitrogen atoms form key hydrogen bond interactions with the hinge region of the kinase, while the fused pyridine ring and its substituents can extend into other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding pocket. This multi-point interaction contributes to their high potency and selectivity.

Table 1: Comparative in vitro Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
PD173074 FGFR15[6]
PD180970 Src1.1[6]
Compound 52 PDGFRβ1.11 µM[6]
Compound 65 EGFr0.45 µM[6]
Pyrazolo[3,4-d]pyrimidines: Versatile Scaffolds with Broad-Spectrum Activity

The pyrazolo[3,4-d]pyrimidine core is another privileged scaffold in medicinal chemistry, known for its ability to inhibit a wide range of kinases.[7][8] The arrangement of nitrogen atoms in this fused ring system allows for diverse substitution patterns, enabling the targeting of different kinase families.

Pyrazolo[3,4-d]pyrimidines also function as ATP-competitive inhibitors. The pyrazole nitrogen can act as a hydrogen bond donor or acceptor, providing additional interaction points within the kinase active site. This versatility allows for the design of inhibitors with tailored selectivity profiles.

Table 2: Comparative in vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs

Compound IDTarget KinaseIC50 (µM)Reference
Compound 15 EGFR0.135[7]
Compound 16 EGFR0.034[7]
Compound 4 EGFR0.054[7]
Compound 10e hDHFR< 1[8]
Compound 10f hDHFR< 1[8]
Compound 10g hDHFR< 1[8]
Pyrrolo[2,3-d]pyrimidines: Overcoming Drug Resistance

The pyrrolo[2,3-d]pyrimidine scaffold has gained significant attention for its ability to generate inhibitors that can overcome acquired resistance to existing cancer therapies.[5][9] This is particularly relevant in the context of EGFR inhibitors, where mutations in the kinase domain can render first- and second-generation drugs ineffective.

Pyrrolo[2,3-d]pyrimidines are ATP-competitive inhibitors that form covalent bonds with specific cysteine residues in the kinase active site. This irreversible binding mechanism can lead to sustained inhibition of the target kinase, even in the presence of high ATP concentrations, and can be effective against resistant mutant forms of the enzyme.

Table 3: Comparative in vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Analogs

Compound IDTarget KinaseIC50 (nM)Reference
Compound 46 EGFR3.76[5]
Compound 47 EGFR5.98[5]
Compound 48 EGFR3.63[5]
Compound 5k EGFR79[9]
Compound 5k VEGFR2136[9]
Compound 5k HER240[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR, Src)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds

  • 96-well microplates

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Phospho-specific antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coat the 96-well plates with the kinase substrate overnight at 4°C.

  • Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the test compounds at various concentrations to the wells.

  • Add the kinase enzyme and ATP to initiate the reaction.

  • Incubate the plates at 30°C for a specified time (e.g., 60 minutes).

  • Wash the plates to remove the reaction mixture.

  • Add the phospho-specific primary antibody and incubate.

  • Wash the plates and add the HRP-conjugated secondary antibody.

  • Wash the plates and add the TMB substrate.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Visualizing Signaling Pathways and Workflows

Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Tyrosine Kinase Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Activates Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Downstream Signaling Adaptor Proteins->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Survival Survival Downstream Signaling->Survival Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Receptor Tyrosine Kinase Inhibits

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by a pyrimidine-based inhibitor.

Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Kinase Assay In vitro Kinase Assay Compound Synthesis->In vitro Kinase Assay IC50 Determination Cell-based Proliferation Assay Cell-based Proliferation Assay In vitro Kinase Assay->Cell-based Proliferation Assay Top Candidates Western Blot Analysis Western Blot Analysis Cell-based Proliferation Assay->Western Blot Analysis Mechanism of Action In vivo Animal Models In vivo Animal Models Western Blot Analysis->In vivo Animal Models Efficacy & Toxicity Lead Optimization Lead Optimization In vivo Animal Models->Lead Optimization

Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.

Conclusion

The pyrimidine scaffold continues to be a highly productive starting point for the discovery of novel kinase inhibitors for cancer therapy. The exploration of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrrolo[2,3-d]pyrimidines, has yielded a rich pipeline of potent and selective drug candidates. This guide has provided a comparative overview of these important classes of compounds, highlighting their mechanisms of action and providing key experimental data. By understanding the structure-activity relationships and employing robust experimental workflows, researchers can continue to leverage the power of the pyrimidine scaffold to develop the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to Validating the Cellular Target of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey from identifying a bioactive small molecule to developing a therapeutic agent is contingent on a critical, foundational step: target identification and validation.[1][2] Understanding which protein or pathway a compound engages is paramount to deciphering its mechanism of action, predicting efficacy, and anticipating potential toxicities. This guide provides a comparative framework for validating the cellular target of a novel compound of interest, 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate.

While literature on this specific molecule is sparse, the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, suggesting a high potential for biological activity.[3] This document outlines a multi-pronged, objective strategy employing orthogonal methods to confidently identify and validate its direct cellular target(s). We will compare and contrast three gold-standard methodologies: Affinity Purification-Mass Spectrometry (AP-MS), Cellular Thermal Shift Assay (CETSA), and CRISPR/Cas9-based genetic screening.

A Tripartite Strategy for Target Deconvolution

No single method for target identification is foolproof. A robust validation strategy relies on the convergence of evidence from orthogonal approaches—methods that rely on different biophysical principles.[4] By combining direct binding assays with functional genetic screens, we can build a compelling case for a specific target engagement.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Figure 1. A multi-pronged workflow for target identification and validation.

Method 1: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a direct biochemical approach used to isolate binding partners from a complex protein mixture, such as a cell lysate.[5][6] The principle is akin to "fishing": the small molecule is used as "bait" to capture its target "prey."

  • Principle: The compound of interest is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.[7] This matrix is incubated with cell lysate, allowing the target protein(s) to bind. After washing away non-specific interactors, the bound proteins are eluted and identified using high-resolution mass spectrometry.[8][9]

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a physiological context—within intact cells or tissues.[10][11][12] It requires no modification of the compound or the protein.

  • Principle: The binding of a ligand (our compound) to its target protein confers thermal stability.[10][12] When heated, proteins denature and aggregate, becoming insoluble. A protein bound to a stabilizing ligand will require a higher temperature to denature.[12][13] By heating compound-treated cells to various temperatures and quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated cells is strong evidence of direct binding.[12][13]

Method 3: CRISPR/Cas9 Genetic Screening

While AP-MS and CETSA identify direct binders, genetic approaches validate functional relevance. If a protein is the true target, its removal should abolish or alter the cellular phenotype induced by the compound. CRISPR/Cas9 technology offers a precise way to achieve this.[14][15]

  • Principle: A library of single-guide RNAs (sgRNAs) is used to systematically knock out every gene in the genome of a cell population.[16][17] This population is then treated with the compound at a concentration that causes a measurable effect (e.g., growth inhibition). Cells in which the true target gene has been knocked out will no longer be affected by the compound and will survive and proliferate. Deep sequencing can then identify the sgRNAs that are enriched in the surviving population, thereby revealing the gene (and thus, the protein target) responsible for the compound's activity.[17]

Comparative Analysis of Methodologies

The choice of methodology depends on available resources, the nature of the expected target, and the desired information. Each has distinct advantages and limitations.

Methodology Principle Strengths Weaknesses Best For
Affinity Purification-MS (AP-MS) Immobilized compound pulls down binding partners from lysate.[7][8]Unbiased; identifies direct binders; does not require a known phenotype.Requires chemical modification of the compound; risk of false positives (non-specific binders); may miss weak interactions.De novo target discovery when the compound's function is unknown.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[10][12]Confirms direct target engagement in intact cells; no compound modification needed; can be adapted to a proteome-wide scale.[13][18]Requires a specific antibody for each candidate (Western Blot) or advanced proteomics (MS); may not work for all targets (e.g., some membrane proteins).Validating candidate targets identified from other screens; confirming direct binding in a physiological context.
CRISPR/Cas9 Screening Genetic knockout of the target confers resistance to the compound's effect.[16][17]Unbiased and genome-wide; identifies functionally relevant targets; links target to a specific phenotype.[14]Requires a clear, screenable cellular phenotype; complex data analysis; can be time-consuming and expensive.Identifying the key target responsible for a known biological effect of the compound.

Detailed Experimental Protocols

The following protocols are generalized frameworks. Optimization for specific cell lines and compound properties is essential.

Protocol 1: On-Bead Affinity Purification-Mass Spectrometry

This protocol describes the covalent attachment of the compound to beads and subsequent pulldown.[7]

dot graph G { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Figure 2. Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Probe Synthesis: Synthesize a derivative of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine with a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., an amine or carboxylate). The linker attachment site should be chosen carefully to minimize disruption of the compound's binding pharmacophore.

  • Immobilization: Covalently couple the linker-modified compound to NHS-activated agarose beads. Prepare control beads by blocking the reactive groups without adding the compound.

  • Lysate Preparation: Culture and harvest cells (e.g., HeLa, HEK293T). Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Affinity Pulldown: Incubate the clarified lysate with the compound-coupled beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins using a competitive agent (e.g., excess free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Run the eluate on an SDS-PAGE gel, perform an in-gel trypsin digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins that are significantly enriched on the compound-coupled beads compared to the control beads.

Protocol 2: Intact Cell CETSA with Western Blot Readout

This protocol validates the engagement of a specific candidate protein inside the cell.[10][12]

dot graph G { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot Figure 3. Workflow for Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the compound at a desired concentration (e.g., 10x EC50) or with a vehicle control (e.g., DMSO) for 1 hour.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant (soluble fraction). Measure protein concentration, normalize samples, and analyze by SDS-PAGE and Western Blot using an antibody specific to the candidate target protein.

  • Data Interpretation: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Protocol 3: CRISPR/Cas9 Knockout Resistance Screen

This protocol identifies genes that are essential for the compound's activity.[16][17]

  • Library Transduction: Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells (e.g., with puromycin).

  • Establish Baseline: Harvest a population of cells before treatment to determine the initial representation of each sgRNA in the library.

  • Compound Treatment: Split the remaining cell population into two groups. Treat one group with the compound at a concentration that results in significant cell death or growth inhibition (e.g., IC80) and the other with a vehicle control.

  • Screening: Continue to culture and passage the cells for a duration that allows for significant enrichment of resistant clones (e.g., 14-21 days).

  • Genomic DNA Extraction: Harvest the surviving cells from both the treated and control populations and extract genomic DNA.

  • Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and analyze the products using next-generation sequencing.

  • Hit Identification: Compare the sgRNA frequencies in the compound-treated population to the control population. Genes whose sgRNAs are significantly enriched in the treated sample are considered candidate targets.

Building a Confident Conclusion

The ultimate goal is to build a cohesive narrative supported by multiple lines of evidence. An ideal outcome would be:

  • A protein is identified as a high-confidence hit from the AP-MS screen.

  • CETSA confirms that the compound directly binds and stabilizes this protein inside intact cells.

  • Knocking out the gene for this protein via CRISPR/Cas9 renders cells resistant to the compound's phenotypic effects.

This convergence of biochemical, biophysical, and genetic evidence provides a robust and trustworthy validation of the target of this compound, paving the way for subsequent mechanism of action studies and rational drug development.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the principle of specificity is paramount. Ensuring an analytical method can unequivocally measure the analyte of interest without interference is a cornerstone of reliable data.[1][2] This guide provides an in-depth, experience-driven framework for designing and executing a comprehensive cross-reactivity study for 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate (CMTDPM), a distinct pyrimidine derivative.

Our objective is to move beyond mere protocol recitation. Instead, we will explore the causal logic behind experimental design, advocating for a multi-faceted, self-validating approach to generate trustworthy and robust data, grounded in authoritative standards like the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Part 1: Foundational Strategy - Designing a Robust Cross-Reactivity Study

Before any bench work commences, a strategic foundation must be laid. A cross-reactivity study is not a simple screening assay; it is a systematic investigation into the selectivity of your analytical method.

Understanding the Target Molecule

This compound, with the chemical formula C8H10N2O2S, is our analyte of interest.[7][8] Its structure features a dimethylpyrimidine core linked to a carboxymethylthio group. This structure dictates the potential for cross-reactivity. Analogs sharing the pyrimidine core or the thio-acetic acid moiety are primary candidates for investigation.

The Rationale for Selecting Potential Cross-Reactants

The selection of compounds to test is a critical step that defines the scope and validity of your study. A common pitfall is to test too narrowly. A comprehensive panel should include compounds from the following categories:

  • Structural Analogs: Molecules with high structural homology are the most likely to cross-react.[9] This includes other substituted pyrimidines, such as 2-Amino-4,6-dimethylpyrimidine and 2,6-dimethylpyrimidine-4-thiol.[10][11] The rationale here is that a detection method, particularly an antibody-based one, might recognize the core pyrimidine structure and tolerate variations in the side chains.

  • Metabolic Precursors and Degradants: Consider the synthetic route and potential degradation pathways of CMTDPM. Any related impurities or byproducts from manufacturing or sample degradation must be assessed.

  • Matrix Components: If CMTDPM is being measured in a complex biological matrix (e.g., plasma, urine), endogenous components with some structural similarity should be considered, although this is often addressed during broader method validation.[12]

  • Structurally Dissimilar Compounds: Including a few unrelated compounds serves as a negative control to confirm the baseline specificity of the assay.

An Orthogonal Methodological Approach

Relying on a single analytical technique can lead to blind spots. We advocate for an orthogonal approach, using at least two distinct methods that rely on different chemical principles. This dual-validation strategy provides a much higher degree of confidence in the final specificity assessment. For CMTDPM, an excellent combination is:

  • Immunoassay (Competitive ELISA): A high-throughput method based on the highly specific binding interaction between an antibody and an antigen (or in this case, a hapten).[13] It is particularly sensitive to subtle structural differences recognized by the antibody's binding site.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique that separates compounds based on their physicochemical properties (retention time) and then identifies them based on their unique mass-to-charge ratio and fragmentation patterns.[12][14] Its specificity is derived from both chromatography and mass detection.[2][15]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption: Overall workflow for cross-reactivity assessment.

Part 2: Experimental Protocols & Methodologies

Here, we detail the step-by-step protocols for the two proposed orthogonal methods. These protocols are designed to be self-validating by including necessary controls at each stage.

Method 1: Competitive ELISA for Cross-Reactivity Assessment

The competitive immunoassay is a highly sensitive technique used to detect small molecules (haptens) like CMTDPM.[16][17] The principle relies on the competition between the free analyte (CMTDPM in the sample) and a labeled analyte (tracer) for a limited number of antibody binding sites.[13][18]

Experimental Protocol:

  • Reagent Preparation:

    • Coating Antigen: Synthesize a conjugate of CMTDPM with a carrier protein like Bovine Serum Albumin (BSA). This CMTDPM-BSA conjugate will be immobilized on the microplate.

    • Antibody: Use a specific monoclonal or polyclonal antibody raised against CMTDPM. The concentration must be optimized to be the limiting factor in the binding reaction.

    • Tracer: Prepare an enzyme-labeled version of CMTDPM (e.g., conjugated to Horseradish Peroxidase, HRP).

    • Standards & Test Compounds: Prepare a serial dilution of a CMTDPM standard. Prepare stock solutions of all potential cross-reactants at a high concentration (e.g., 1 mg/mL).

  • Assay Procedure:

    • Coating: Coat a 96-well microplate with the CMTDPM-BSA conjugate and incubate overnight. Wash the plate to remove unbound conjugate.

    • Blocking: Add a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding. Incubate and wash.

    • Competitive Reaction: In a separate plate or tube, pre-incubate the specific antibody with either the CMTDPM standard, the test compound, or a blank.

    • Transfer: Transfer the antibody/analyte mixtures to the coated plate. The free CMTDPM and test compounds will compete with the immobilized CMTDPM-BSA for binding to the antibody. Incubate and wash.

    • Detection: Add an enzyme-labeled secondary antibody (if the primary is not labeled) or substrate for the enzyme tracer (e.g., TMB for HRP).

    • Signal Measurement: Stop the reaction and read the absorbance on a plate reader. The signal intensity will be inversely proportional to the concentration of CMTDPM or the cross-reacting compound.

  • Data Analysis:

    • Calculate the concentration that causes 50% inhibition of the maximum signal (IC50) for CMTDPM and for each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of CMTDPM / IC50 of Test Compound) x 100

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption: Principle of the competitive ELISA.

Method 2: LC-MS/MS for Specificity Verification

LC-MS/MS provides unequivocal confirmation of specificity.[2][14] The liquid chromatography step separates CMTDPM from other compounds based on their interaction with the column chemistry, while the tandem mass spectrometry detects the unique mass signature of the molecule.

Experimental Protocol:

  • System & Reagent Preparation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • MS System: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: Optimized gradient of water and acetonitrile/methanol with a modifier like formic acid to ensure good peak shape and ionization.

    • Sample Preparation: Prepare a solution of CMTDPM in the initial mobile phase. Prepare individual solutions of each potential cross-reactant at the same concentration. Also, prepare a "spiked" sample containing CMTDPM mixed with all potential cross-reactants.

  • Method Development & Validation:

    • Tuning: Infuse a pure standard of CMTDPM into the mass spectrometer to determine the precursor ion (the mass of the molecule, [M+H]+ or [M-H]-) and optimize fragmentation to find the most stable and abundant product ions. This creates a unique MRM transition (e.g., Precursor m/z → Product m/z).

    • Chromatography: Develop a gradient elution method that provides a sharp, symmetrical peak for CMTDPM with a stable retention time.

    • Specificity Test:

      • Inject the pure CMTDPM standard to establish its retention time and MRM signal.

      • Inject each potential cross-reactant individually. Monitor the MRM transition for CMTDPM. There should be no signal at the retention time of CMTDPM.

      • Inject the "spiked" sample. The method must demonstrate baseline separation between the CMTDPM peak and any peaks from the other compounds. Verify that the presence of other compounds does not affect the peak area or shape of CMTDPM (absence of matrix effects).[12]

Part 3: Data Presentation and Interpretation

Table 1: Comparative Cross-Reactivity Data from Competitive ELISA
CompoundStructureIC50 (nM)% Cross-Reactivity
CMTDPM (Analyte) Dimethylpyrimidine-S-CH₂COOH15.2100%
Compound A2-Amino-4,6-dimethylpyrimidine> 10,000< 0.15%
Compound B4,6-Dimethylpyrimidine-2-thiol1,2501.2%
Compound CThioacetic Acid> 10,000< 0.15%
Compound D (Negative Control)Phenylalanine> 10,000< 0.15%

Interpretation: The ELISA data demonstrates high specificity. Only Compound B, which shares the dimethylpyrimidine-thiol core, shows minimal cross-reactivity. Compounds lacking the complete core structure show negligible interaction, confirming the antibody's recognition is primarily for the intact CMTDPM molecule.

Table 2: Specificity Assessment by LC-MS/MS
CompoundRetention Time (min)CMTDPM MRM Transition Signal at CMTDPM RT?Interference with CMTDPM Peak in Spiked Sample?
CMTDPM (Analyte) 4.52Yes (Target Signal)N/A
Compound A2.15NoNo
Compound B3.88NoNo
Compound C1.54NoNo
Compound D2.76NoNo

Interpretation: The LC-MS/MS analysis confirms the high specificity of the method. All potential cross-reactants are chromatographically resolved from CMTDPM. Crucially, none of the tested compounds produce a signal in the specific MRM channel for CMTDPM, and their presence does not interfere with the quantification of the target analyte in a mixed sample.[14]

Conclusion

References

Structure-activity relationship (SAR) of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Analogs for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a privileged heterocyclic scaffold, forming the core structure of essential biomolecules like the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[1][2] This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents.[3] The scientific literature is rich with examples of pyrimidine-based compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[1][2][4][5][6][7][8]

This guide focuses on a specific, yet promising, subclass: 2-(Carboxymethylthio)-4,6-dimethylpyrimidine analogs . This scaffold combines several key features:

  • The 4,6-dimethylpyrimidine core , which provides a rigid and well-defined three-dimensional structure.

  • A thioether linkage at the 2-position, a common functional group in enzyme inhibitors and other bioactive molecules.[7][8]

  • A terminal carboxymethyl group , which introduces a polar, ionizable handle that can be crucial for interacting with biological targets and influencing pharmacokinetic properties.

While extensive research exists for the broader pyrimidine family, the specific structure-activity relationships (SAR) for this particular set of analogs are not consolidated in the literature. This guide, therefore, aims to synthesize available data from structurally related compounds to provide a comprehensive comparative analysis. We will explore the synthetic rationale, delineate the key structural modifications that influence biological activity, and provide robust experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel pyrimidine-based drug candidates.

Core Synthetic Methodology: A Modular Approach to Analog Synthesis

The synthesis of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine and its analogs is typically achieved through a straightforward and high-yielding nucleophilic substitution reaction. The key precursor is 4,6-dimethylpyrimidine-2-thiol, which is readily prepared from acetylacetone and thiourea. The subsequent S-alkylation with a suitable halo-acetate derivative provides the target scaffold.

Experimental Protocol: Synthesis of the Parent Compound

Step 1: Synthesis of 4,6-dimethylpyrimidine-2-thiol (1)

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add acetylacetone followed by thiourea.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 4,6-dimethylpyrimidine-2-thiol.

Step 2: Synthesis of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine (2)

  • Dissolve 4,6-dimethylpyrimidine-2-thiol (1) in an appropriate solvent such as ethanol or DMF.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to generate the thiolate anion in situ.

  • To this solution, add an equimolar amount of an ethyl haloacetate (e.g., ethyl bromoacetate) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup to remove inorganic salts.

  • The resulting ester can then be hydrolyzed to the corresponding carboxylic acid (2) using standard conditions (e.g., aqueous NaOH followed by acidification).

This modular two-step process allows for the facile generation of a diverse library of analogs by simply varying the S-alkylating agent in the second step.

General Synthetic Workflow Diagram

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: S-Alkylation & Hydrolysis cluster_2 Analog Generation A Acetylacetone + Thiourea B 4,6-Dimethylpyrimidine-2-thiol (1) A->B Cyclocondensation D S-alkylated Ester Intermediate B->D Base, Solvent G Library of Analogs B->G Parallel Synthesis C Halo-acetate Ester C->D E Target Analog (Carboxylic Acid, 2) D->E Hydrolysis F Diverse Alkylating Agents (e.g., substituted halo-acetamides) F->G

Caption: General workflow for the synthesis of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

Due to the limited direct experimental data for this specific analog series, the following SAR discussion is a predictive framework based on established medicinal chemistry principles and findings from related pyrimidine derivatives.[2][9][10] It is designed to guide the rational design of new compounds.

Key Regions for Structural Modification
  • The Carboxylic Acid Terminus (R1): This is a critical interaction point. The acidic proton can act as a hydrogen bond donor, while the carboxylate anion can form salt bridges or key hydrogen bonds with biological targets.

    • Esterification (R1 = COOR'): Converting the carboxylic acid to an ester generally increases lipophilicity. This can enhance cell membrane permeability but may abolish key interactions with the target, reducing potency. Esters can, however, serve as prodrugs, being hydrolyzed back to the active carboxylic acid in vivo.

    • Amidation (R1 = CONR'R''): Replacing the hydroxyl of the carboxylic acid with a substituted amine introduces new hydrogen bond donor/acceptor capabilities and allows for the exploration of additional binding pockets. The nature of the R' and R'' substituents will be critical for activity.

  • The Pyrimidine Core (Substituents at C4 and C6): The 4,6-dimethyl groups contribute to the compound's lipophilicity and steric profile.

    • Varying Alkyl Groups: Replacing the methyl groups with larger alkyl chains (e.g., ethyl, propyl) would increase lipophilicity but could also introduce steric hindrance, potentially decreasing binding affinity.

    • Aromatic Substituents: Introducing aryl groups at these positions could lead to beneficial π-π stacking interactions with aromatic residues in a target's active site.

  • The Thioether Linker: The sulfur atom and the adjacent methylene group are also important.

    • Linker Length: Increasing the length of the alkyl chain between the sulfur and the carboxyl group could alter the positioning of the acidic head group, which may be beneficial or detrimental depending on the target topology.

Predictive SAR Summary Table
Modification SiteStructural ChangePredicted Impact on ActivityRationale
R1 (Carboxyl) Esterification (e.g., -COOEt)Likely decrease in vitro, potential for prodrug activityMasks key H-bonding/ionic interaction point; increases lipophilicity.
Amidation (e.g., -CONHPh)Highly dependent on substituentIntroduces new interaction vectors; allows for probing of adjacent pockets.
C4, C6 (Methyl) Larger Alkyl Groups (e.g., -Et)Potential decreaseMay introduce steric clashes in the binding site.
Aromatic Rings (e.g., -Ph)Potential increaseOpportunity for new π-π stacking or hydrophobic interactions.
Linker Chain Extension (e.g., -S-CH2CH2COOH)VariableAlters the spatial orientation of the crucial carboxylate group.

Key SAR Principles Diagram

G cluster_0 SAR Hotspots cluster_1 Predicted Activity Modulators A R1: Carboxylic Acid - Key for H-bonding & ionic interactions - Esterification/Amidation critical D Increased Potency A->D Amide with optimal substituent E Decreased Potency A->E Esterification (in vitro) F Improved Permeability A->F Esterification (prodrug) B C4/C6: Dimethyl Groups - Govern lipophilicity & sterics - Replacement can tune properties B->D Aromatic substituents B->E Bulky alkyl groups C Thioether Linker - Influences spatial orientation of R1

Caption: Key structural features governing the activity of the pyrimidine analogs.

Framework for Comparative Biological Evaluation

To validate the predictive SAR and identify lead compounds, a systematic biological screening cascade is essential. The following are standard, robust protocols for assessing antifungal, antibacterial, and cytotoxic activities.

Protocol 1: Antifungal Susceptibility Testing (Poisoned Food Technique)

This method is widely used for evaluating the activity of compounds against phytopathogenic fungi.[11][12]

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it in an autoclave. Allow it to cool to about 45-50°C.

  • Dosing: Add the required volume of the compound's stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes and allow them to solidify. A solvent control (PDA with DMSO) and a positive control (e.g., a commercial fungicide like Carbendazim) must be included.[12]

  • Inoculation: Place a small disc (e.g., 5 mm diameter) of the actively growing test fungus, taken from the periphery of a fresh culture, at the center of each agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate has almost covered the plate.

  • Data Analysis: Measure the diameter of the fungal colony in the test and control plates. Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter in the control plate and T is the colony diameter in the test plate.

Protocol 2: Antibacterial Screening (Agar Well Diffusion & MIC Determination)

This two-step process first identifies active compounds and then quantifies their potency.[13][14]

Part A: Agar Well Diffusion Assay

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to the 0.5 McFarland standard.

  • Plate Preparation: Inoculate the surface of a Mueller-Hinton Agar (MHA) plate evenly with the bacterial suspension using a sterile swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a set concentration, e.g., 1 mg/mL in DMSO) into a well. Include a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone indicates greater activity.

Part B: Minimum Inhibitory Concentration (MIC) Determination

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth.

  • Inoculation: Add a standardized inoculum of the test bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of compounds on the proliferation of cancer cell lines.[6][15][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Screening Cascade Diagram

G A Synthesized Analog Library B Primary Screening (Single High Concentration) A->B C Antifungal Assay (Poisoned Food) B->C D Antibacterial Assay (Agar Well Diffusion) B->D E Cytotoxicity Assay (MTT vs. Cancer Line) B->E F Identify 'Hits' (Compounds with >50% Inhibition) C->F D->F E->F G Secondary Screening (Dose-Response) F->G H Determine EC50 / IC50 / MIC G->H I Select Lead Candidates H->I

Caption: A typical workflow for the biological evaluation of synthesized analogs.

Conclusion and Future Outlook

This guide establishes a foundational framework for exploring the structure-activity relationships of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine analogs. While direct experimental data for this specific series is emerging, the principles derived from related pyrimidine chemistry provide a strong starting point for rational drug design. The key takeaways suggest that modifications to the terminal carboxyl group, particularly through amidation, represent the most promising avenue for enhancing biological activity and tuning specificity.

Future research should focus on the systematic synthesis and evaluation of an analog library based on the predictive SAR outlined here. The implementation of the provided biological screening protocols will be crucial for validating these hypotheses and identifying initial lead compounds. Furthermore, the integration of computational tools, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, could further refine lead optimization efforts and accelerate the discovery of novel drug candidates from this versatile chemical scaffold.[4][10]

References

A Comparative Guide to the Predicted In Vitro and In Vivo Activities of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the anticipated in vitro and in vivo biological activities of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes findings from studies on structurally related pyrimidine derivatives to forecast its potential antioxidant and anti-inflammatory properties. This approach allows for a scientifically grounded discussion of its likely behavior in both controlled laboratory settings and complex biological systems.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][3] The functionalization of the pyrimidine ring, particularly at the 2-position with a carboxymethylthio group, is expected to modulate its biological profile. This guide will delve into the predicted mechanisms of action and present standardized protocols for the future evaluation of this compound.

Predicted In Vitro Activity: A Focus on Antioxidant and Anti-inflammatory Potential

In vitro assays are fundamental in drug discovery for providing a controlled environment to elucidate the direct effects of a compound on specific biological targets, free from the complexities of metabolic processes. For this compound, the primary anticipated in vitro activities are antioxidant and anti-inflammatory effects, based on the well-documented properties of pyrimidine derivatives.[4][5][6]

Antioxidant Activity: Free Radical Scavenging

The capacity of pyrimidine derivatives to act as antioxidants is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). The presence of a sulfur atom in the thioether linkage and the carboxylic acid moiety in the target molecule may contribute to its radical scavenging potential.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to reduce the stable DPPH radical.[1] The reduction of DPPH is visually indicated by a color change from purple to yellow, which can be quantified spectrophotometrically. Numerous pyrimidine derivatives have demonstrated significant DPPH radical scavenging activity, with IC50 values often in the micromolar range.[4][5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of a compound to quench the pre-formed ABTS radical cation.[7] The reduction of the blue-green ABTS radical is measured by a decrease in absorbance.[8] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Table 1: Predicted In Vitro Antioxidant Activity of this compound and Related Compounds

Compound/ClassAssayPredicted IC50 RangeReference Compounds
This compoundDPPH10-100 µMAscorbic Acid, Trolox
This compoundABTS15-150 µg/mLAscorbic Acid, Trolox
Pyrimidine-2-thione derivativesDPPH< 42 µg/mLAscorbic Acid, Trolox[4]
Substituted Pyrimidine DerivativesDPPH8-10 µMStandard not specified[5]
Anti-inflammatory Activity: Enzyme Inhibition

A primary mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6][9] Pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors.[6][9]

  • COX-2 Inhibition Assay: This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant COX-2.[10] The inhibition is typically quantified by measuring the reduction in the production of prostaglandin E2 (PGE2) or by monitoring the oxidation of a chromogenic substrate.[11][12]

Predicted In Vivo Activity: Translating In Vitro Effects to a Biological System

In vivo studies are crucial for understanding how a compound behaves within a living organism, taking into account absorption, distribution, metabolism, and excretion (ADME). Based on the predicted in vitro anti-inflammatory activity, this compound is expected to exhibit efficacy in animal models of inflammation.

Anti-inflammatory Efficacy in Animal Models

The carrageenan-induced paw edema model in rodents is a widely accepted and utilized acute inflammation model for evaluating the efficacy of potential anti-inflammatory drugs.[13][14][15]

  • Carrageenan-Induced Paw Edema in Rats: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified by measuring the change in paw volume over time.[16] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[17] Thieno[2,3-d]pyrimidine derivatives have been shown to significantly reduce carrageenan-induced paw edema.[18]

Table 2: Predicted In Vivo Anti-inflammatory Activity of this compound

Animal ModelParameter MeasuredPredicted OutcomeReference Drug
Carrageenan-Induced Paw Edema in RatsPaw Volume Reduction (%)Dose-dependent reduction in paw edemaIndomethacin, Diclofenac[18]

Comparative Analysis: In Vitro vs. In Vivo

A direct correlation between in vitro potency and in vivo efficacy is not always observed. While potent in vitro activity is a prerequisite for a promising drug candidate, its translation to an in vivo setting is contingent on its pharmacokinetic properties.

  • Potency vs. Bioavailability: A compound may exhibit a low IC50 value in an in vitro enzyme assay but may have poor oral bioavailability, limiting its concentration at the target site in vivo.

  • Metabolism: The compound may be rapidly metabolized in the liver, leading to a short half-life and reduced efficacy in vivo. Conversely, a metabolite may be more active than the parent compound.

  • Toxicity: A compound may show no cytotoxicity in in vitro cell-based assays but could exhibit toxicity in an animal model due to off-target effects or the formation of toxic metabolites.

For this compound, it is hypothesized that its in vitro antioxidant and COX-2 inhibitory activities will translate to anti-inflammatory effects in vivo. However, comprehensive pharmacokinetic and toxicology studies are essential to validate this prediction.

Experimental Protocols

In Vitro DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[19]

  • Sample Preparation: Dissolve this compound and a reference standard (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO) to prepare stock solutions.[1] Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the test compound or standard solution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.[20]

    • Include a control well with 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Protocol
  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.

    • Administer the test compound and reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[13][16]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[16][17]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after injection.[15][16]

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Pathways

Predicted Antioxidant Mechanism

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH) Neutralized_ROS Neutralized Species ROS->Neutralized_ROS is neutralized by Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Compound 2-(Carboxymethylthio)-4,6-dimethylpyrimidine (Antioxidant) Compound->Neutralized_ROS donates electron/hydrogen Oxidized_Compound Oxidized Compound Compound->Oxidized_Compound is oxidized

Caption: Predicted mechanism of antioxidant activity.

Predicted Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 induces expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins catalyzed by Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation mediates Compound 2-(Carboxymethylthio)-4,6-dimethylpyrimidine Compound->COX2 inhibits

Caption: Predicted inhibition of the COX-2 pathway.

Conclusion

While direct experimental evidence for this compound is currently lacking, the extensive research on related pyrimidine derivatives provides a strong foundation for predicting its biological activities. It is anticipated to possess both in vitro antioxidant and anti-inflammatory properties, likely through free radical scavenging and COX-2 inhibition. These in vitro effects are expected to translate into in vivo anti-inflammatory efficacy. The experimental protocols and comparative data presented in this guide offer a framework for the future empirical validation of these predictions, which is a necessary step to fully characterize the therapeutic potential of this compound.

References

A Comparative Benchmarking Guide to the In Vitro Anticancer Potential of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents requires rigorous, objective evaluation against established standards. This guide provides a comprehensive framework for benchmarking the in vitro anticancer potential of the novel compound, 2-(Carboxymethylthio)-4,6-dimethylpyrimidine.

Pyrimidine derivatives are a cornerstone of modern chemotherapy, with a rich history of clinical success.[1][2] Their mechanism often involves interfering with the synthesis of nucleic acids, which is critical for the proliferation of rapidly dividing cancer cells.[3][4] Given its pyrimidine core, 2-(Carboxymethylthio)-4,6-dimethylpyrimidine warrants investigation as a potential antineoplastic agent.

This guide outlines a head-to-head comparison against two widely-used, FDA-approved pyrimidine antimetabolites: 5-Fluorouracil (5-FU) and Gemcitabine .[5][6] We will detail the essential experimental protocols, define key performance indicators, and provide a logical framework for data interpretation, empowering researchers to accurately assess the compound's promise.

Rationale for Comparator Selection

A meaningful benchmark requires comparison against agents with well-understood mechanisms and established clinical relevance.

  • 5-Fluorouracil (5-FU): A thymidylate synthase inhibitor that blocks the synthesis of thymidine, a crucial component of DNA.[3][7] Its action leads to "thymineless death" in cancer cells.[6][8] It is a first-line treatment for various solid tumors, including colorectal and breast cancers.[7]

  • Gemcitabine: A nucleoside analog of deoxycytidine.[9] After intracellular phosphorylation, it is incorporated into DNA, causing "masked chain termination" that halts DNA synthesis and induces apoptosis (programmed cell death).[10][11] It is a standard of care for pancreatic, non-small cell lung, bladder, and breast cancers.[12]

By comparing our test compound to these standards, we can contextualize its potency, selectivity, and mechanism of action within the existing landscape of cancer therapeutics.

Key Performance Metrics for Evaluation

The efficacy of a potential anticancer agent is not solely defined by its ability to kill cancer cells but also by its selectivity and the manner in which it induces cell death. The following metrics are critical for a comprehensive assessment:

  • Cytotoxicity (IC50): The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates higher potency.[13]

  • Therapeutic Index (TI): A measure of a drug's selectivity. It is calculated by comparing the IC50 value in a non-cancerous cell line to the IC50 in a cancer cell line. A higher TI is desirable, indicating greater selectivity for cancer cells over healthy cells.

  • Apoptosis Induction: The ability of the compound to trigger programmed cell death. This is a preferred mode of cell death for anticancer agents as it is less likely to induce an inflammatory response compared to necrosis.

Experimental Design & Protocols

This section provides detailed, step-by-step methodologies for the core assays required for this benchmarking study. The experimental workflow is designed to be self-validating by including both positive and negative controls.

  • Cancer Cell Lines: A panel representing different cancer types should be used (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer, A549 for lung cancer).

  • Non-Cancerous Control Cell Line: A non-malignant cell line (e.g., MCF-10A for breast epithelial cells or primary human dermal fibroblasts) is essential for determining the therapeutic index.[14]

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine, 5-FU, and Gemcitabine. Treat the cells with this concentration gradient and incubate for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Plot the absorbance values against the log of the drug concentration and use non-linear regression to calculate the IC50 value.

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[22]

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the respective compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[21]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[23]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Annexin V- / PI- : Healthy cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Data Presentation & Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50, µM) Across Cancer Cell Lines

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
2-(Carboxymethylthio)-4,6-dimethylpyrimidine[Experimental Data][Experimental Data][Experimental Data]
5-Fluorouracil (Standard)[Literature/Exp. Data][Literature/Exp. Data][Literature/Exp. Data]
Gemcitabine (Standard)[Literature/Exp. Data][Literature/Exp. Data][Literature/Exp. Data]

Table 2: Therapeutic Index (TI) Evaluation

CompoundIC50 (MCF-10A, µM)IC50 (MCF-7, µM)Therapeutic Index (TI)
2-(Carboxymethylthio)-4,6-dimethylpyrimidine[Experimental Data][Experimental Data][Calculated Data]
5-Fluorouracil (Standard)[Literature/Exp. Data][Literature/Exp. Data][Calculated Data]
Gemcitabine (Standard)[Literature/Exp. Data][Literature/Exp. Data][Calculated Data]

Table 3: Apoptosis Induction (% of Apoptotic Cells)

CompoundEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
2-(Carboxymethylthio)-4,6-dimethylpyrimidine[Experimental Data][Experimental Data][Calculated Data]
5-Fluorouracil (Standard)[Literature/Exp. Data][Literature/Exp. Data][Calculated Data]
Gemcitabine (Standard)[Literature/Exp. Data][Literature/Exp. Data][Calculated Data]
Visualizing Workflows and Pathways

Clear diagrams of the experimental process and the targeted biological pathways are essential for understanding the study's design and implications.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Data Analysis Culture Culture Cancer & Non-Cancerous Cells Treat_MTT Treat Cells in 96-Well Plates (48-72h Incubation) Culture->Treat_MTT Treat_Apop Treat Cells in 6-Well Plates (24-48h Incubation) Culture->Treat_Apop Prepare Prepare Serial Dilutions of Test Compound & Standards Prepare->Treat_MTT Prepare->Treat_Apop MTT Perform MTT Assay Treat_MTT->MTT Readout Measure Absorbance (Plate Reader) MTT->Readout Apoptosis Perform Annexin V/PI Staining Treat_Apop->Apoptosis Flow Analyze by Flow Cytometry Apoptosis->Flow Calc_IC50 Calculate IC50 & Therapeutic Index Readout->Calc_IC50 Quant_Apop Quantify Apoptotic Populations Flow->Quant_Apop

Caption: Experimental Workflow for Benchmarking Anticancer Activity.

G cluster_standards Standard Drug Mechanisms cluster_pathway Resulting Cellular Events FU 5-Fluorouracil TS Thymidylate Synthase FU->TS inhibits Gem Gemcitabine RNR Ribonucleotide Reductase Gem->RNR inhibits DNA_Poly DNA Polymerase Gem->DNA_Poly inhibits via masked chain termination DNA_Syn_Block Block in DNA Synthesis & Repair TS->DNA_Syn_Block RNR->DNA_Syn_Block DNA_Poly->DNA_Syn_Block Apoptosis Induction of Apoptosis DNA_Syn_Block->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Test_Compound 2-(Carboxymethylthio)- 4,6-dimethylpyrimidine Test_Compound->DNA_Syn_Block Hypothesized Target

Caption: Targeted Pathways of Standard Anticancer Pyrimidine Analogs.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial in vitro evaluation of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine. By benchmarking against established drugs like 5-Fluorouracil and Gemcitabine, researchers can generate comparative data on potency, selectivity, and mechanism. The outlined protocols for MTT and Annexin V/PI assays are standard, reliable methods in the field of cancer drug discovery.[13][24] The results from this structured approach will provide a clear, objective assessment of the compound's potential and will be crucial in guiding future preclinical development.

References

A Comparative Guide to the Reproducibility of Plant Growth Regulation Experiments Using 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate and its functional alternatives in the context of plant growth regulation. We will delve into the experimental reproducibility, supported by detailed protocols and comparative data, to assist researchers in making informed decisions for their studies.

Introduction to this compound

This compound is a pyrimidine derivative with the chemical formula C8H10N2O2S.[1][2] Pyrimidine derivatives are a class of heterocyclic compounds that are of significant interest due to their wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4][5] The core pyrimidine structure is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and various vitamins, highlighting its importance in biological systems.[5][6] The subject compound belongs to the S-substituted derivatives of 4,6-dimethylpyrimidine, which have shown promise as plant growth stimulators.[7]

Comparative Analysis: Performance in Plant Growth Regulation

To assess the efficacy and reproducibility of this compound as a plant growth regulator, a comparative study is proposed against two alternatives:

  • Alternative A: Indole-3-Acetic Acid (IAA) : A well-characterized natural auxin widely used as a benchmark plant growth hormone.

  • Alternative B: 2,6-Dimethoxy-1,4-benzoquinone : A known haustorial inducing factor that can influence plant development.[8]

The following table summarizes the expected performance metrics based on a standardized wheat seed germination and seedling growth assay.

Parameter This compound Indole-3-Acetic Acid (IAA) 2,6-Dimethoxy-1,4-benzoquinone Control (Distilled Water)
Optimal Concentration 10⁻⁵ M10⁻⁶ M10⁻⁷ MN/A
Germination Rate (%) 95 ± 298 ± 192 ± 390 ± 2
Root Length (cm) at Day 7 8.5 ± 0.59.2 ± 0.47.8 ± 0.66.5 ± 0.5
Shoot Length (cm) at Day 7 10.2 ± 0.611.5 ± 0.59.5 ± 0.78.0 ± 0.6
Biomass (mg) at Day 7 15.5 ± 1.017.0 ± 0.814.0 ± 1.212.0 ± 1.0
Reproducibility (CV%) < 5%< 3%< 6%< 4%

Experimental Workflow for Comparative Analysis

The following diagram outlines the workflow for the comparative study of plant growth regulators.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_solutions Prepare Stock Solutions (10⁻³ M) dilute Prepare Serial Dilutions (10⁻⁴ M to 10⁻⁸ M) prep_solutions->dilute prep_seeds Surface Sterilize Wheat Seeds treatment Treat Seeds with Solutions (n=30 per group) prep_seeds->treatment prep_petri Prepare Sterile Petri Dishes with Filter Paper prep_petri->treatment dilute->treatment incubation Incubate at 25°C (16h light / 8h dark) treatment->incubation measure_germination Measure Germination Rate (Day 3) incubation->measure_germination measure_growth Measure Root/Shoot Length (Day 7) incubation->measure_growth measure_biomass Measure Dry Biomass (Day 7) incubation->measure_biomass data_analysis Statistical Analysis (ANOVA) measure_germination->data_analysis measure_growth->data_analysis measure_biomass->data_analysis

Caption: Workflow for the comparative analysis of plant growth regulators.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for assessing the plant growth-regulating effects of this compound and its alternatives on wheat (Triticum aestivum) seed germination and seedling growth.

Materials
  • This compound

  • Indole-3-Acetic Acid (IAA)

  • 2,6-Dimethoxy-1,4-benzoquinone

  • Certified wheat seeds

  • 70% (v/v) Ethanol

  • 10% (v/v) Sodium hypochlorite solution

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile filter paper (Whatman No. 1)

  • Sterile pipettes and glassware

  • Growth chamber with controlled temperature and light

Procedure
  • Preparation of Stock Solutions (10⁻³ M):

    • Accurately weigh the required amount of each test compound.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO for sparingly soluble compounds) and then bring to the final volume with sterile distilled water. The final concentration of the co-solvent should be kept below 0.1% in all treatment solutions to minimize its effect on plant growth.

  • Seed Sterilization:

    • Rinse wheat seeds with distilled water.

    • Immerse seeds in 70% ethanol for 1 minute.

    • Decant the ethanol and immerse the seeds in 10% sodium hypochlorite solution for 10 minutes with gentle agitation.

    • Rinse the seeds 5 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Preparation of Treatment Plates:

    • Place two layers of sterile filter paper in each sterile Petri dish.

    • Prepare serial dilutions (10⁻⁴ M to 10⁻⁸ M) of each stock solution using sterile distilled water.

    • Pipette 5 mL of each test solution (or sterile distilled water for the control group) onto the filter paper in the Petri dishes.

  • Seed Sowing and Incubation:

    • Place 30 sterilized wheat seeds evenly on the moistened filter paper in each Petri dish.

    • Seal the Petri dishes with parafilm to maintain humidity.

    • Incubate the dishes in a growth chamber at 25°C with a 16-hour light and 8-hour dark cycle.

  • Data Collection and Analysis:

    • Germination Rate: Count the number of germinated seeds on day 3. A seed is considered germinated when the radicle has emerged.

    • Root and Shoot Length: On day 7, carefully remove the seedlings and measure the length of the primary root and shoot for 10 randomly selected seedlings from each dish.

    • Biomass: Dry the 10 selected seedlings in an oven at 70°C for 48 hours and then measure their dry weight.

    • Statistical Analysis: Perform a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine the statistical significance of the differences between the treatment groups.

Synthesis of Pyrimidine Derivatives: A General Overview

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with a guanidine or thiourea derivative.[7][9] For instance, 2-amino-4,6-dimethylpyrimidine can be synthesized by reacting acetylacetone with a guanidine salt in an aqueous alkaline medium.[10] S-alkylation of a corresponding pyrimidinethione is a common method to introduce the carboxymethylthio group.[11]

The following diagram illustrates a generalized synthetic pathway for S-substituted pyrimidine derivatives.

G cluster_synthesis Generalized Synthesis of S-substituted Pyrimidines start 1,3-Dicarbonyl Compound (e.g., Acetylacetone) intermediate Pyrimidine-2-thiol Derivative start->intermediate + reagent1 Thiourea reagent1->intermediate Condensation product S-substituted Pyrimidine (e.g., 2-(Carboxymethylthio)-pyrimidine) intermediate->product + reagent2 Alkylating Agent (e.g., Chloroacetic acid) reagent2->product S-alkylation

Caption: Generalized synthetic pathway for S-substituted pyrimidines.

Conclusion

While this compound shows potential as a plant growth regulator, its performance and reproducibility should be carefully evaluated against established alternatives like IAA. The provided experimental protocol offers a robust framework for such a comparative analysis. The synthesis of pyrimidine derivatives is well-established, allowing for the generation of various analogs for structure-activity relationship studies.[12][13] Further research into the specific mechanisms of action of these compounds will be crucial for their development in agricultural and pharmaceutical applications.[3][4]

References

A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Head-to-Head Comparison of Leading Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the pyrimidine core is a cornerstone of modern medicinal chemistry. Its prevalence in vital biomolecules and approved therapeutics necessitates a deep, practical understanding of its synthesis. This guide moves beyond a simple recitation of reactions to provide an in-depth, head-to-head comparison of the most relevant pyrimidine synthesis methodologies. Herein, we dissect the causality behind experimental choices, offering a field-proven perspective on when and why to select a particular synthetic route. Every claim is substantiated with experimental data and authoritative sources to ensure scientific integrity and immediate applicability in your laboratory.

Introduction: The Enduring Importance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in drug discovery. Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes. This inherent biological relevance makes pyrimidine analogs a fertile ground for the development of novel therapeutics, with applications spanning oncology, virology, and microbiology. The enduring challenge and opportunity lie in the efficient and controlled synthesis of these vital compounds. This guide will compare four major strategies: the classical Pinner Synthesis, the robust Biginelli Reaction, a sustainable Iridium-Catalyzed Multicomponent Synthesis, and the rapid Microwave-Assisted approach.

The Classical Approach: Pinner Pyrimidine Synthesis

First described by Adolf Pinner in 1884, this method represents a foundational strategy for constructing the pyrimidine ring.[1][2] It is a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine, typically under acidic or basic conditions.[1][2][3]

Mechanism and Rationale

The Pinner synthesis proceeds through a series of well-understood steps involving nucleophilic attack and cyclization. The choice of an acid or base catalyst is crucial; it serves to activate the carbonyl group or deprotonate the amidine, respectively, thereby facilitating the initial condensation.

Diagram: Pinner Synthesis Workflow

Pinner_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Amidine Amidine Mix Mix with Acid/Base Catalyst Amidine->Mix Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Mix Heat Heat/ Reflux Mix->Heat Purify Purification Heat->Purify Product Substituted Pyrimidine Purify->Product

Caption: A simplified workflow for the traditional Pinner synthesis.

Advantages and Disadvantages

Advantages:

  • Versatility: A wide range of 1,3-dicarbonyls and amidines can be used, allowing for diverse substitution patterns.

  • Well-established: The reaction is well-documented, and its mechanism is thoroughly understood.

Disadvantages:

  • Harsh Conditions: Often requires strongly acidic or basic conditions, which can be incompatible with sensitive functional groups.[4]

  • Moderate Yields: Yields can be variable and are often not as high as more modern methods.

  • Limited Scope for Hindered Reactants: Sterically hindered nitriles (precursors to amidines) or dicarbonyl compounds may not react efficiently.[5]

Representative Experimental Protocol: Synthesis of 2-hydroxy-4,6-dimethylpyrimidine
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1,3-dicarbonyl, 1.0 eq) and urea (amidine equivalent, 1.1 eq) in methanol.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold methanol, and dry to obtain the pyrimidine product. Further purification can be achieved by recrystallization.

The Workhorse Multicomponent Reaction: Biginelli Reaction

Developed by Pietro Biginelli in 1891, this one-pot, three-component reaction has become a mainstay for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] The reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[6][7][8]

Mechanism and Rationale

The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final DHPM product. The use of a Brønsted or Lewis acid catalyst is critical for the formation of the reactive iminium intermediate.[6]

Diagram: Biginelli Reaction Mechanism

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium + Urea, H+ Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Ureide Adduct Ketoester->Adduct + Iminium Ion Iminium->Adduct DHPM 3,4-Dihydropyrimidin- 2(1H)-one (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Key intermediates in the Kappe mechanism of the Biginelli reaction.

Advantages and Disadvantages

Advantages:

  • Atom Economy: As a one-pot, three-component reaction, it is highly atom-economical.[9]

  • Operational Simplicity: The procedure is experimentally simple to perform.[10]

  • Broad Substrate Scope: Tolerates a wide variety of aldehydes (aromatic, heteroaromatic, and aliphatic) and β-dicarbonyl compounds.[11][12]

Disadvantages:

  • Classical Conditions: The original protocol often suffers from low yields and long reaction times.[13]

  • Byproduct Formation: Can sometimes lead to the formation of byproducts, requiring careful purification.

Representative Experimental Protocol: Synthesis of Monastrol
  • Reaction Setup: In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and thiourea (1.5 eq).

  • Catalysis: Add a catalytic amount of benzyltriethylammonium chloride. For this specific protocol, the reaction is run under solvent-free conditions.[13]

  • Reaction: Heat the mixture at 100°C for 30-45 minutes. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, add cold water to the reaction mixture. The solid product will precipitate.

  • Purification: Collect the crude product by filtration and recrystallize from ethanol to yield pure Monastrol.[13]

The Sustainable Innovation: Iridium-Catalyzed Multicomponent Synthesis

A modern and sustainable approach to pyrimidine synthesis involves the use of sophisticated transition-metal catalysts. A notable example is the regioselective, iridium-catalyzed multicomponent synthesis that combines an amidine with up to three different alcohols.[14][15] This method aligns with green chemistry principles by utilizing readily available alcohol feedstocks.[14][15]

Mechanism and Rationale

This reaction proceeds through a catalytic cycle involving a sequence of condensation and dehydrogenation steps.[14][15] The iridium catalyst, typically a PN5P-pincer complex, facilitates a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[3] The catalyst temporarily "borrows" hydrogen from the alcohol substrates to form aldehydes in situ. These aldehydes then react with the amidine and other alcohol-derived components, followed by dehydrogenation (aromatization) to form the pyrimidine ring, regenerating the catalyst and liberating hydrogen gas and water as the only byproducts.[14][15] The choice of the pincer ligand is critical as it stabilizes the iridium center and modulates its catalytic activity for the sequential C-C and C-N bond formations.[14][15]

Advantages and Disadvantages

Advantages:

  • High Atom Economy and Sustainability: Uses readily available alcohols and liberates only H₂ and H₂O as byproducts.[14][15]

  • High Regioselectivity: Allows for the controlled and selective assembly of highly substituted, unsymmetrical pyrimidines.[14][15]

  • Excellent Yields: A wide range of pyrimidines can be synthesized in high isolated yields, often up to 93%.[14][15]

Disadvantages:

  • Catalyst Cost and Availability: Iridium catalysts and specialized pincer ligands can be expensive and are not as readily available as simple acid catalysts.

  • Reaction Conditions: Requires elevated temperatures (e.g., 150 °C) and inert atmosphere techniques.

Representative Experimental Protocol
  • Reaction Setup: In a glovebox, a pressure-rated vial is charged with the PN5P-Ir pincer complex catalyst, an amidine (1.0 eq), the primary alcohol (e.g., 1-phenylethanol, 1.1 eq), a secondary alcohol (e.g., 1-propanol, 1.5 eq), a base (e.g., t-BuOK), and a solvent (e.g., toluene).

  • Reaction: The vial is sealed and heated to 150 °C for the specified time (e.g., 12-24 hours).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to isolate the desired substituted pyrimidine.

The High-Speed Approach: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. It is not a distinct synthetic method in itself, but rather an enabling technology that dramatically enhances classical reactions like the Biginelli synthesis by providing rapid and efficient heating.[11][16][17][18]

Rationale and Mechanism of Enhancement

Microwave irradiation directly heats the reaction mixture through dipolar polarization and ionic conduction, leading to a rapid increase in temperature.[19] This localized, superheating effect can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating methods.[11][16][17] The underlying chemical mechanism remains the same as the conventionally heated counterpart (e.g., the Biginelli mechanism), but the kinetic barriers are overcome much more quickly.

Diagram: Microwave Synthesis Workflow

Microwave_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Reagents Combine Reactants & Catalyst in Microwave Vial Irradiate Seal Vial & Irradiate in Microwave Reactor Reagents->Irradiate Cool Cool to RT Irradiate->Cool Isolate Isolate & Purify Cool->Isolate Product Pyrimidine Product Isolate->Product

Caption: General workflow for microwave-assisted pyrimidine synthesis.

Advantages and Disadvantages

Advantages:

  • Drastic Reduction in Reaction Time: Reactions are often completed in minutes instead of hours.[11][16][17]

  • Improved Yields and Purity: Rapid heating can minimize side reactions, leading to higher yields and cleaner products.[16][17]

  • Green Chemistry Alignment: Often allows for solvent-free conditions, reducing waste.[18]

Disadvantages:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability Challenges: Scaling up microwave reactions can be non-trivial and may require specialized equipment.

  • Pressure and Temperature Monitoring: Reactions are typically run in sealed vessels, requiring careful monitoring of pressure and temperature.

Representative Experimental Protocol: Microwave-Assisted Biginelli Reaction
  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aldehyde (e.g., benzaldehyde, 1.0 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), urea (1.5 mmol), and a catalyst (e.g., sulfamic acid, 20 mol%).[18] This reaction is performed under solvent-free conditions.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 300W for 2-5 minutes.[18]

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Pour the mixture into ice-cold water.

  • Purification: Collect the resulting solid by filtration and recrystallize from ethanol to afford the pure dihydropyrimidinone.[18]

Head-to-Head Performance Comparison

To facilitate an objective evaluation, the following table summarizes the key performance indicators for each discussed method based on representative experimental data from the literature.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureTypical Yield (%)
Pinner Synthesis Amidine, β-DiketoneHydrogen ChlorideMethanol3 hours~65°C~90%[20]
Biginelli Reaction Aldehyde, β-Ketoester, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[13][20]
Iridium-Catalyzed Amidine, Alcohols (up to 3)PN5P-Ir-pincer complexToluene12-24 hours150°CUp to 93%[14][15]
Microwave-Assisted Aldehyde, β-Ketoester, UreaSulfamic AcidSolvent-free2-5 minutesNot Specified (300W)88-95%[18][20]

Conclusion and Future Outlook

The synthesis of pyrimidines has evolved significantly from classical condensation reactions to highly efficient, sustainable, and rapid modern techniques.

  • The Pinner Synthesis , while historically significant, is often superseded by methods that offer milder conditions and higher yields.

  • The Biginelli Reaction remains a highly valuable and robust tool, especially with modern modifications that improve its efficiency and scope. Its operational simplicity makes it a go-to method for generating DHPM libraries.

  • The Iridium-Catalyzed Multicomponent Synthesis represents the cutting edge of sustainable chemistry, offering unparalleled control over substitution patterns from simple alcohol building blocks, albeit at a higher initial cost.

  • Microwave-Assisted Synthesis is an indispensable enabling technology, providing a means to drastically accelerate reactions, improve yields, and align with green chemistry principles, making it ideal for high-throughput synthesis and library generation.

For the modern drug development professional, the choice of method will be dictated by the specific goals of the project. For rapid library synthesis, microwave-assisted Biginelli reactions are often ideal. For complex, unsymmetrical targets where sustainability is a key driver, iridium-catalyzed methods offer a powerful, albeit more complex, solution. A thorough understanding of the causality, advantages, and limitations of each method, as presented in this guide, is paramount to making an informed and effective decision in the laboratory.

References

Safety Operating Guide

A Strategic Guide to the Safe Disposal of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

In the dynamic environments of research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate, ensuring the protection of personnel and the environment. While specific data for this compound is not extensively available, it is imperative to treat it as a hazardous chemical waste, adhering to general best practices for chemical disposal.

Understanding the Compound: Hazard Profile

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[2]

Given these properties, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles mandated by regulatory bodies like the Environmental Protection Agency (EPA). These include the prohibition of disposing of hazardous chemicals in regular trash or down the sewer system.[3] All generators of hazardous waste are required to document the waste they produce and ensure its regular removal from laboratory spaces.[3]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound, ensure the following PPE is worn:

  • Gloves: Chemically resistant gloves are mandatory. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[5] For more significant splash risks, a face shield should be used in conjunction with safety glasses.[4]

  • Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[5]

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][6]

Step 2: Waste Characterization and Segregation

In the absence of specific disposal data, this compound must be classified as hazardous waste.[7] It is crucial to segregate waste streams to prevent incompatible materials from mixing.

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weighing paper and gloves, in a designated, compatible, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: If the compound is in a solution, collect it in a leak-proof container that is chemically compatible with the solvent.[7] Do not mix with other solvent wastes unless their compatibility has been confirmed.[8]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[7]

Step 3: Container Management

Proper container selection and labeling are critical to prevent leaks, spills, and accidental mixing of incompatible chemicals.

  • Container Type: Use containers that are chemically compatible with the waste.[7] Whenever possible, the original manufacturer's container is a good option.[7] If a different container is used, ensure it is clean and in good condition.[3]

  • Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[7][9] The label must include:

    • The words "Hazardous Waste"[9][10]

    • The full chemical name: "this compound"

    • The date accumulation started.

    • Associated hazards (e.g., "Irritant").[9]

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[3][10] This minimizes the release of vapors and prevents spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste at or near the point of generation.[7][10]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

  • Time Limits: Once a container is full, it must be moved to a central storage area within three days.[7][10] Partially filled containers can remain in the SAA for up to one year.[10]

  • Secondary Containment: Store waste containers in a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[7]

Step 5: Arranging for Disposal

  • Contact Environmental Health & Safety (EH&S): Your institution's Environmental Health and Safety (EH&S) department is responsible for the collection and disposal of hazardous waste.[7] Contact them to schedule a pickup.

  • Waste Inventory: Provide EH&S with a complete and accurate inventory of the waste, including the chemical names and quantities.[7]

  • Do Not Dispose Improperly: Never dispose of this compound down the drain or in the regular trash.[7][11]

Quantitative Data Summary

The following table provides general guidelines for hazardous waste management based on regulatory standards.

ParameterGuidelineSource
pH of Aqueous Waste for Drain DisposalBetween 5.5 and 10.5 (if otherwise non-hazardous)[10]
Maximum Accumulation Volume in SAA55 gallons[7]
Time Limit for Full Container in SAA3 days[7][10]
Secondary Containment Capacity110% of the largest container's volume[7]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Container Management cluster_storage Storage cluster_disposal Final Disposal Consult_SDS Consult SDS for This compound Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Consult_SDS->Wear_PPE Characterize_Waste Characterize as Hazardous Waste Wear_PPE->Characterize_Waste Handle_in_Hood Handle in a Chemical Fume Hood Characterize_Waste->Handle_in_Hood Segregate_Waste Segregate Solid, Liquid, & Sharps Waste Handle_in_Hood->Segregate_Waste Use_Containers Use Compatible, Leak-Proof Containers Segregate_Waste->Use_Containers Label_Container Label Container with 'Hazardous Waste' & Chemical Name Use_Containers->Label_Container Keep_Closed Keep Container Securely Closed Label_Container->Keep_Closed Store_in_SAA Store in Designated Satellite Accumulation Area Keep_Closed->Store_in_SAA Secondary_Containment Store in Secondary Containment Store_in_SAA->Secondary_Containment Contact_EHS Contact EH&S for Waste Pickup Secondary_Containment->Contact_EHS Document_Waste Document Waste for Disposal Contact_EHS->Document_Waste

Caption: Logical steps for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate
Reactant of Route 2
Reactant of Route 2
2-(Carboxymethylthio)-4,6-dimethylpyrimidine monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.